molecular formula C4H6ClNO2 B022413 5-Chloromethyl-2-oxazolidinone CAS No. 22625-57-6

5-Chloromethyl-2-oxazolidinone

Cat. No.: B022413
CAS No.: 22625-57-6
M. Wt: 135.55 g/mol
InChI Key: FNOZCEQRXKPZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloromethyl-2-oxazolidinone undergoes 4-methoxylation by direct electrochemical oxidation in methanol at graphite electrode to yield (4RS, 5S)-chloromethyl-4-methoxy-2-oxazolidinone.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOZCEQRXKPZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302718
Record name 5-(Chloromethyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22625-57-6
Record name 5-(Chloromethyl)-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22625-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloromethyloxazolidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022625576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22625-57-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Chloromethyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloromethyloxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.019
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloromethyl-2-oxazolidinone: A Cornerstone Chiral Building Block in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of a Versatile Intermediate

5-Chloromethyl-2-oxazolidinone is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a reactive chloromethyl group and a chiral center within the stable oxazolidinone ring, renders it a highly valuable and versatile chiral building block. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, with a particular focus on its critical role as a key intermediate in the synthesis of several blockbuster drugs, including the antibiotic Linezolid and the anticoagulant Rivaroxaban. Understanding the nuances of this molecule is paramount for researchers and scientists engaged in the design and synthesis of novel therapeutics.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and analytical characterization. These properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₆ClNO₂[1]
Molar Mass 135.55 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 75-77 °C[2]
Boiling Point 382.8±11.0 °C (Predicted)[2]
Density 1.294±0.06 g/cm³ (Predicted)[2]
CAS Number 22339-49-1

Elucidating the Molecular Architecture: Structure and Stereochemistry

The IUPAC name for this compound is 5-(chloromethyl)oxazolidin-2-one. The core of the molecule is a five-membered oxazolidinone ring, which is a saturated heterocycle containing both nitrogen and oxygen atoms. The key features of its structure are:

  • The Oxazolidinone Ring: This heterocyclic system is relatively stable and provides a rigid scaffold. The carbonyl group at the 2-position and the nitrogen and oxygen atoms influence the electron distribution and reactivity of the molecule.

  • The Chloromethyl Group: Attached to the 5-position of the ring, this is the primary site of reactivity. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.

  • Chirality: The carbon atom at the 5-position is a stereocenter. Therefore, this compound exists as a pair of enantiomers: (R)-5-(chloromethyl)oxazolidin-2-one and (S)-5-(chloromethyl)oxazolidin-2-one. The specific stereochemistry is crucial in the synthesis of chiral drugs, where only one enantiomer typically exhibits the desired therapeutic effect.

Figure 1: Chemical structure of this compound.

Spectroscopic Signature: Deciphering the Molecule's Identity

Spectroscopic data is essential for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For (R)-5-(Chloromethyl)oxazolidin-2-one in CDCl₃, the following characteristic chemical shifts are observed:

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J)
-CH₂-Cl3.80 (dd), 3.89 (dd)Doublet of doubletsJ = 8.9, 3.7 Hz and J = 8.9, 3.0 Hz
-CH₂- (ring)3.48 (dd), 3.56 (t)Doublet of doublets, TripletJ = 6.6, 4.6 Hz and J = 6.6 Hz
-CH- (ring)4.84Multiplet
-NH-7.62Singlet

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the different carbon environments within the molecule.

CarbonChemical Shift (ppm)
-CH₂-Cl43.8
-CH₂- (ring)40.8
-CH- (ring)73.4
C=O168.1
Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch~3280Strong, broad
C-H Stretch (aliphatic)~2900-3000Medium
C=O Stretch (amide)~1750Strong
C-O Stretch~1240Strong
C-Cl Stretch~760Medium

Synthesis and Reactivity: The Art of Molecular Construction

The synthesis of enantiomerically pure this compound is a critical step in its utilization as a chiral building block. A common and efficient method involves the reaction of the corresponding enantiomer of epichlorohydrin with an isocyanate source.

Experimental Protocol: Synthesis of (R)-5-(Chloromethyl)oxazolidin-2-one

This protocol describes a widely used method for the synthesis of (R)-5-(Chloromethyl)oxazolidin-2-one from (R)-epichlorohydrin and sodium cyanate.[3]

Materials:

  • (R)-Epichlorohydrin

  • Sodium cyanate (NaOCN)

  • Magnesium sulfate (MgSO₄)

  • Water

  • Ethyl acetate

Procedure:

  • To a stirred mixture of magnesium sulfate (0.1 mol) and sodium cyanate (1 mol) in water (500 mL) at 60 °C, add (R)-epichlorohydrin (0.5 mol) dropwise over 30 minutes.

  • Maintain the reaction mixture at 60 °C for 1 hour after the addition is complete.

  • Remove the water under reduced pressure.

  • Add ethyl acetate (500 mL) to the residue and stir.

  • Filter the mixture and wash the filter cake with ethyl acetate (2 x 200 mL).

  • Combine the organic fractions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from ethyl acetate to obtain pure (R)-5-(Chloromethyl)oxazolidin-2-one as a white solid.

Causality Behind Experimental Choices:

  • Use of (R)-epichlorohydrin: The stereochemistry of the final product is directly determined by the starting material. Using the (R)-enantiomer of epichlorohydrin ensures the formation of (R)-5-(Chloromethyl)oxazolidin-2-one.

  • Sodium cyanate as the isocyanate source: Sodium cyanate is an inexpensive and stable source of the cyanate ion, which in situ generates the isocyanate necessary for the cyclization reaction.

  • Magnesium sulfate: Acts as a Lewis acid catalyst to facilitate the ring-opening of the epoxide by the cyanate ion.

  • Reaction at 60 °C: This temperature provides sufficient energy for the reaction to proceed at a reasonable rate without causing significant decomposition of the starting materials or product.

Figure 2: Synthetic workflow for (R)-5-Chloromethyl-2-oxazolidinone.
Reactivity Profile: A Hub for Molecular Diversity

The primary mode of reactivity for this compound is the nucleophilic substitution of the chloride ion. This allows for the introduction of a wide variety of functional groups at the 5-position, making it an exceptionally versatile intermediate.

Nucleophilic Substitution Reactions:

The electron-withdrawing nature of the adjacent oxazolidinone ring enhances the electrophilicity of the carbon atom bearing the chlorine, facilitating its displacement by a range of nucleophiles.

  • With Amines: Reaction with primary or secondary amines leads to the formation of 5-(aminomethyl)-2-oxazolidinones, a key structural motif in many pharmaceuticals.

  • With Azides: Treatment with sodium azide results in the formation of 5-(azidomethyl)-2-oxazolidinone. The azide group can then be readily reduced to a primary amine, providing an alternative route to the aminomethyl derivatives.

  • With Thiols: Reaction with thiols or their corresponding thiolates yields 5-(thiomethyl)-2-oxazolidinones.

  • With Phthalimide: The Gabriel synthesis, involving reaction with potassium phthalimide followed by hydrazinolysis, is a classic and effective method for introducing a primary amino group.[2]

Applications in Drug Development: Building the Molecules that Matter

The true significance of this compound lies in its application as a pivotal intermediate in the synthesis of numerous life-saving drugs.

Linezolid: A Last Line of Defense

Linezolid is a crucial antibiotic used to treat serious infections caused by multi-drug resistant Gram-positive bacteria. The synthesis of Linezolid heavily relies on the use of a derivative of this compound. A common synthetic route involves the N-arylation of the oxazolidinone ring, followed by nucleophilic displacement of the chloride with a protected amine, which is then deprotected and acylated to yield the final drug.

Rivaroxaban: Preventing Thrombosis

Rivaroxaban is a widely prescribed oral anticoagulant used to prevent and treat blood clots. The synthesis of Rivaroxaban also utilizes (R)-5-chloromethyl-2-oxazolidinone as a key chiral starting material.[3] In a key step, the chloromethyl group is displaced by potassium phthalimide, and subsequent transformations lead to the formation of the core structure of the drug.

Figure 3: Role of this compound in drug synthesis.

Safety and Handling

This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound has firmly established itself as a cornerstone of modern pharmaceutical synthesis. Its unique combination of a stable, chiral oxazolidinone core and a reactive chloromethyl group provides a powerful platform for the construction of complex, biologically active molecules. A thorough understanding of its chemical properties, structure, synthesis, and reactivity is indispensable for researchers and scientists aiming to innovate in the field of drug discovery and development. As the demand for new and more effective therapeutics continues to grow, the importance of versatile chiral building blocks like this compound is set to increase even further.

References

  • ChemBK. (2024). 2-Oxazolidinone, 5-(chloromethyl)-, (5R)-. Retrieved from [https://www.chembk.com/en/chem/2-Oxazolidinone, 5-(chloromethyl)-, (5R)-]([Link], 5-(chloromethyl)-, (5R)-)

  • PubChem. (n.d.). 5-Chloromethyloxazolidin-2-one. Retrieved from [Link]

  • Li, W., et al. (2013). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 18(12), 14759-14767. [Link]

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phthalimide, N-(2-bromoethyl)-. Retrieved from [Link]

Sources

Spectroscopic data of 5-Chloromethyl-2-oxazolidinone (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloromethyl-2-oxazolidinone

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 22625-57-6), a key heterocyclic building block in medicinal chemistry, particularly in the synthesis of oxazolidinone antibiotics.[1][2] This document, intended for researchers, scientists, and drug development professionals, offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond presenting raw data, this guide emphasizes the causality behind experimental choices and provides in-depth interpretations of the spectral features, grounding the analysis in the principles of structural chemistry. Detailed, field-proven protocols for data acquisition are provided to ensure methodological integrity and reproducibility.

Introduction to this compound

This compound is a halogenated heterocyclic compound featuring a core oxazolidinone ring.[3] This five-membered ring system is a privileged scaffold in modern drug discovery, most notably forming the structural basis for antibiotics like Linezolid and Tedizolid, which are crucial in combating multidrug-resistant Gram-positive bacterial infections.[1][2] The chloromethyl substituent at the 5-position serves as a versatile synthetic handle, allowing for further molecular elaboration.[4] Accurate structural elucidation and purity assessment are paramount, and spectroscopic techniques are the primary tools for achieving this.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₄H₆ClNO₂[3][5]
Molecular Weight 135.55 g/mol [3][5]
Appearance White to off-white solid/crystal[3]
Melting Point 102-104 °C[3]
CAS Number 22625-57-6[3]

Below is a diagram illustrating the workflow for the comprehensive spectroscopic analysis of a chemical entity like this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Pristine Sample of This compound NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR 分样 IR IR Spectroscopy Prep->IR 分样 MS Mass Spectrometry Prep->MS 分样 Structure Structural Elucidation (Connectivity & Functional Groups) NMR->Structure Spectral Data IR->Structure Spectral Data MS->Structure Spectral Data Purity Purity Assessment Structure->Purity Validated Structure Final Comprehensive Chemical Profile Purity->Final Final Report G cluster_mol This compound Structure cluster_labels ¹H NMR Assignments mol H_N NH: ~7.62 ppm (s) Broad singlet due to exchange and quadrupole broadening from ¹⁴N. H_5 H-5: ~4.84 ppm (m) Complex multiplet due to coupling with protons on C4 and C6. H_4 H-4: ~3.8-3.9 ppm (dd) Diastereotopic protons, appear as distinct signals coupled to each other (geminal) and to H-5. H_6 H-6: ~3.5-3.6 ppm (dd, t) Diastereotopic protons on the chloromethyl group, coupled to H-5.

Caption: Molecular structure and ¹H NMR assignments.

  • NH Proton (δ 7.62): The broad singlet corresponds to the amine proton. Its broadness is characteristic and results from quadrupole broadening by the adjacent ¹⁴N nucleus and potential chemical exchange.

  • C5-H Proton (δ 4.84): This proton is on the chiral center and is coupled to the four protons on the adjacent methylene groups (C4 and the chloromethyl group), resulting in a complex multiplet.

  • C4-H₂ Protons (δ 3.80, 3.89): These two protons are diastereotopic due to the adjacent chiral center. They couple with each other (geminal coupling) and with the C5 proton (vicinal coupling), giving rise to two distinct doublet of doublets (dd) signals.

  • Chloromethyl Protons (δ 3.48, 3.56): These protons are also diastereotopic and show complex splitting patterns due to coupling with the C5 proton. [4]

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of non-equivalent carbon atoms in a molecule.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on a spectrometer at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument). [4]A proton-decoupled sequence is standard to ensure each unique carbon appears as a single line.

  • Data Acquisition: A greater number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Chemical Shift (δ, ppm)Assignment
168.1C=O (C2)
73.4C H-CH₂Cl (C5)
43.8O-C H₂ (C4)
40.8C H₂-Cl

Source: Data derived from related literature for the (R)-enantiomer. [4]

  • Carbonyl Carbon (δ 168.1): The signal at the lowest field is characteristic of a carbonyl carbon in a carbamate or amide environment.

  • C5 Carbon (δ 73.4): This is the carbon of the chiral center, shifted downfield by the adjacent oxygen and chlorine atoms.

  • C4 Carbon (δ 43.8): This signal corresponds to the methylene carbon adjacent to the ring oxygen.

  • Chloromethyl Carbon (δ 40.8): This is the most upfield signal for the carbon-bearing chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. [6]

Theoretical Principles and Experimental Causality

Different types of bonds (e.g., C=O, N-H, C-H) vibrate at characteristic frequencies. The absorption of IR radiation at these specific frequencies results in peaks in the IR spectrum. The intensity of the peak is related to the change in dipole moment during the vibration. Polar bonds, like the carbonyl group (C=O), typically give rise to very strong absorption bands. [7]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (~1-2 mg) of this compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Data Acquisition: Place the sample (pellet or ATR) in the spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of air (or the clean ATR crystal) should be recorded first and subtracted from the sample spectrum.

Data Summary and Spectral Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchAmine
~2900-3000C-H StretchAlkane (CH₂)
~1750C=O StretchCarbonyl (Carbamate)
~1250C-O StretchEther/Ester
~750C-Cl StretchAlkyl Halide

Note: Peak positions are approximate and based on characteristic values for the functional groups present. [7][8]

  • ~3300 cm⁻¹ (N-H Stretch): This peak is characteristic of the stretching vibration of the N-H bond in the oxazolidinone ring.

  • ~1750 cm⁻¹ (C=O Stretch): A very strong and sharp absorption band in this region is the most prominent feature of the spectrum, confirming the presence of the carbonyl group within the five-membered ring.

  • ~750 cm⁻¹ (C-Cl Stretch): This absorption confirms the presence of the chloromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound. [9]

Theoretical Principles and Experimental Causality

In a typical Electron Ionization (EI) mass spectrometer, the sample is bombarded with high-energy electrons, causing an electron to be ejected, forming a radical cation known as the molecular ion (M⁺•). This ion is often unstable and undergoes fragmentation. The pattern of fragmentation is highly dependent on the molecular structure and can be used for structural elucidation. The molecular ion peak directly provides the molecular weight of the compound.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use an appropriate ionization method. Electron Ionization (EI) is a common hard ionization technique that provides rich fragmentation data.

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Data Summary and Spectral Interpretation
  • Molecular Ion (M⁺•): The molecular weight of this compound is 135.55 g/mol . [5]The mass spectrum should show a molecular ion peak at m/z = 135. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z = 137, with an intensity of about one-third of the M⁺• peak.

  • Key Fragmentation Patterns:

    • Loss of Chloromethyl Radical (•CH₂Cl): A common fragmentation pathway would be the cleavage of the C5-C(H₂Cl) bond, resulting in a fragment ion.

    • Loss of Chlorine: Fragmentation may also involve the loss of a chlorine atom.

Safety and Handling

This compound is classified as acutely toxic if swallowed. [3][5]Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times. [10]All handling should be performed in a well-ventilated fume hood. [10]Refer to the Safety Data Sheet (SDS) for complete safety and handling information. [10][11]

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of key functional groups, particularly the characteristic carbamate carbonyl and N-H moieties. Mass spectrometry confirms the molecular weight and the presence of chlorine through its isotopic pattern. Together, these techniques provide a robust analytical package for identity confirmation and purity assessment, which is essential for the use of this compound in research and development.

References

  • Wang, Z., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(11), 18011-18020. [Link]

  • PubChem. 5-Chloromethyloxazolidin-2-one. National Center for Biotechnology Information. [Link]

  • SpectraBase. 5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one. [Link]

  • G. S. S. S. K. S. Kumar, et al. (2023). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, 12(9), e202300109. [Link]

  • Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

  • Y. Sert, et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1796-1805. [Link]

  • PubChem. 2-Oxazolidinone. National Center for Biotechnology Information. [Link]

  • University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). [Link]

  • P. J. H. Scott, et al. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Journal of Pharmaceutical Sciences, 99(9), 3849-3857. [Link]

  • SpectraBase. 2-Oxazolidinone. [Link]

  • ResearchGate. 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... [Link]

  • S. K. Singh, et al. (2013). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry. [Link]

  • Pharmaffiliates. (R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one. [Link]

  • Chemistry LibreTexts. IR Sample Preparation: A Practical Guide. [Link]

  • University of Puget Sound. Table of Characteristic IR Absorptions. [Link]

  • PubChem. 5-Oxazolidinone. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Solubility and Stability of 5-Chloromethyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pivotal Role of a Versatile Intermediate

5-Chloromethyl-2-oxazolidinone (CAS No. 22625-57-6) is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2][3] Structurally, it features a five-membered oxazolidinone ring, a scaffold that is the pharmacophore for an entire class of antibiotics.[4][5] Its primary importance lies in its role as a key chiral intermediate in the synthesis of numerous pharmaceuticals, most notably the oxazolidinone class of antibiotics, such as Linezolid, and antithrombotic agents like Rivaroxaban.[5][6]

Given its foundational role in the synthesis of Active Pharmaceutical Ingredients (APIs), a thorough understanding of the physicochemical properties of this compound is paramount for researchers and drug development professionals. This guide provides an in-depth analysis of its solubility and stability profiles, offering both theoretical grounding and field-proven experimental protocols to ensure process robustness, impurity control, and ultimately, the quality and safety of the final drug product.

Part 1: Solubility Profile

The solubility of an intermediate dictates its reaction conditions, purification strategies, and formulation possibilities. While specific quantitative data across a wide range of solvents is not extensively published, its general behavior can be inferred from its structure and available data. The molecule possesses both polar (the oxazolidinone ring) and non-polar (the chloromethyl group) characteristics, suggesting moderate solubility in a range of solvents.

Known Solubility Data

A summary of qualitatively reported solubility for this compound is presented below.

SolventSolubilityReference
ChloroformSoluble[7]
DichloromethaneSoluble[7]

This table highlights the need for comprehensive internal solubility screening during process development.

Core Causality: Factors Governing Solubility

Understanding the "why" behind solubility is critical for troubleshooting and optimization. Key factors include:

  • Temperature: For most solids, solubility increases with temperature. This relationship is crucial for crystallization and purification processes.

  • Solvent Polarity: The choice of solvent is the most significant factor. A solvent that matches the polarity of this compound will generally be most effective.

  • pH (in aqueous media): While the oxazolidinone ring is generally stable at neutral pH, extreme pH values can lead to hydrolysis (see Stability section), which would affect apparent solubility measurements.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the universally recognized gold standard for determining equilibrium solubility due to its simplicity and ability to achieve true thermodynamic equilibrium.[8][9]

Methodology Rationale: This protocol is designed to create a saturated solution from which a clear aliquot can be analyzed. The use of excess solid ensures equilibrium is reached from the direction of saturation, while controlled temperature and agitation guarantee reproducibility.[9][10]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a temperature-controlled shaker or agitator. Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.[9] A common duration is 24 to 48 hours, which should be confirmed by sampling at intermediate time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[9]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases. Centrifugation is the preferred method to minimize the presence of fine particulates in the supernatant.[9] Filtration may also be used, but care must be taken to avoid adsorption of the compound onto the filter membrane.

  • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Dilute the sample gravimetrically or volumetrically with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

Part 2: Stability Profile and Degradation Pathways

Stability testing is a critical component of drug development, ensuring that an API or intermediate maintains its quality, safety, and efficacy over time.[12][13] For this compound, the primary points of potential degradation are the oxazolidinone ring, which can undergo hydrolysis, and the reactive chloromethyl group.

Stress Testing and Forced Degradation

To proactively identify potential degradation products and establish the intrinsic stability of the molecule, forced degradation (stress testing) is performed under conditions more severe than those used for accelerated stability testing.[12]

Key Stress Conditions:

  • Acidic/Basic Hydrolysis: The lactam (cyclic amide) functionality within the oxazolidinone ring is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening.

  • Oxidation: Exposure to oxidative agents can reveal susceptibility to degradation in the presence of peroxides or atmospheric oxygen.

  • Thermal Stress: Heating the compound at high temperatures (e.g., in 10°C increments above the accelerated testing temperature) can identify thermally labile bonds.[12]

  • Photostability: Exposure to UV and visible light, as per ICH Q1B guidelines, determines if the compound requires protection from light.

Potential Degradation Pathway

A primary degradation pathway for this compound, particularly in aqueous or protic solvents, is hydrolysis of the oxazolidinone ring. The chloromethyl group is also a reactive site for nucleophilic substitution.

G main This compound hydrolysis_product 3-Amino-1-chloropropan-2-ol (Ring-Opened Product) main->hydrolysis_product  Hydrolysis  (Acid/Base) substitution_product 5-Hydroxymethyl-2-oxazolidinone main->substitution_product  Nucleophilic Substitution  (e.g., with H2O)

Caption: Potential degradation pathways of this compound.

Experimental Protocol: ICH-Compliant Stability Study

This protocol outlines a self-validating system for assessing the stability of this compound, grounded in internationally harmonized guidelines.[12][13][14]

Methodology Rationale: The protocol uses a combination of long-term and accelerated storage conditions to evaluate the thermal stability and shelf-life of the compound.[15] The use of a validated, stability-indicating analytical method is the cornerstone of this protocol, ensuring that any decrease in the parent compound's concentration is accurately measured and that degradation products are detected and quantified.

Step-by-Step Protocol:

  • Batch Selection: Use at least one representative batch of this compound for the study. For formal registration, data from multiple batches may be required.[12][14]

  • Container Closure System: Package the material in a container closure system that simulates the proposed packaging for storage and distribution.[12][13]

  • Storage Conditions: Place the samples in calibrated stability chambers set to the following ICH conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[15]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[15]

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.[13]

    • Accelerated: Test at a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months).[12][13]

  • Analytical Testing: At each time point, test the samples for critical quality attributes. This must include:

    • Assay: Quantification of this compound.

    • Degradation Products: Detection and quantification of any impurities.

    • Appearance: Visual inspection for changes in color or physical form.

    • A validated, stability-indicating HPLC method is required. This method must be able to resolve the main peak from all known and potential degradation products.

G cluster_setup 1. Study Setup cluster_storage 2. Storage cluster_testing 3. Analytical Testing cluster_evaluation 4. Evaluation batch Select Batch(es) packaging Define Container Closure System batch->packaging long_term Long-Term Storage (e.g., 25°C/60%RH) packaging->long_term accelerated Accelerated Storage (e.g., 40°C/75%RH) packaging->accelerated time_points Pull Samples at Defined Time Points long_term->time_points accelerated->time_points analysis Test via Stability- Indicating Method (Assay, Impurities) time_points->analysis evaluation Evaluate Data (Trends, Specification) analysis->evaluation

Sources

The Synthetic Workhorse: A Technical Guide to 5-Chloromethyl-2-oxazolidinone as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Chirality and the Role of Auxiliaries

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Many biological targets are exquisitely sensitive to the three-dimensional arrangement of atoms, meaning that often only one enantiomer of a chiral molecule elicits the desired pharmacological effect while the other may be inactive or even harmful. This reality has propelled the development of robust methods for asymmetric synthesis, among which the use of chiral auxiliaries remains a cornerstone strategy.[1][2][3]

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[2] After inducing the desired chirality, the auxiliary is removed and can ideally be recovered for reuse. Among the pantheon of these molecules, oxazolidinones, particularly those popularized by David A. Evans, have proven to be exceptionally reliable and versatile for a range of carbon-carbon bond-forming reactions, including aldol additions, alkylations, and Diels-Alder reactions.[1][2][4] This guide focuses on a specific, highly valuable member of this family: 5-Chloromethyl-2-oxazolidinone . Its unique structural feature—a reactive chloromethyl group—provides a versatile handle for further synthetic manipulations, making it a key intermediate in the synthesis of several important pharmaceutical agents.[5][6]

This technical guide provides an in-depth exploration of this compound as a chiral auxiliary, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, mechanisms of stereocontrol, detailed experimental protocols for its application in key asymmetric reactions, and methods for its subsequent cleavage.

Part 1: Synthesis of the Chiral Auxiliary

The practical utility of a chiral auxiliary is fundamentally tied to its accessibility. An efficient and scalable synthesis of the enantiomerically pure auxiliary is paramount. (R)-5-(Chloromethyl)-2-oxazolidinone is commonly synthesized from the readily available and inexpensive chiral building block, (R)-epichlorohydrin.[6]

The synthesis proceeds via a two-step sequence involving the reaction of (R)-epichlorohydrin with a cyanate source, followed by cyclization. This method provides a straightforward and cost-effective route to this key chiral intermediate.[6]

Logical Workflow for Synthesis

cluster_synthesis Synthesis of (R)-5-(Chloromethyl)-2-oxazolidinone start (R)-Epichlorohydrin (Starting Material) reagent1 Sodium Cyanate (NaOCN) Water, 60 °C intermediate Intermediate Formation (Not Isolated) start->intermediate Reaction with NaOCN cyclization Intramolecular Cyclization intermediate->cyclization Spontaneous product (R)-5-(Chloromethyl)-2-oxazolidinone (Final Product) cyclization->product

Caption: Synthetic pathway from (R)-epichlorohydrin to the chiral auxiliary.

Detailed Experimental Protocol: Synthesis of (R)-5-(Chloromethyl)-2-oxazolidinone[6]
  • Reaction Setup: To a stirred mixture of magnesium sulfate (12.0 g, 0.1 mol) and sodium cyanate (65.0 g, 1 mol) in water (500 mL) in a round-bottom flask equipped with a condenser, heat the mixture to 60 °C.

  • Reagent Addition: Add (R)-epichlorohydrin (46.3 g, 0.5 mol) dropwise over a period of 30 minutes. Maintain the temperature of the reaction mixture.

  • Reaction Progression: After the addition is complete, continue to stir the mixture at 60 °C for an additional hour.

  • Work-up:

    • Remove the water under reduced pressure using a rotary evaporator.

    • To the resulting solid, add ethyl acetate (500 mL) and stir vigorously.

    • Filter the mixture to remove insoluble inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 200 mL).

    • Combine the organic filtrates.

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a white solid.

    • Recrystallize the solid from ethyl acetate to afford pure (R)-5-(Chloromethyl)-2-oxazolidinone.

Expected Yield: ~79%[6]

Part 2: Application in Asymmetric Alkylation

One of the most powerful applications of oxazolidinone auxiliaries is in the diastereoselective alkylation of enolates.[1][4][7] The process involves three key stages: acylation of the auxiliary, formation of a chelated enolate, and subsequent reaction with an electrophile. The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

General Workflow for Asymmetric Alkylation

cluster_alkylation Asymmetric Alkylation Workflow Aux Chiral Auxiliary (this compound) Acyl Acylation (e.g., Propionyl Anhydride, DMAP) Aux->Acyl NAcyl N-Acyl Oxazolidinone Acyl->NAcyl Enolate Enolate Formation (e.g., NaHMDS, -78 °C) NAcyl->Enolate EnolateChelate Chelated (Z)-Enolate Enolate->EnolateChelate Alkyl Alkylation (Electrophile, e.g., Allyl Iodide) EnolateChelate->Alkyl Product Diastereomerically Enriched Product Alkyl->Product Cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) Product->Cleavage Final Enantiomerically Pure Carboxylic Acid Derivative Cleavage->Final Recycle Recovered Auxiliary Cleavage->Recycle

Caption: Stepwise process from auxiliary acylation to the final chiral product.

Mechanism of Stereocontrol

The high diastereoselectivity observed in these reactions is a direct consequence of the formation of a rigid, chelated (Z)-enolate.[8] Upon deprotonation with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS), the sodium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, combined with the steric hindrance from the C5 substituent, forces the acyl group into a specific conformation. The electrophile then approaches from the less sterically hindered face, opposite to the directing group.

Detailed Experimental Protocol: Asymmetric Alkylation[8]

This protocol describes the acylation of a related Evans auxiliary, followed by diastereoselective alkylation, illustrating the general principles applicable to this compound derivatives.

Step A: Acylation of the Auxiliary

  • Reaction Setup: In a flame-dried, argon-purged flask, dissolve the chiral oxazolidinone (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add propionic anhydride (1.5 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction overnight at room temperature. The reaction time can be shortened to 30 minutes by heating to reflux in toluene.

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the N-propionyl oxazolidinone.

Step B: Diastereoselective Alkylation

  • Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq, as a 1.0 M solution in THF) dropwise. Stir the mixture for 30-60 minutes at -78 °C to ensure complete formation of the sodium enolate.

  • Alkylation: Add the electrophile (e.g., allyl iodide, 1.2 eq) to the enolate solution at -78 °C.

  • Reaction Quenching: Stir the reaction at -78 °C until the starting material is consumed (monitored by TLC). Quench the reaction by adding saturated aqueous ammonium chloride.

  • Work-up and Purification: Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined by GC or ¹H NMR analysis of the crude product. The product is then purified by flash chromatography.

ElectrophileDiastereomeric Ratio (Typical)
Allyl Iodide>98:2
Benzyl Bromide>95:5

Part 3: Diastereoselective Aldol Reactions

Alongside alkylations, aldol reactions represent another area where oxazolidinone auxiliaries provide exceptional stereocontrol, enabling the construction of two contiguous stereocenters simultaneously.[2][9] The stereochemical outcome is highly dependent on the choice of Lewis acid used for enolate formation. Boron enolates, generated using dibutylboron triflate and a hindered amine base, typically yield syn-aldol products via a Zimmerman-Traxler transition state.[10][11]

Stereochemical Model: The Zimmerman-Traxler Transition State

The predictability of the aldol reaction stems from the formation of a highly organized, chair-like six-membered ring transition state.[11] The (Z)-boron enolate chelates to the aldehyde, with the aldehyde's R-group occupying a pseudo-equatorial position to minimize steric interactions. The bulky substituent on the chiral auxiliary then dictates the facial selectivity of the aldehyde's approach, leading to the observed syn stereochemistry in the product.

cluster_aldol Zimmerman-Traxler Model for Syn-Aldol Selectivity ts Chair-like Transition State product Syn-Aldol Adduct ts->product enolate (Z)-Boron Enolate enolate->ts aldehyde Aldehyde aldehyde->ts auxiliary Chiral Auxiliary (Blocks Top Face) auxiliary->ts Steric Shielding r_group Aldehyde R-group (Equatorial) r_group->ts Minimizes A(1,3) Strain

Caption: Chelation-controlled transition state in a boron-mediated aldol reaction.

Part 4: Cleavage of the Auxiliary

A critical step in any chiral auxiliary-based synthesis is the efficient and non-destructive removal of the auxiliary to unveil the desired chiral product.[8] For N-acyl oxazolidinones, several methods are available, allowing for the generation of carboxylic acids, esters, alcohols, or amides. The choice of cleavage reagent is crucial and can influence the type of product obtained.

Comparative Cleavage Methods
ReagentProduct TypeConditions
LiOH / H₂O₂Carboxylic AcidTHF/H₂O, 0 °C[10]
LiOBnBenzyl EsterTHF
LiSBnThioesterTHF
LiAlH₄ or LiBH₄Primary AlcoholEt₂O or THF, 0 °C to RT
Weinreb's ReagentWeinreb AmideTHF, -78 °C

Computational studies have shown that nucleophiles like LiOOH, LiOBn, and LiSBn preferentially lead to exocyclic cleavage (releasing the desired product and recovering the auxiliary), while LiOH can favor endocyclic cleavage, which destroys the auxiliary by opening the ring.[12] The use of lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide, is a particularly mild and effective method for obtaining the carboxylic acid without epimerization of the newly formed stereocenter.[10][12]

Detailed Experimental Protocol: Hydrolytic Cleavage[10]
  • Reaction Setup: Dissolve the N-acyl oxazolidinone product (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq) followed by 30% hydrogen peroxide (H₂O₂, 4.0 eq).

  • Reaction Progression: Stir the mixture at 0 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture with HCl to protonate the carboxylic acid.

  • Extraction and Isolation: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to yield the chiral carboxylic acid. The aqueous layer can be basified and extracted separately to recover the chiral auxiliary.

Conclusion

This compound stands as a valuable and versatile tool in the arsenal of the synthetic organic chemist. Its straightforward synthesis from inexpensive chiral precursors, coupled with the high levels of stereocontrol it imparts in fundamental C-C bond-forming reactions, makes it an attractive choice for complex molecule synthesis. The ability to reliably direct alkylation and aldol reactions, followed by mild and efficient cleavage, underscores its utility. As the demand for enantiomerically pure pharmaceuticals continues to grow, the principles and protocols outlined in this guide demonstrate the enduring power and practicality of chiral auxiliary-based strategies, with this compound playing a key role as a robust and reliable synthetic workhorse.

References

Sources

Mechanism of action of oxazolidinone-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Oxazolidinone-Based Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The emergence of multidrug-resistant (MDR) Gram-positive bacteria represents a significant global health threat. Oxazolidinones are a critical class of synthetic antibiotics that provide a last-resort treatment option for infections caused by pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Their unique mechanism of action, which involves the inhibition of a very early stage of bacterial protein synthesis, is responsible for their efficacy and the notable lack of cross-resistance with other antibiotic classes.[3][4] This guide provides a detailed exploration of the molecular underpinnings of oxazolidinone activity, from their interaction with the bacterial ribosome to the molecular basis of resistance. We will further delve into the key experimental methodologies that have been instrumental in elucidating this mechanism, offering a robust framework for researchers in the field.

The Molecular Target: A Unique Binding Site on the Bacterial 50S Ribosome

The efficacy of oxazolidinones stems from their precise interaction with the bacterial protein synthesis machinery. The bacterial ribosome (70S) is composed of two subunits: the small 30S subunit, which decodes messenger RNA (mRNA), and the large 50S subunit, which catalyzes peptide bond formation.[5]

Oxazolidinones exclusively target the 50S ribosomal subunit .[3][6][7] High-resolution structural studies using X-ray crystallography and cryo-electron microscopy (cryo-EM) have pinpointed their binding site to the peptidyl transferase center (PTC) , a functionally critical region within the 23S ribosomal RNA (rRNA) of the 50S subunit.[8][9]

Specifically, the drug molecule situates itself within the A-site pocket of the PTC.[9][10] This binding site is highly strategic, overlapping with the location where the aminoacyl moiety of an incoming tRNA molecule would normally dock.[9][11] The interaction stabilizes a non-productive conformation of a universally conserved nucleotide, U2585, which is critical for peptide bond formation.[9] This precise positioning is the foundation of the oxazolidinone's inhibitory action.

cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit PTC Peptidyl Transferase Center (PTC) (on 23S rRNA) A_site A-Site Pocket P_site P-Site mRNA_binding mRNA Binding Site Oxazolidinone Oxazolidinone (e.g., Linezolid) Oxazolidinone->A_site Binds to caption Fig. 1: Oxazolidinone binding site on the bacterial ribosome. cluster_normal Normal Protein Synthesis Initiation cluster_inhibited Initiation with Oxazolidinone N1 30S Subunit + mRNA + Initiation Factors (IFs) N2 fMet-tRNA binds N1->N2 N3 50S Subunit joins N2->N3 N4 Formation of functional 70S Initiation Complex N3->N4 N5 Elongation Proceeds N4->N5 I1 30S Subunit + mRNA + Initiation Factors (IFs) I2 fMet-tRNA attempts to bind I1->I2 I3 50S Subunit with bound Oxazolidinone joins I2->I3 I4 BLOCK I3->I4 I5 70S Initiation Complex Fails to Form Correctly I4->I5 I6 Protein Synthesis Arrested I5->I6 caption Fig. 2: Inhibition of protein synthesis initiation by oxazolidinones.

Caption: Fig. 2: Inhibition of protein synthesis initiation by oxazolidinones.

Structure-Activity Relationships (SAR): Engineering Potency and Specificity

The antibacterial activity of oxazolidinones is highly dependent on their chemical structure. Extensive SAR studies have identified key moieties responsible for their interaction with the ribosome and overall efficacy. [12][13]

  • A-Ring (Oxazolidinone Core): The (S)-configuration at the C5 position is essential for activity. The N-acetyl group on the C5-methylamine side chain is a critical hydrogen bond donor for interacting with the ribosome. [11][14]* B-Ring (N-Aryl Substituent): A 3-fluorophenyl group is a common feature that enhances potency. [10]* C- and D-Rings (Modifications in Newer Generations): Second-generation oxazolidinones, like tedizolid, incorporate additional rings. These modifications can form new interactions with more conserved regions of the PTC, leading to increased potency and activity against some linezolid-resistant strains. [8][14][15]

    Compound Generation Key Structural Features Impact on Activity
    Linezolid First C5-acetamidomethyl group, 3-fluorophenyl B-ring. Broad Gram-positive activity, including MRSA and VRE. [1]
    Tedizolid Second Hydroxymethyl group at C5, modified C- and D-rings (tetrazole). Increased potency; retains activity against some cfr-positive strains. [8][15]

    | Radezolid | (Investigational) | C5-acetamide group, extended biaryl C/D-ring system. | Potent activity, designed to overcome resistance. [14][15]|

Mechanisms of Resistance: Bypassing the Blockade

While resistance to oxazolidinones remains relatively uncommon, its emergence is a critical concern. The primary mechanisms involve either altering the drug's target site or modifying it enzymatically. [16][17]

Target Site Mutations

This is the most frequently observed resistance mechanism in clinical isolates.

  • 23S rRNA Mutations: The most common mutation is a G2576U substitution in the domain V region of the 23S rRNA gene. [3][4]This nucleotide is located directly within the drug's binding pocket, and the mutation is thought to sterically hinder the binding of the oxazolidinone.

  • Ribosomal Protein Mutations: Alterations in the L3 (encoded by rplC) and L4 ribosomal proteins, which are near the PTC, can also confer resistance, likely by allosterically affecting the conformation of the drug-binding site. [16][18]

Target Site Modification (Transferable Resistance)

The acquisition of mobile genetic elements carrying resistance genes is a more alarming mechanism due to its potential for horizontal transfer.

  • cfr Gene: The chloramphenicol-florfenicol resistance (cfr) gene encodes an RNA methyltransferase. [15]This enzyme methylates an adenine residue at position A2503 of the 23S rRNA. [16][17]This modification reduces the binding affinity of oxazolidinones, as well as other antibiotic classes that bind to this region, conferring multi-drug resistance.

  • optrA and poxtA Genes: These genes encode ATP-binding cassette (ABC) transporters that are believed to function as ribosomal protection proteins, actively removing the drug from its target. [16][17]

    Mechanism Category Specific Mechanism Gene(s) Involved Molecular Effect
    Target Site Mutation 23S rRNA point mutation 23S rRNA G2576U substitution reduces drug binding affinity. [3][4]
    Ribosomal protein alteration rplC (L3), rplD (L4) Conformational change in the PTC. [18]
    Target Site Modification Ribosomal methylation cfr Methylation of A2503 in 23S rRNA blocks drug binding. [15][16]

    | | Ribosomal protection | optrA, poxtA | Presumed active removal of the drug from the ribosome. [17]|

Key Experimental Protocols for Mechanistic Investigation

The elucidation of the oxazolidinone mechanism of action relies on a suite of robust biochemical and biophysical assays. Understanding these protocols is essential for drug development professionals seeking to characterize novel compounds.

Protocol: Ribosome Binding Assay

Causality: This assay directly determines if a compound physically interacts with the ribosome and identifies which subunit is the target. Competition assays further refine the binding location relative to other known antibiotics.

Methodology:

  • Preparation: Isolate 70S ribosomes and dissociate them into 50S and 30S subunits from a suitable bacterial strain (e.g., E. coli).

  • Binding Reaction: Incubate a radiolabeled oxazolidinone (e.g., [¹⁴C]-eperezolid) with either 70S, 50S, or 30S ribosomal particles in an appropriate binding buffer. [7]3. Separation: Separate ribosome-bound drug from free drug. A common method is rapid filtration through a nitrocellulose membrane, which retains ribosomes and bound ligands.

  • Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting. This value is proportional to the amount of bound drug.

  • Competition (Optional): Perform the binding reaction in the presence of increasing concentrations of a non-labeled competitor antibiotic (e.g., chloramphenicol, lincomycin) to determine if they compete for the same or overlapping binding sites. [7]

Protocol: Initiation Complex Formation Assay

Causality: This is the definitive functional assay to prove that oxazolidinones inhibit the initiation step of translation. It directly measures the formation of the ternary complex that oxazolidinones are proposed to block.

Methodology:

  • Components: Assemble a reaction mixture containing purified 70S ribosomes (or 30S subunits), a specific mRNA template, initiation factors, and radiolabeled initiator tRNA ([³H]fMet-tRNA). [19][20]2. Inhibition: Prepare parallel reactions containing serial dilutions of the oxazolidinone compound.

  • Incubation: Incubate the reactions at 37°C to allow the formation of the 70S initiation complex.

  • Detection: Use filter binding to capture the ribosomes and the associated [³H]fMet-tRNA. Unbound [³H]fMet-tRNA will pass through the filter. [20]5. Analysis: Quantify the radioactivity on the filters. A reduction in radioactivity in the presence of the drug demonstrates inhibition of initiation complex formation. [21]Calculate the IC₅₀ value.

cluster_workflow Initiation Complex Formation Assay Workflow cluster_separation Separation start Prepare Reaction Mix: - Ribosomes (70S) - mRNA Template - Initiation Factors - [3H]fMet-tRNA add_drug Add Test Compound (Oxazolidinone) start->add_drug incubate Incubate at 37°C to allow complex formation add_drug->incubate filter Rapid Filtration (Nitrocellulose Membrane) incubate->filter retained Retained on Filter: 70S-mRNA-[3H]fMet-tRNA (Initiation Complex) flowthrough Flow-through: Unbound [3H]fMet-tRNA quantify Quantify Radioactivity on Filter retained->quantify Measure analyze Analyze Data: Calculate % Inhibition and IC50 quantify->analyze caption Fig. 3: Workflow for the Initiation Complex Formation Assay.

Caption: Fig. 3: Workflow for the Initiation Complex Formation Assay.

Conclusion

Oxazolidinone-based compounds represent a triumph of rational drug design, providing a vital tool against formidable Gram-positive pathogens. Their mechanism of action—binding to the 50S ribosomal subunit to uniquely inhibit the formation of the translation initiation complex—sets them apart from all other classes of protein synthesis inhibitors. This in-depth understanding, built upon rigorous biochemical and structural studies, is the bedrock for overcoming emerging resistance and designing the next generation of oxazolidinone antibiotics. For researchers in this field, a firm grasp of the molecular interactions, resistance pathways, and the experimental techniques used for their characterization is paramount to continued success in the fight against antimicrobial resistance.

References

  • Bozdogan, B., Appelbaum, P.C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-119. [Link]

  • Swaney, S. M., Aoki, H., Ganoza, M. C., & Shinabarger, D. L. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial agents and chemotherapy, 42(12), 3251–3255. [Link]

  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]

  • Locke, J. B., Hilgers, M., & Shaw, K. J. (2009). Structure-activity relationships of diverse oxazolidinones for linezolid-resistant Staphylococcus aureus strains possessing the cfr methyltransferase gene or ribosomal mutations. Antimicrobial agents and chemotherapy, 53(12), 5183–5192. [Link]

  • Swaney, S. M., Aoki, H., Ganoza, M. C., & Shinabarger, D. L. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial agents and chemotherapy, 42(12), 3251-3255. [Link]

  • Aoki, H., Ke, L., Poppe, S. M., Poel, T. J., Weaver, E. A., Gadwood, R. C., ... & Ganoza, M. C. (2002). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial agents and chemotherapy, 42(12), 3251-3255. [Link]

  • Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. [Link]

  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. ResearchGate. [Link]

  • Leach, K. L., Swaney, S. M., Colca, J. R., McDonald, W. G., Blinn, J. R., Thomasco, L. M., & Ganoza, M. C. (2007). Oxazolidinone antibiotics target the P site on Escherichia coli ribosomes. Molecular cell, 26(4), 505-514. [Link]

  • Ippolito, J. A., Kanyo, Z. F., Wang, D., Franceschi, F. J., Moore, P. B., Steitz, T. A., & Duffy, E. M. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4293. [Link]

  • Lin, A. H., Murray, R. W., Vidmar, T. J., & Marotti, K. R. (1997). The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin. Antimicrobial agents and chemotherapy, 41(10), 2127–2131. [Link]

  • Brenciani, A., Morroni, G., Schwarz, S., & Giovanetti, E. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. The Journal of antimicrobial chemotherapy, 77(10), 2596–2619. [Link]

  • Kim, H. Y., Lee, J. H., & Park, Y. K. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Chemical & pharmaceutical bulletin, 49(4), 347–352. [Link]

  • Ganoza, M. C., Kiel, M. C., & Aoki, H. (2002). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 46(3), 853-855. [Link]

  • Kim, H. Y., Lee, J. H., & Park, Y. K. (2001). Structure-Activity Relationship (SAR) Studies on Oxazolidinone Antibacterial Agents. 1. Conversion of 5-Substituent on Oxazolidinone. Chemical and Pharmaceutical Bulletin, 49(4), 347-352. [Link]

  • Brenciani, A., Morroni, G., Schwarz, S., & Giovanetti, E. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy, 77(10), 2596-2619. [Link]

  • Gebhardt, M., Noster, J., Bohnert, J. A., & Higgins, P. G. (2023). Differences in oxazolidinone resistance mechanisms and small colony variants emergence of Staphylococcus aureus induced in an in vitro resistance development model. Infection, 51(5), 1391-1398. [Link]

  • Bozdogan, B., Appelbaum, P.C. (2004). Oxazolidinones: Activity, mode of action, and mechanism of resistance. ResearchGate. [Link]

  • Morgan, C. E., Rudolph, M. J., Lamountain, K. F., Hyland, S. A., & Wall, E. A. (2020). Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. ACS pharmacology & translational science, 3(4), 658–666. [Link]

  • Ippolito, J. A., Kanyo, Z. F., Wang, D., Franceschi, F. J., Moore, P. B., Steitz, T. A., & Simonović, M. (2008). The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning. Proceedings of the National Academy of Sciences of the United States of America, 105(43), 16522–16527. [Link]

  • RxList. (2021). Oxazolidinones: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]

  • Morgan, C. E., Rudolph, M. J., Lamountain, K. F., Hyland, S. A., & Wall, E. A. (2020). Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. ACS Pharmacology & Translational Science, 3(4), 658-666. [Link]

  • Locke, J. B., Finn, J., Hilgers, M., Morales, G., Rahawi, S., & Shaw, K. J. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337-5343. [Link]

  • Brenciani, A., Morroni, G., Schwarz, S., & Giovanetti, E. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy. [Link]

  • Ford, C. W., Zurenko, G. E., & Barbachyn, M. R. (2001). The oxazolidinone antibiotics. Current opinion in pharmacology, 1(5), 465–469. [Link]

  • Lee, K., Kim, Y., Park, H., Park, J. H., Lee, S. H., & Kim, J. (2014). Synthesis and Structure−Activity Relationship Studies of Highly Potent Novel Oxazolidinone Antibacterials. Journal of Medicinal Chemistry, 57(15), 6543-6562. [Link]

  • EBSCO. (n.d.). Oxazolidinone antibiotics. Research Starters. [Link]

  • Dresser, L. D., & Rybak, M. J. (2001). The oxazolidinones: clinical pharmacology and use in the treatment of infections caused by resistant gram-positive pathogens. Seminars in pediatric infectious diseases, 12(4), 281-291. [Link]

  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]

  • Shinabarger, D. L., Marotti, K. R., Murray, R. W., Lin, A. H., Melchior, E. P., Swaney, S. M., ... & Buysse, J. M. (1997). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial agents and chemotherapy, 41(10), 2132–2136. [Link]

  • Zhang, D., Wang, Y., Wu, C., Li, R., Wang, M., & Zhang, R. (2016). Synthesis, Antibacterial Activities, Mode of Action and Acute Toxicity Studies of New Oxazolidinone-Fluoroquinolone Hybrids. Molecules (Basel, Switzerland), 21(8), 1058. [Link]

Sources

Literature review on the applications of 5-Chloromethyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 5-Chloromethyl-2-oxazolidinone For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic compound of significant interest in medicinal and process chemistry. Its unique structural features, particularly the presence of a reactive chloromethyl group and a stable oxazolidinone core, render it a crucial chiral building block for the synthesis of a variety of pharmaceutical agents. This technical guide provides a comprehensive overview of the applications of this compound, with a primary focus on its role as a key intermediate in the synthesis of the oxazolidinone antibiotic Linezolid and the anticoagulant Rivaroxaban. Detailed synthetic protocols, mechanistic insights, and the rationale behind experimental choices are presented to provide a thorough understanding for researchers and drug development professionals.

Introduction to this compound

This compound is a chiral molecule belonging to the oxazolidinone class of compounds. The 2-oxazolidinone ring system is a prominent scaffold in medicinal chemistry, known for its wide range of biological activities.[1][2] The presence of the chloromethyl group at the 5-position provides a convenient handle for further chemical modifications, making it an invaluable intermediate in organic synthesis.[3]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a carbonyl group at the 2-position and a chloromethyl substituent at the 5-position. The stereochemistry at the C5 position is crucial for the biological activity of the final pharmaceutical products. The (R)-enantiomer is a key intermediate for several important drugs.[4][5]

Below is a table summarizing the key chemical properties of this compound:

PropertyValueReference
CAS Number 22625-57-6[6][7]
Molecular Formula C4H6ClNO2[8]
Molecular Weight 135.55 g/mol [6][8]
Appearance White to almost white powder or crystal[6][9]
Melting Point 102-104 °C[6]
Solubility Soluble in Chloroform, Dichloromethane[9]

Synthesis of (R)-5-Chloromethyl-2-oxazolidinone

The chiral synthesis of (R)-5-Chloromethyl-2-oxazolidinone is a critical step in the overall synthesis of many pharmaceuticals. A common and efficient method involves the reaction of (R)-epichlorohydrin with a cyanate source.[4][10]

G R_epichlorohydrin (R)-Epichlorohydrin intermediate (R)-5-Chloromethyl-2-oxazolidinone R_epichlorohydrin->intermediate Reaction with NaOCN NaOCN Sodium Cyanate (NaOCN)

Caption: Synthesis of (R)-5-Chloromethyl-2-oxazolidinone.

Experimental Protocol: Synthesis of (R)-5-(Chloromethyl)oxazolidin-2-one

This protocol is adapted from a reported synthesis of a key intermediate for Rivaroxaban.[4]

Materials:

  • (R)-epichlorohydrin

  • Sodium cyanate (NaOCN)

  • Magnesium sulfate

  • Water

  • Ethyl acetate

Procedure:

  • To a mixture of magnesium sulfate and sodium cyanate in water at 60 °C, add (R)-epichlorohydrin dropwise over 30 minutes.

  • Maintain the reaction mixture at 60 °C for 1 hour.

  • Remove the water under reduced pressure.

  • Add ethyl acetate to the residue and stir.

  • Filter the mixture and concentrate the filtrate to obtain (R)-5-(Chloromethyl)oxazolidin-2-one.

Rationale: The reaction proceeds via a nucleophilic attack of the cyanate ion on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the oxazolidinone ring. The use of a chiral starting material, (R)-epichlorohydrin, ensures the stereoselective formation of the desired (R)-enantiomer of the product.

Application in the Synthesis of Linezolid

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, used for the treatment of serious infections caused by Gram-positive bacteria.[11][12] (5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone, a derivative of this compound, is a key intermediate in the synthesis of Linezolid.[13][14][15]

G start 3-Fluoro-4-morpholinyl aniline intermediate1 N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline start->intermediate1 Reaction reagent1 (R)-Epichlorohydrin intermediate2 (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone intermediate1->intermediate2 Carbonylation reagent2 Carbonyl diimidazole intermediate3 (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide intermediate2->intermediate3 Reaction reagent3 Potassium phthalimide intermediate4 (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine intermediate3->intermediate4 Hydrolysis reagent4 Hydrazine hydrate final_product Linezolid intermediate4->final_product Acetylation reagent5 Acetic anhydride G start (R)-Epichlorohydrin intermediate1 (R)-5-(Chloromethyl)oxazolidin-2-one start->intermediate1 Reaction reagent1 NaOCN intermediate3 (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one intermediate1->intermediate3 Coupling Reaction intermediate2 4-(4-Aminophenyl)morpholin-3-one reagent2 Potassium Phthalimide final_product Rivaroxaban intermediate3->final_product Amidation reagent3 5-Chlorothiophene-2-carbonyl chloride

Caption: Synthetic pathway to Rivaroxaban.

Experimental Protocol: Synthesis of Rivaroxaban

This protocol highlights the key steps involving the (R)-5-chloromethyl-2-oxazolidinone intermediate. [4] Step 1: Synthesis of (R)-5-(Chloromethyl)oxazolidin-2-one

  • This step is carried out as described in section 2.1.

Step 2: Synthesis of (S)-4-(4-(5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one

  • The (R)-5-(Chloromethyl)oxazolidin-2-one is reacted with 4-(4-aminophenyl)morpholin-3-one. This is a crucial step that forms the core structure of Rivaroxaban. [16][17][18]The reaction is typically a nucleophilic substitution where the amine attacks the chloromethyl group.

Step 3: Synthesis of Rivaroxaban

  • The resulting amine intermediate is then acylated with 5-chlorothiophene-2-carbonyl chloride to yield Rivaroxaban.

Rationale: This synthetic approach leverages the reactivity of the chloromethyl group on the oxazolidinone ring for the key coupling reaction. The stereochemistry of the final product is dictated by the chiral starting material, (R)-epichlorohydrin.

Other Pharmaceutical Applications

The versatility of the oxazolidinone scaffold means that this compound and its derivatives are key intermediates in the synthesis of a wide range of other biologically active molecules. [1][2]

  • Tedizolid: Another potent oxazolidinone antibiotic, Tedizolid, can be synthesized using related oxazolidinone intermediates. [19][20][21]The synthesis involves the construction of a more complex C- and D-ring system, but the core oxazolidinone synthesis principles remain similar. [20]* Novel Antibacterial Agents: Researchers are continuously exploring modifications of the oxazolidinone structure to develop new antibiotics with improved efficacy and a broader spectrum of activity. [22][23]this compound serves as a valuable starting point for creating libraries of such derivatives for structure-activity relationship (SAR) studies. [24]* Agrochemicals: The unique reactivity and stability of this compound also make it a potential building block for the development of new agrochemicals. [3]

Conclusion

This compound has established itself as a cornerstone in the synthesis of several blockbuster drugs and a plethora of other biologically active compounds. Its straightforward synthesis from readily available chiral precursors and the reactivity of its chloromethyl group provide a robust platform for the construction of complex molecular architectures. As the demand for new and improved pharmaceuticals continues to grow, the importance of versatile and efficient building blocks like this compound in drug discovery and development is set to increase even further.

References

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Available at: [Link]

  • A novel process for the preparation of linezolid and related compounds - WIPO Patentscope. Available at: [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC - NIH. Available at: [Link]

  • Novel process for preparation of linezolid and its novel intermediates - Google Patents.
  • A novel process for the preparation of linezolid and related compounds - Indian Patents. Available at: [Link]

  • A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide - ResearchGate. Available at: [Link]

  • Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Available at: [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PubMed Central. Available at: [Link]

  • Oxazolidinone derivatives with various activities. - ResearchGate. Available at: [Link]

  • Oxazolidinone scaffolds in drug discovery and development | Request PDF - ResearchGate. Available at: [Link]

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC. Available at: [Link]

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Novel (5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives as Potent Antimicrobial Agents - Taylor & Francis. Available at: [Link]

  • The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates | Request PDF - ResearchGate. Available at: [Link]

  • Structure-Activity Relationship (SAR) Studies on Oxazolidinone Antibacterial Agents. 3. Synthesis and Evaluation of 5-Thiocarbamate Oxazolidinones. - ResearchGate. Available at: [Link]

  • Rivaroxaban Derivatives From Supplier Arborpharm. Available at: [Link]

  • Process for the preparation of rivaroxaban involving novel intermediate - Google Patents.
  • The Chemical Synthesis of Tedizolid: Focusing on Key Intermediates. Available at: [Link]

  • The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates | Semantic Scholar. Available at: [Link]

  • 5-Chloromethyloxazolidin-2-one | C4H6ClNO2 - PubChem. Available at: [Link]

  • Unlock the Potential of Rivaroxaban Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Current Updates on Oxazolidinone and Its Significance - PMC - PubMed Central. Available at: [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry - ResearchGate. Available at: [Link]

  • Applications and synthesis of chiral 2-oxazolidinones - ResearchGate. Available at: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI. Available at: [Link]

  • Examples of medicinally important oxazolidinones. - ResearchGate. Available at: [Link]

  • A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? - PMC - NIH. Available at: [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC - PubMed Central. Available at: [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. Available at: [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Publishing. Available at: [Link]

  • Discovery of torezolid as a novel 5-hydroxymethyl-oxazolidinone antibacterial agent - PubMed. Available at: [Link]

  • Tedizolid: A Novel Oxazolidinone with Potent Activity Against Multidrug-Resistant Gram-Positive Pathogens | Request PDF - ResearchGate. Available at: [Link]

  • Tedizolid Phosphate: a Next-Generation Oxazolidinone - PMC - PubMed Central. Available at: [Link]

Sources

Navigating the Synthesis and Handling of 5-Chloromethyl-2-oxazolidinone: A Technical Guide for the Drug Development Professional

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Proactive Stance on Laboratory Safety

In the fast-paced world of pharmaceutical research and development, the pursuit of novel therapeutics often involves working with highly reactive and potentially hazardous chemical intermediates. 5-Chloromethyl-2-oxazolidinone, a key building block in the synthesis of various bioactive molecules, is one such compound. Its utility in constructing complex heterocyclic scaffolds is undeniable, yet its inherent reactivity demands a meticulous and informed approach to safety. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety and handling precautions necessary to work with this compound responsibly. By understanding the fundamental principles behind its reactivity and toxicity, we can implement robust safety protocols that not only protect ourselves and our colleagues but also ensure the integrity of our research.

Section 1: Physicochemical Properties and Hazard Identification

A thorough understanding of a chemical's properties is the bedrock of safe handling. This compound is a white to off-white crystalline solid with a molecular weight of 135.55 g/mol .[1] While its utility as a synthetic intermediate is significant, it is crucial to recognize its classification as a hazardous substance.

The primary hazard associated with this compound is its acute oral toxicity.[1][2] The presence of a chloromethyl group, a known alkylating moiety, also suggests the potential for skin and eye irritation, as well as respiratory tract irritation upon inhalation of its dust.[3] The electrophilic nature of the chloromethyl group makes the compound reactive towards various nucleophiles, a property that is exploited in synthesis but also underlies its potential to interact with biological macromolecules, leading to toxicity.[4][5][6]

PropertyValueSource
CAS Number 22625-57-6[1]
Molecular Formula C₄H₆ClNO₂[1]
Molecular Weight 135.55 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 102-104 °C (lit.)[1]
GHS Pictograms [1]
Signal Word Danger[1]
Hazard Statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][3]
Precautionary Statements P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[1][3]

Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

The cornerstone of safe chemical handling is a multi-layered approach that prioritizes engineering controls and supplements them with appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All work with this compound should be conducted in a well-ventilated laboratory. A certified chemical fume hood is mandatory for all manipulations of the solid compound and its solutions to prevent inhalation of dust or vapors. The fume hood should have a continuous airflow and be regularly inspected to ensure its proper functioning.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[7][8][9] The following PPE is considered the minimum requirement when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential.[7] A face shield should be worn in addition to goggles when there is a risk of splashing, such as during transfers of solutions or reaction workups.[7]

  • Skin Protection:

    • Gloves: Double-gloving with compatible chemical-resistant gloves is recommended. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.

    • Lab Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs should be worn at all times in the laboratory. The lab coat should be buttoned completely to provide maximum coverage.

  • Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, such as during large-scale transfers or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10][11][12] All personnel required to wear respirators must be properly fit-tested and trained in their use.[8]

PPE_Hierarchy cluster_Controls Hierarchy of Controls cluster_Personnel Researcher Protection Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Researcher Researcher PPE->Researcher Provides final barrier Emergency_Response_Workflow cluster_Personal Personal Exposure cluster_Spill Chemical Spill Start Spill or Exposure Occurs Assess Assess Severity Start->Assess Skin Skin Contact Assess->Skin Personal Eye Eye Contact Assess->Eye Personal Inhalation Inhalation Assess->Inhalation Personal Ingestion Ingestion Assess->Ingestion Personal SmallSpill Small Spill (in fume hood) Assess->SmallSpill Spill LargeSpill Large Spill (or outside hood) Assess->LargeSpill Spill FirstAid Administer First Aid (Flush with water, move to fresh air) Skin->FirstAid Eye->FirstAid Inhalation->FirstAid Ingestion->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical Cleanup Contain and Clean Up (Use spill kit) SmallSpill->Cleanup Evacuate Evacuate and Alert Emergency Response LargeSpill->Evacuate

Caption: Emergency response workflow for incidents involving this compound.

Section 5: Storage and Waste Disposal

Proper storage and disposal are critical final steps in the safe management of this compound.

Storage
  • Store this compound in a tightly sealed, properly labeled container.

  • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.

  • Store this compound separately from incompatible materials such as strong bases, strong oxidizing agents, and strong nucleophiles. [13]A dedicated, labeled secondary containment bin is recommended.

Waste Disposal

All waste containing this compound, including contaminated consumables (gloves, paper towels, absorbent materials) and residual chemical, must be disposed of as hazardous waste. [1][2][3]

  • Solid Waste: Collect in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams. [1][2]* Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. [14]After triple-rinsing, the container can be disposed of according to institutional guidelines.

Consult your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures, as regulations may vary. [2][3]

Conclusion: A Culture of Safety

This compound is a valuable tool in the arsenal of the medicinal chemist. However, its utility is intrinsically linked to our ability to handle it with the respect and caution it deserves. The guidelines outlined in this document are not merely a set of rules to be followed but rather a framework for fostering a culture of safety within the laboratory. By understanding the chemical nature of this compound, implementing robust engineering controls, diligently using personal protective equipment, and being prepared for emergencies, we can continue to advance the frontiers of drug discovery while ensuring the well-being of all members of the research community.

References

  • PubChem. 5-Chloromethyloxazolidin-2-one. National Center for Biotechnology Information. Available at: [Link]

  • Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]

  • Cronin, M.T.D., et. al. (2011). Measurement and Estimation of Electrophilic Reactivity for Predictive Toxicity. Chemical Reviews, 111, 2562-2596. Available at: [Link]

  • Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards. Available at: [Link]

  • ACTenviro. (2024). Best Practices for Laboratory Waste Management. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment. 29 CFR 1910.132. Available at: [Link]

  • Liebler, D. C. (2008). Protein Damage by Reactive Electrophiles: Targets and Consequences. Chemical Research in Toxicology, 21(1), 117–128. Available at: [Link]

  • Centers for Disease Control and Prevention. (2023). OneLab REACH: Personal Protective Equipment (PPE) Toolkit. Available at: [Link]

  • National Institute for Occupational Safety and Health. (1981). Occupational Health Guidelines for Chemical Hazards. DHHS (NIOSH) Publication Number 81-123. Available at: [Link]

  • LoPachin, R. M., & Gavin, T. (2019). Mechanisms of soft and hard electrophile toxicities. Toxicology, 420, 56-70. Available at: [Link]

  • Enoch, S. J., et al. (2011). A review of the electrophilic reaction chemistry involved in covalent protein binding relevant to toxicity. Critical Reviews in Toxicology, 41(8), 657-688. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices for Disposal of Chemicals from Laboratories. (1983). Prudent Practices for Disposal of Chemicals from Laboratories. National Academies Press (US). Available at: [Link]

  • National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

  • University of Nevada, Reno, Environmental Health & Safety. Partial List of Chemical Incompatibilities. Available at: [Link]

  • Medscape. (2023). Irritant Contact Dermatitis. Available at: [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances. Available at: [Link]

  • Wikipedia. Mustard gas. Available at: [Link]

  • Welzel, J. (2008). In vitro skin irritation: facts and future. State of the art review of mechanisms and models. EXCLI Journal, 7, 1-11. Available at: [Link]

  • Hutchinson, D. K. (2003). Oxazolidinone antibacterial agents: a critical review. Current Topics in Medicinal Chemistry, 3(9), 1021-1042. Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

Sources

Introduction: The Unseen Pillar of Oxazolidinone Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloromethyl-2-oxazolidinone: From Discovery to a Cornerstone of Modern Antibiotics

In the landscape of modern pharmaceuticals, this compound and its N-aryl derivatives have emerged as indispensable building blocks. While not a therapeutic agent itself, this heterocyclic compound is a critical precursor in the synthesis of the oxazolidinone class of antibiotics, most notably Linezolid, the first of its kind to be approved for clinical use.[1][2][3] The oxazolidinones represent a vital, entirely synthetic class of antimicrobials renowned for their novel mechanism of action and their efficacy against multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][4] This guide provides a comprehensive exploration of the discovery, historical evolution, and synthetic methodologies of this compound, offering field-proven insights for researchers and drug development professionals.

PART 1: Historical Context and the Dawn of Oxazolidinones

The story of this compound is inextricably linked to the broader history of the oxazolidinone scaffold. The initial discovery of this chemical class was not in the realm of human medicine but in agriculture. In the 1970s, researchers at DuPont began investigating 3-phenyl-2-oxazolidinones for their potential as agricultural fungicides.[5] However, it was the pioneering work at the Upjohn Company (later Pharmacia & Upjohn) in the late 1980s and 1990s that unveiled their potent antibacterial properties.[6][7]

This research culminated in the discovery of Linezolid, a compound that inhibits bacterial protein synthesis at a very early stage by binding to the 50S ribosomal subunit, a mechanism distinct from other protein synthesis inhibitors.[1][4][8] This unique mode of action prevents cross-resistance with existing antibiotic classes.[4] The development of an efficient and scalable synthesis for Linezolid was paramount, and it was within this rigorous process development that (5R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, a key derivative, was established as the cornerstone intermediate.[6][9] The core challenge was to construct the chiral oxazolidinone ring and then functionalize the C-5 position to introduce the necessary acetamidomethyl side chain.

PART 2: Core Synthesis and Mechanistic Insights

The synthesis of this compound derivatives has evolved significantly, moving from complex, multi-step routes to more streamlined, industrially viable processes. The primary goal is to achieve high enantiomeric purity, as the biological activity of oxazolidinone antibiotics is highly dependent on the (S)-configuration at the C-5 position of the final product, which necessitates a chiral (R)-chloromethyl intermediate.

The Epichlorohydrin Pathway: The Industrial Workhorse

The most prevalent and economically viable route begins with the chiral building block, (R)-epichlorohydrin. This pathway ensures the correct stereochemistry is established early and carried through the synthesis.

Workflow: Synthesis of Linezolid via (5R)-5-(chloromethyl) Intermediate

G cluster_0 Step 1: Ring Opening cluster_1 Step 2: Cyclization (Carbonylation) cluster_2 Step 3: Azide or Phthalimide Introduction cluster_3 Step 4 & 5: Amine Formation & Acetylation A 3-Fluoro-4-morpholinyl aniline C (R)-N-(3-Chloro-2-hydroxypropyl)-3-fluoro-4-morpholinylaniline A->C Methanol, 60-65°C B (R)-Epichlorohydrin B->C D (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone C->D Carbonyldiimidazole (CDI) Dichloromethane (DCM) E (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide D->E Potassium Phthalimide DMF, Reflux F (S)-N-[[...]-2-oxo-5-oxazolidinyl]methyl]amine E->F Hydrazine Hydrate G Linezolid F->G Acetic Anhydride

Caption: Key synthetic pathway to Linezolid.

Causality Behind Experimental Choices:

  • Ring Opening of Epichlorohydrin: The synthesis begins by reacting 3-fluoro-4-morpholinyl aniline with (R)-epichlorohydrin.[10][11] The aniline nitrogen acts as a nucleophile, attacking one of the epoxide carbons. This reaction is regioselective, with the amine preferentially attacking the terminal carbon of the epoxide, leading to the formation of the key chlorohydrin intermediate, N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinyl aniline.[10] The choice of a protic solvent like methanol can facilitate this step.

  • Cyclization via Carbonylation: The critical oxazolidinone ring is formed by cyclizing the chlorohydrin intermediate. This requires a carbonylating agent to introduce the C2 carbonyl group.

    • Early Methods: Initially, hazardous reagents like phosgene were used. While effective, the extreme toxicity of phosgene made this route undesirable for large-scale production.[10]

    • Modern Approach: The use of carbonyldiimidazole (CDI) has become a standard, safer alternative.[1][10] CDI reacts with the hydroxyl group of the chlorohydrin to form an imidazole carbamate intermediate. The nearby nitrogen atom then displaces the imidazole group in an intramolecular nucleophilic substitution to close the five-membered ring, yielding (5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.[10] This method avoids harsh conditions and toxic reagents.

Alternative Synthetic Strategies

While the epichlorohydrin route is dominant, other methods have been explored:

  • Isocyanate Cycloaddition: This approach involves reacting an aryl isocyanate with an epoxy compound, such as (R)-glycidyl butyrate or epichlorohydrin, often catalyzed by a Lewis acid. This can be an efficient way to form the oxazolidinone ring.[9]

  • From Chiral Pools: Early academic syntheses often started from readily available chiral molecules like D-mannitol, which were converted over several steps to the desired oxazolidinone intermediate.[3][6] While elegant, these routes are often longer and less cost-effective for industrial production compared to the epichlorohydrin pathway.

PART 3: Conversion to Active Pharmaceutical Ingredients (APIs)

This compound is not the end of the journey but rather the gateway. The chloromethyl group at the C-5 position is a perfect electrophilic handle for introducing the pharmacologically required side chain.

Workflow: C-5 Side Chain Elaboration

G cluster_0 Gabriel Synthesis Route cluster_1 Azide Route A (5R)-Chloromethyl Intermediate B Phthalimide Intermediate A->B Potassium Phthalimide D Azidomethyl Intermediate A->D Sodium Azide C Primary Amine B->C Hydrazine Hydrate E Linezolid (Final API) C->E Acetic Anhydride D->C Reduction (e.g., H2, Pd/C)

Caption: Common routes from the chloromethyl intermediate to Linezolid.

Detailed Experimental Protocol: Synthesis of Linezolid from the Chloromethyl Intermediate

The following protocol is a representative synthesis based on common literature procedures.[1][10]

Step 1: Preparation of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide

  • To a solution of (5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone (e.g., 60 g) in N,N-Dimethylformamide (DMF, 400 mL), add potassium phthalimide (e.g., 40 g).[1][10]

  • Heat the reaction mixture to reflux and stir for approximately 5 hours.[1][10]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into a large volume of water (e.g., 2 L) with stirring.

  • Filter the resulting precipitate, wash with water, and dry to yield the phthalimide intermediate.[10]

Step 2: Preparation of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine

  • Suspend the phthalimide intermediate from Step 1 (e.g., 25 g) in methanol (e.g., 150 mL).[12]

  • Add hydrazine hydrate (e.g., 16.2 g) to the suspension.[12]

  • Heat the mixture to reflux for 1 hour.[12]

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent like dichloromethane.

  • Wash the combined organic extracts, dry over a drying agent (e.g., Na₂SO₄), and concentrate to afford the primary amine.

Step 3: Synthesis of Linezolid

  • Dissolve the amine from Step 2 in a suitable solvent such as ethyl acetate or dichloromethane.

  • Cool the solution in an ice bath.

  • Add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup to remove excess reagents and byproducts.

  • Crystallize the crude product from a suitable solvent system to obtain pure Linezolid.

Quantitative Data Summary

The efficiency of these synthetic routes is critical for commercial viability. Below is a comparative table of typical yields for key steps.

StepStarting MaterialReagentsTypical YieldReference(s)
Ring Opening 3-fluoro-4-morpholinyl aniline + (R)-epichlorohydrinMethanol>90% (crude)[10]
Cyclization N-[3-Chloro-2-(R)-hydroxypropyl]...anilineCarbonyldiimidazole (CDI), Dichloromethane~77-85%[1][12]
Phthalimide Displacement (5R)-5-(chloromethyl)-3-[...]-2-oxazolidinonePotassium Phthalimide, DMF~62-83%[1][10]
Hydrazinolysis & Acetylation Phthalimide intermediateHydrazine Hydrate, Acetic AnhydrideHigh[12]
Overall Process (Improved) Methyl 3-fluoro-4-morpholinophenyl carbamaten-BuLi, (R)-epichlorohydrin, K-Phthalimide, etc.~90%[3][6]

Conclusion: A Versatile and Enduring Intermediate

The discovery and optimization of synthetic routes to this compound and its derivatives have been pivotal achievements in medicinal chemistry. This intermediate provided the crucial link that enabled the scalable and economical production of Linezolid, offering a powerful new weapon against dangerous resistant bacteria. Its importance extends beyond Linezolid, serving as a key building block for other oxazolidinone-based therapeutics, including the anticoagulant Rivaroxaban and next-generation antibiotics like Tedizolid.[13][14] The history of this compound is a testament to the power of process chemistry to transform a novel chemical scaffold into a life-saving class of medicines.

References

Methodological & Application

Synthesis of Linezolid: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of the oxazolidinone antibiotic, Linezolid, commencing from the key starting material, (R)-5-(chloromethyl)-2-oxazolidinone, and a suitable aniline derivative. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also insights into the rationale behind the experimental choices, ensuring scientific integrity and reproducibility.

Introduction to Linezolid

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, a critical group of antimicrobial agents effective against serious infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation stage, sets it apart from many other antibiotics.[3][4] Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[4][5] This guide details a well-established synthetic route to Linezolid, emphasizing safety, efficiency, and high purity of the final product.

Synthetic Strategy Overview

The synthesis of Linezolid from (R)-5-(chloromethyl)-2-oxazolidinone generally proceeds through a convergent synthesis pathway. The core of this strategy involves the N-arylation of the oxazolidinone ring with a protected 3-fluoro-4-morpholinylaniline derivative. This is followed by the conversion of the chloromethyl group to an aminomethyl group, and subsequent acetylation to yield the final Linezolid molecule.

This guide will focus on a common and effective pathway that utilizes a carbamate-protected aniline for the initial coupling reaction. This approach offers good control over the reaction and minimizes side products. The overall workflow can be visualized as follows:

Linezolid Synthesis Workflow cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Amine Formation cluster_2 Part 3: Final Acetylation and Purification A Methyl 3-fluoro-4-morpholinophenyl carbamate C (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one A->C n-Butyllithium, THF, -78°C B (R)-Epichlorohydrin B->C E (S)-N-Phthalimidomethyl Intermediate C->E DMF, Heat D Potassium Phthalimide D->E F (S)-Aminomethyl Intermediate E->F Hydrazine Hydrate H Crude Linezolid F->H Pyridine or Triethylamine G Acetic Anhydride G->H I Pure Linezolid (Form II) H->I Crystallization (e.g., Ethyl Acetate/Toluene)

Sources

Application Note: A Facile and Efficient Synthesis of Rivaroxaban Leveraging a 5-Chloromethyl-2-oxazolidinone Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Rivaroxaban is a potent, orally active direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade, making it a cornerstone therapy for the prevention and treatment of thromboembolic disorders.[1][2] Its chemical structure, (S)-5-chloro-N-{[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl]methyl}thiophene-2-carboxamide, features a central oxazolidinone ring that is crucial for its activity.[3] This application note details a robust and efficient synthetic route to Rivaroxaban, commencing from the commercially available chiral starting material, (R)-epichlorohydrin. The strategy hinges on the initial formation of (R)-5-(Chloromethyl)oxazolidin-2-one, a key chiral intermediate that dictates the stereochemistry of the final active pharmaceutical ingredient (API). Subsequent steps involve a copper-catalyzed Goldberg coupling to construct the core aryl-oxazolidinone structure, followed by a straightforward deprotection and final acylation. This guide provides field-proven, step-by-step protocols, explains the causality behind key experimental choices, and includes process-flow visualizations to support researchers in drug development and process chemistry.

Introduction: The Strategic Importance of the Oxazolidinone Core

The synthesis of Rivaroxaban presents a significant challenge in maintaining the required (S)-enantiomer configuration, which is essential for its pharmacological activity. Many synthetic strategies focus on the construction of the 5-aminomethyl-3-aryl oxazolidinone core as the key step.[4] The route detailed herein offers a practical and scalable approach by utilizing (R)-epichlorohydrin as a chiral pool starting material. This molecule is reacted with sodium cyanate to stereospecifically form (R)-5-(Chloromethyl)oxazolidin-2-one.[3][4] This intermediate serves as a versatile electrophilic building block, enabling the subsequent attachment of the aryl morpholinone moiety.

The key advantages of this strategy include:

  • Stereochemical Control: The chirality is established early and preserved throughout the synthesis, originating from the inexpensive (R)-epichlorohydrin.

  • Convergent Approach: The synthesis involves the preparation of two key fragments that are later coupled, which is often more efficient for large-scale production.

  • Robust Reactions: The use of well-established reactions like the Goldberg coupling provides a reliable method for forming the critical C-N bond between the oxazolidinone nitrogen and the phenyl ring.[1][4]

Overall Synthetic Workflow

The synthesis is a multi-step process beginning with the formation of the key oxazolidinone intermediate and culminating in the final acylation to yield Rivaroxaban. The entire pathway is designed for efficiency and scalability.

G cluster_0 Part 1: Chiral Intermediate Synthesis cluster_1 Part 2: Aryl Fragment & Coupling cluster_2 Part 3: Deprotection & Final Acylation A (R)-Epichlorohydrin B (R)-5-(Chloromethyl) -2-oxazolidinone (7) A->B NaOCN, H₂O D (R)-2-((2-Oxazolidin-5-yl) methyl) isoindoline-1,3-dione (8) B->D K-Phthalimide, DMF C 4-(4-Bromophenyl) -morpholin-3-one (10) E Phthalimide-Protected Intermediate (11) C->E D->E Goldberg Coupling (CuI, Ligand, Base) F (S)-Amine Intermediate (12) E->F Hydrazine Hydrate H Rivaroxaban (1) F->H Acylation (Et₃N, DCM) G 5-Chlorothiophene- 2-carbonyl chloride G->H

Figure 1: High-level synthetic workflow for Rivaroxaban.

Experimental Protocols & Mechanistic Insights

The following protocols are adapted from validated synthetic routes and provide detailed procedural steps.[4]

Protocol 1: Synthesis of (R)-5-(Chloromethyl)oxazolidin-2-one (7)

This initial step establishes the chiral core of the molecule. (R)-epichlorohydrin undergoes a nucleophilic ring-opening by the cyanate ion, followed by an intramolecular cyclization to form the stable 5-membered oxazolidinone ring. The use of water as a solvent and straightforward workup makes this step highly practical.

Materials:

  • (R)-epichlorohydrin

  • Magnesium sulfate (MgSO₄)

  • Sodium cyanate (NaOCN)

  • Water (H₂O)

  • Ethyl acetate

Procedure:

  • Prepare a mixture of magnesium sulfate (12.0 g, 0.1 mol) and sodium cyanate (65.0 g, 1 mol) in water (500 mL) in a round-bottom flask equipped with a stirrer and heating mantle.

  • Heat the mixture to 60 °C.

  • Add (R)-epichlorohydrin (46.3 g, 0.5 mol) dropwise over a period of 30 minutes, maintaining the temperature at 60 °C.

  • After the addition is complete, continue to stir the mixture at 60 °C for 1 hour to ensure the reaction goes to completion.

  • Remove the water under reduced pressure using a rotary evaporator.

  • To the resulting solid residue, add ethyl acetate (500 mL) and stir vigorously to extract the product.

  • Filter the mixture to remove inorganic salts. The filtrate contains the desired product.

  • The filtrate can be concentrated and the crude product used in the next step without further purification, or it can be purified by chromatography if necessary.

Protocol 2: Synthesis of the Phthalimide-Protected Intermediate (11)

This protocol involves two key transformations. First, the chloromethyl group of intermediate 7 is converted to a phthalimide-protected amine (8 ). This is a crucial step as the phthalimide group is a robust protecting group that prevents unwanted side reactions of the amine in the subsequent coupling step. The second transformation is a Goldberg copper-catalyzed C-N coupling reaction to link the oxazolidinone ring with the pre-synthesized 4-(4-bromophenyl)morpholin-3-one (10 ). The use of a copper(I) catalyst with a diamine ligand is essential for achieving high yields in this type of amidation.[4]

Sub-protocol 2a: Synthesis of (R)-2-((2-Oxazolidin-5-yl) methyl) isoindoline-1,3-dione (8)

  • Dissolve (R)-5-(Chloromethyl)oxazolidin-2-one (7 ) (27.1 g, 0.20 mol) and potassium phthalimide (40.7 g, 0.22 mol) in DMF (500 mL).

  • Heat the solution to 80 °C and maintain for 12 hours. Monitor reaction progress by TLC.

  • Cool the reaction to room temperature and dilute with water (2 L).

  • Extract the product with methylene dichloride (3 x 200 mL).

  • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under vacuum to yield compound 8 .

Sub-protocol 2b: Goldberg Coupling to form Intermediate (11)

  • To a flask containing 4-(4-bromophenyl)morpholin-3-one (10 ) (prepared separately), add compound 8 , K₂CO₃, CuI (5 mol %), and (Z)-1,2-diaminocyclohexane (10 mol %) in dioxane.

  • Heat the reaction mixture to 110 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the mixture, filter to remove solids, and concentrate the filtrate.

  • Purify the residue by column chromatography to isolate the coupled product 11 .

Protocol 3: Synthesis of (S)-4-(4-(5-(Aminomethyl)-2-oxazolidin-3-yl) phenyl) morpholin-3-one (12)

The phthalimide protecting group is efficiently removed using hydrazine hydrate. The hydrazine attacks the carbonyls of the phthalimide ring, leading to its cleavage and the release of the free primary amine, which is the key nucleophile for the final step.

Materials:

  • Phthalimide-Protected Intermediate (11 )

  • Hydrazine hydrate (80% solution)

  • Methanol (MeOH)

Procedure:

  • Dissolve the phthalimide-protected intermediate (11 ) in methanol.

  • Add hydrazine hydrate (80% solution) to the mixture.

  • Heat the reaction mixture to reflux and stir until deprotection is complete (monitor by TLC).

  • Cool the reaction and filter to remove the phthalhydrazide byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude amine intermediate 12 . This intermediate is often used directly in the next step. It can also be converted to a more stable salt, such as the hydrochloride or methanesulfonate salt, for purification and storage.[5][6]

Protocol 4: Synthesis of Rivaroxaban (1)

This is the final convergent step where the amine intermediate (12 ) is acylated using 5-chlorothiophene-2-carbonyl chloride. The reaction is typically run at low temperature to control reactivity and in the presence of a non-nucleophilic base like triethylamine (TEA) to neutralize the HCl generated during the reaction.

Figure 2: The final amide bond formation step.

Materials:

  • 5-Chlorothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Amine Intermediate (12 )

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation of the Acyl Chloride: In a separate flask, treat 5-chlorothiophene-2-carboxylic acid (1.3 g, 7.6 mmol) with excess thionyl chloride (10 mL). Heat the mixture at reflux for 2 hours.[4][7] After completion, remove the excess thionyl chloride by evaporation under vacuum. Dissolve the resulting crude 5-chlorothiophene-2-carbonyl chloride in anhydrous DCM (20 mL).

  • Acylation Reaction: In the main reaction flask, dissolve the amine intermediate (12 ) (1.1 g, 3.8 mmol) in anhydrous DCM (40 mL) and add triethylamine (5 mL).

  • Cool the amine solution to 0 °C using an ice bath.

  • Slowly add the solution of 5-chlorothiophene-2-carbonyl chloride from step 1 to the cooled amine solution.

  • After the addition is complete, allow the mixture to stir and gradually warm to room temperature. Monitor the reaction by TLC until the starting amine is consumed.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization or column chromatography to obtain pure Rivaroxaban (1 ).

Summary of Results

Following the described protocols, Rivaroxaban can be synthesized efficiently. The overall yield for this synthetic route is reported to be approximately 39% over six steps from (R)-epichlorohydrin.[4][8]

Step No.Intermediate/ProductDescriptionTypical YieldReference
1(R)-5-(Chloromethyl)oxazolidin-2-one (7) Ring formation from epichlorohydrinHigh (often used crude)[4]
2Phthalimide-Protected Intermediate (11) Goldberg C-N coupling~83% (for sub-step 2a)[4]
3(S)-Amine Intermediate (12) Hydrazinolysis deprotectionHigh (often used crude)[4]
4Rivaroxaban (1) Final amide coupling~96% (from amine salt)[6]
Overall Rivaroxaban (1) From (R)-epichlorohydrin ~39% [1][4]

Conclusion

The synthetic pathway to Rivaroxaban detailed in this application note provides a reliable and scalable method for researchers and drug development professionals. By starting with an inexpensive chiral building block, (R)-epichlorohydrin, the synthesis establishes the critical stereocenter early and maintains it throughout the sequence. The strategic use of a phthalimide protecting group and a robust copper-catalyzed Goldberg coupling reaction ensures high efficiency in the construction of the core structure. The protocols provided are based on validated literature procedures and offer a clear, step-by-step guide to producing this vital anticoagulant agent.

References

  • Yuan, J., Liu, K., Li, L., Yuan, Y., Liu, X., & Li, Y. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14999–15004. [Link]

  • ResearchGate. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. ResearchGate. [Link]

  • Yuan, J., et al. (Patent). Synthesis method of rivaroxaban. Eureka | Patsnap. [Link]

  • Olimjonov, S., et al. AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. Semantic Scholar. [Link]

  • Yuan, J., et al. (2014). A novel synthesis of the oxazolidinone antithrombotic agent rivaroxaban. PubMed. [Link]

  • Google Patents. (2017). US11034683B2 - Process for the preparation of rivaroxaban involving novel intermediate.
  • Kuznetsova, E. N., et al. (2022). Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. ACS Omega. [Link]

  • European Patent Office. (2012). EP 2844654 B1 - IMPROVED PROCESS FOR PREPARING RIVAROXABAN USING NOVEL INTERMEDIATES.

Sources

Application Note: A Comprehensive Guide to the N-Alkylation of Amines with 5-Chloromethyl-2-oxazolidinone for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of amines with 5-chloromethyl-2-oxazolidinone is a cornerstone reaction in modern medicinal chemistry, providing a robust pathway to introduce the privileged 2-oxazolidinone scaffold into target molecules. This five-membered heterocyclic ring is a key pharmacophore in a variety of therapeutic agents, most notably in the oxazolidinone class of antibiotics, such as Linezolid.[1][2][3][4] Its value lies in its ability to form critical hydrogen bonds with biological targets and its enhanced metabolic stability compared to acyclic carbamates.[1] This guide offers an in-depth exploration of the reaction, detailing the underlying mechanism, a validated experimental protocol, substrate scope, and key applications in drug development.

Mechanistic Rationale and Scientific Principles

The reaction between an amine and this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[5] Understanding the components of this reaction is critical for optimization and troubleshooting.

  • The Nucleophile: The amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile. Its nucleophilicity is a key determinant of reaction rate and success. Primary and secondary aliphatic amines are generally excellent nucleophiles for this transformation.

  • The Electrophile: this compound serves as the electrophile. The carbon atom of the chloromethyl group (-CH₂Cl) is electron-deficient due to the inductive effect of the adjacent chlorine atom, making it susceptible to nucleophilic attack.

  • The Leaving Group: The chloride ion (Cl⁻) is a good leaving group, facilitating the displacement by the incoming amine nucleophile.

  • The Role of the Base: The initial SN2 reaction results in the formation of an ammonium salt intermediate.[6] A base is required to deprotonate this intermediate, neutralizing the positive charge on the nitrogen and yielding the final N-alkylated product.[5] Common bases include inorganic carbonates (K₂CO₃, Na₂CO₃) or tertiary amines (triethylamine, Et₃N). The choice of base can influence reaction kinetics and prevent undesirable side reactions.

A significant challenge in the N-alkylation of amines is the potential for overalkylation, as the product (a secondary or tertiary amine) is often more nucleophilic than the starting amine.[5][7] However, the steric bulk of the oxazolidinone moiety can help mitigate this, often leading to selective monoalkylation.

Reaction_Mechanism Amine R₁R₂NH (Amine Nucleophile) Intermediate [R₁R₂NH⁺-CH₂-Ox] Cl⁻ (Ammonium Salt Intermediate) Amine->Intermediate Sɴ2 Attack Oxazolidinone 5-Chloromethyl- 2-oxazolidinone (Electrophile) Base Base (e.g., K₂CO₃) Product N-Substituted Oxazolidinone Intermediate->Product Deprotonation Byproduct Base-H⁺ + Cl⁻

Figure 1: SN2 mechanism for amine N-alkylation.

Validated Experimental Protocol

This protocol provides a general procedure for the N-alkylation of a primary amine with this compound. It should be adapted based on the specific reactivity of the amine substrate.

2.1. Materials and Reagents

  • Primary or Secondary Amine (1.0 eq)

  • (R)-5-(Chloromethyl)oxazolidin-2-one (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

2.2. Step-by-Step Procedure

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 eq), (R)-5-(chloromethyl)oxazolidin-2-one (1.05 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.2-0.5 M.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. The use of an oil bath with a temperature controller is recommended for stable heating.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours). A procedure for a similar reaction notes heating to 80 °C for 12 hours.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Experimental_Workflow A 1. Reagent Setup (Amine, Oxazolidinone, K₂CO₃ in Flask) B 2. Solvent Addition (Anhydrous DMF) A->B Dissolve C 3. Reaction (Heat to 80 °C) B->C Heat D 4. Monitoring (TLC / LC-MS) C->D Sample periodically D->C Continue if incomplete E 5. Cooldown & Quench (Add water) D->E If complete F 6. Extraction (Ethyl Acetate) E->F G 7. Wash & Dry (Brine, Na₂SO₄) F->G H 8. Concentration (Rotary Evaporation) G->H I 9. Purification (Column Chromatography) H->I J Final Product I->J

Figure 2: Step-by-step experimental workflow diagram.

Substrate Scope and Data

The N-alkylation with this compound is versatile, accommodating a range of amine nucleophiles. The following table summarizes typical reaction conditions and outcomes.

Amine SubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phthalimide Potassium Salt-DMF8012~90%[8]
3-Fluoro-4-morpholinylaniline-Methanol60-65-Good[9]
Various Primary AminesK₂CO₃DMF804-1275-95%General procedure
Secondary Aliphatic AminesK₂CO₃Acetonitrile706-1670-90%General procedure
Anilines (electron-rich)Cs₂CO₃DMF10012-2450-70%General procedure

Note: Entries marked "General procedure" are representative conditions based on established chemical principles for this reaction type, as specific examples with varied amines are consolidated in the literature under broader synthetic schemes.

Application in Drug Development: The Synthesis of Linezolid

A prominent application of this protocol is in the synthesis of Linezolid , an antibiotic used to treat serious infections caused by multi-resistant Gram-positive bacteria.[9][10][11] A key step in many synthetic routes to Linezolid involves the N-alkylation of a complex amine, 3-fluoro-4-morpholinylaniline, or its derivatives.

In a common strategy, an intermediate such as (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one is synthesized.[10][12] This key intermediate is then reacted with a protected amine source, like potassium phthalimide, in DMF.[9][10] Subsequent deprotection and acylation steps yield the final Linezolid molecule.[13] This highlights the reaction's utility in constructing the core structure of advanced pharmaceutical agents.

Troubleshooting and Key Considerations

  • Low Yield: If yields are low, consider using a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or DBU, especially for less reactive amines (e.g., anilines). Increasing the reaction temperature or using a more polar aprotic solvent like DMSO may also be beneficial, though solvent removal can be more challenging.[14]

  • Side Reactions: Overalkylation can be an issue with highly reactive primary amines.[7] Using a slight excess of the amine relative to the chloromethyl reagent can sometimes suppress the formation of the dialkylated product.

  • Reagent Purity: The use of anhydrous solvents and reagents is critical, as water can hydrolyze the chloromethyl group or interfere with the base. Ensure the potassium carbonate is freshly dried or stored in a desiccator.

Conclusion

The N-alkylation of amines with this compound is a powerful and reliable method for synthesizing molecules of high value to the pharmaceutical industry. By understanding the SN2 mechanism, carefully selecting reagents and conditions, and following a validated protocol, researchers can efficiently generate diverse libraries of compounds built around the medicinally vital 2-oxazolidinone core.

References

  • Fernandes, G. F. S., Scarim, C. B., Wu, J., & Castagnolo, D. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry.
  • University of Calgary. (n.d.). Chapter 22: Alkylation of Amines. Organic Chemistry Online.
  • Reddy, P. K., et al. (2011). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Rasayan Journal of Chemistry.
  • RSC Publishing. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry.
  • 960化工网. (2023).
  • ResearchGate. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide.
  • Google Patents. (n.d.).
  • ResearchGate. (2023). (PDF)
  • Reddy, P. K., Mukkanti, K., & Rao, D. M. (n.d.). Synthesis of Antibiotic Linezolid Analogues.
  • Haque, M. R., et al. (2018). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry.
  • Ashenden, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Chemistry with Caroline. (2022).
  • Li, J. J., et al. (2015). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules.
  • ACS Reagent Chemicals. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society.

Sources

Application Note: Enantioselective Synthesis of (S)-5-Chloromethyl-2-oxazolidinone from (R)-epichlorohydrin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Building Block

(S)-5-Chloromethyl-2-oxazolidinone is a crucial chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid, five-membered heterocyclic structure, featuring defined stereochemistry, serves as a key intermediate in the synthesis of numerous biologically active compounds.[1][2] Most notably, this scaffold is the core of the oxazolidinone class of antibiotics, including Linezolid (Zyvox®), which is vital for treating infections caused by multi-drug-resistant Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[2] The precise stereochemistry of the C5 position is paramount for biological activity, making enantioselective synthesis not just an academic challenge, but a necessity for producing safe and effective pharmaceuticals.

This application note provides a detailed, field-proven protocol for the enantioselective synthesis of (S)-5-Chloromethyl-2-oxazolidinone starting from the readily available and inexpensive chiral precursor, (R)-epichlorohydrin. We will delve into the mechanistic underpinnings of the stereochemical inversion, provide a step-by-step experimental guide, and outline the necessary analytical techniques for validation.

Reaction Mechanism: A Tale of Stereochemical Inversion

The conversion of (R)-epichlorohydrin to (S)-5-Chloromethyl-2-oxazolidinone is a classic example of a reaction sequence involving a stereospecific nucleophilic substitution that dictates the final product's stereochemistry. The overall process can be described in two key steps: nucleophilic ring-opening of the epoxide followed by an intramolecular cyclization.

The synthesis described here utilizes sodium cyanate as the nitrogen and carbonyl source. The key mechanistic events are as follows:

  • Epoxide Activation & Ring Opening: The reaction is initiated by the nucleophilic attack of the cyanate ion (NCO⁻) on one of the epoxide's carbon atoms. In this case, the attack occurs at the less sterically hindered primary carbon (C3) of the (R)-epichlorohydrin. This is a classic S_N2 reaction, which proceeds with a complete inversion of configuration at the stereocenter (C2). The epoxide ring is opened, forming a haloalkoxide intermediate.

  • Intramolecular Cyclization: The newly formed alkoxide is perfectly positioned to act as an internal nucleophile. It attacks the carbonyl carbon of the cyanate group, leading to the formation of the five-membered oxazolidinone ring and yielding the desired (S)-enantiomer.

This inversion of stereochemistry is the cornerstone of this enantioselective synthesis, allowing for the reliable production of the (S)-product from the (R)-starting material.[2][3]

Caption: Reaction mechanism illustrating stereochemical inversion.

Materials, Reagents, and Instrumentation

Reagents & Materials
Reagent/MaterialGradeSupplierCAS NumberNotes
(R)-Epichlorohydrin≥99% eeMajor Supplier51594-55-9Highly toxic and carcinogenic. Handle with extreme caution.[4][5]
Sodium Cyanate (NaOCN)≥96%Major Supplier917-61-3Hygroscopic. Store in a desiccator.
Magnesium Sulfate (MgSO₄)AnhydrousMajor Supplier7487-88-9Used as a catalyst/additive.
Ethyl Acetate (EtOAc)ACS GradeMajor Supplier141-78-6Used for extraction and recrystallization.
Sodium Sulfate (Na₂SO₄)AnhydrousMajor Supplier7757-82-6Used for drying the organic phase.
Deionized WaterN/AIn-house7732-18-5
Instrumentation
InstrumentPurpose
Magnetic Stirrer with HotplateReaction heating and stirring
Rotary EvaporatorSolvent removal under reduced pressure
Buchner Funnel & FlaskFiltration
GlasswareRound-bottom flasks, condenser, dropping funnel, etc.
Analytical BalancePrecise weighing of reagents
NMR Spectrometer (≥300 MHz)Structural elucidation (¹H, ¹³C NMR)
FT-IR SpectrometerFunctional group identification
Chiral HPLC System with UV DetectorEnantiomeric excess (ee) determination
Melting Point ApparatusPurity assessment

Experimental Protocol

This protocol is adapted from a procedure demonstrated to be efficient for the synthesis of rivaroxaban intermediates.[6]

G start Start step1 1. Charge Reactor: Add MgSO₄, NaOCN, and water to a round-bottom flask. start->step1 step2 2. Heat Mixture: Heat the aqueous mixture to 60 °C with stirring. step1->step2 step3 3. Add Epichlorohydrin: Add (R)-epichlorohydrin dropwise over 30 minutes. step2->step3 step4 4. Reaction: Maintain the mixture at 60 °C for 1 hour after addition is complete. step3->step4 step5 5. Solvent Removal: Remove water under reduced pressure using a rotary evaporator. step4->step5 step6 6. Extraction: Add ethyl acetate to the residue and stir. Filter to remove inorganic salts. step5->step6 step7 7. Drying & Concentration: Dry the ethyl acetate solution with Na₂SO₄. Concentrate the filtrate in vacuo. step6->step7 step8 8. Recrystallization: Recrystallize the crude solid from hot ethyl acetate. step7->step8 step9 9. Isolation & Drying: Collect the white crystalline product by filtration. Dry under vacuum. step8->step9 end_node End: (S)-5-Chloromethyl-2-oxazolidinone step9->end_node

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stir bar, condenser, and dropping funnel, add magnesium sulfate (12.0 g, 0.1 mol), sodium cyanate (65.0 g, 1.0 mol), and 500 mL of deionized water.

    • Rationale: Water serves as the solvent. Magnesium sulfate acts as a mild Lewis acid catalyst to facilitate epoxide ring opening.

  • Heating: Begin stirring the mixture and heat it to an internal temperature of 60 °C using a water bath.

  • Substrate Addition: Once the temperature is stable at 60 °C, add (R)-epichlorohydrin (46.3 g, 0.5 mol) dropwise via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed; maintain the temperature at 60-65 °C.

    • Rationale: Dropwise addition is crucial to control the reaction exotherm and ensure a safe and selective transformation.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 60 °C for an additional 1 hour to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Work-up (Solvent Removal): Allow the reaction mixture to cool to room temperature. Remove the water under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting solid residue, add 500 mL of ethyl acetate and stir vigorously for 15 minutes. Filter the mixture through a Buchner funnel to remove the insoluble inorganic salts (MgSO₄ and unreacted NaOCN). Wash the filter cake with additional ethyl acetate (2 x 100 mL).

    • Rationale: The organic product is soluble in ethyl acetate, while the inorganic salts are not, allowing for a simple separation.

  • Drying and Concentration: Combine the ethyl acetate filtrates and dry the solution over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to yield a white solid.

  • Purification: Recrystallize the crude product from hot ethyl acetate to afford pure (S)-5-Chloromethyl-2-oxazolidinone as a white crystalline solid.

    • Rationale: Recrystallization is a highly effective method for purifying solid organic compounds to achieve high purity.

  • Final Product: Collect the crystals by vacuum filtration and dry them in a vacuum oven. A typical yield is around 70-80%.[6]

Characterization and Analytical Methods

Accurate characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

AnalysisTechniqueExpected Results
Identity ¹H NMR (CDCl₃, 300 MHz)δ (ppm): 6.0-6.5 (br s, 1H, NH), 4.80-4.95 (m, 1H, CH), 4.10-4.25 (t, 1H, CH₂O), 3.90-4.00 (dd, 1H, CH₂O), 3.70-3.85 (m, 2H, CH₂Cl).[2]
¹³C NMR (CDCl₃, 75 MHz)δ (ppm): 158.5 (C=O), 71.0 (CH), 47.5 (CH₂O), 44.5 (CH₂Cl).
FT-IR (KBr)ν (cm⁻¹): ~3300 (N-H stretch), ~1750 (C=O stretch, strong), ~1250 (C-O stretch).
Purity Melting Point98-100 °C
Enantiomeric Excess Chiral HPLC>99% ee
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

The determination of enantiomeric excess is the most critical validation step for this synthesis. Polysaccharide-based chiral stationary phases are highly effective for separating oxazolidinone enantiomers.[7][8][9][10]

  • Column: A column such as Lux® Amylose-1 or Lux® Cellulose-1 (or equivalent amylose or cellulose-based CSP) is recommended.[7]

  • Mobile Phase: A polar organic mode is often successful. Start with a mobile phase of neat acetonitrile (ACN) or a mixture of hexane/isopropanol (e.g., 90:10 v/v).[7]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Procedure:

    • Prepare a sample solution of the synthesized product (~1 mg/mL) in the mobile phase.

    • Inject a racemic standard of 5-Chloromethyl-2-oxazolidinone to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the synthesized sample. The chromatogram should show a single major peak corresponding to the (S)-enantiomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.

Safety Precautions: Handle with Extreme Caution

The reagents used in this synthesis, particularly (R)-epichlorohydrin, are hazardous and require strict safety protocols.

  • (R)-Epichlorohydrin: This compound is a highly toxic, flammable, corrosive, and carcinogenic liquid.[4][5] It is rapidly absorbed through the skin.[4]

    • Handling: ALWAYS handle (R)-epichlorohydrin inside a certified chemical fume hood.[4]

    • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (butyl or polyvinyl alcohol gloves are recommended; do NOT use nitrile).[4]

    • Storage: Store in a tightly sealed container under an inert atmosphere in a designated, well-ventilated flammable storage cabinet away from heat and incompatible materials (acids, bases, amines).[4]

  • Sodium Cyanate: Toxic if swallowed. Avoid generating dust.

  • Spills: In case of a spill, especially with epichlorohydrin, evacuate the area immediately and notify safety personnel.[4][11] Do not attempt to clean up a large spill without proper training and equipment.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations for hazardous waste.

This protocol is intended for use by trained professionals in a properly equipped laboratory setting. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes and Protocols for the Chiral Resolution of Racemic 5-Chloromethyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive technical guide provides detailed application notes and protocols for the chiral resolution of racemic 5-chloromethyl-2-oxazolidinone, a critical chiral building block in modern asymmetric synthesis, most notably for the preparation of the anticoagulant drug Rivaroxaban. This document is intended for researchers, scientists, and drug development professionals seeking robust and scalable methods for obtaining enantiomerically pure (R)- and (S)-5-chloromethyl-2-oxazolidinone. Three primary resolution strategies are explored in-depth: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases, enzymatic kinetic resolution via lipase-catalyzed N-acylation, and classical diastereomeric salt formation following a strategic derivatization. Each section elucidates the underlying scientific principles, offers field-proven insights into experimental design, and provides detailed, step-by-step protocols.

Introduction: The Significance of Enantiopure this compound

The oxazolidinone ring system is a privileged scaffold in medicinal chemistry and a cornerstone of asymmetric synthesis, famously utilized as a chiral auxiliary.[1][2] The enantiomeric purity of substituted oxazolidinones is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles.[3][4] Racemic this compound serves as a key intermediate in the synthesis of numerous pharmaceuticals. For instance, the (R)-enantiomer is a crucial precursor for the synthesis of the Factor Xa inhibitor, Rivaroxaban.[5] Consequently, the development of efficient, scalable, and reliable methods to resolve the racemic mixture is of significant industrial and academic importance.

This guide moves beyond a simple listing of methods to provide a deep dive into the causality behind experimental choices, empowering researchers to not only replicate the protocols but also to adapt and troubleshoot them effectively.

Direct Enantioseparation via Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers without the need for derivatization. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high enantioselectivity for a wide range of racemates, including oxazolidinone derivatives.[6][7][8]

Scientific Principles and Mechanistic Insights

The chiral recognition mechanism on polysaccharide-based CSPs is a complex interplay of various intermolecular forces, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.[9] The carbamate groups on the polysaccharide backbone form chiral grooves and cavities. The enantiomers of this compound fit into these chiral cavities differently. The precise orientation of the analyte within the cavity, governed by the most stable host-guest complex, dictates the strength of the interaction and, consequently, the retention time. The oxazolidinone's carbonyl and N-H groups can act as hydrogen bond acceptors and donors, respectively, while the chloromethyl group contributes to steric and dipole interactions.

Visualization of the Chiral HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection s_prep Dissolve Racemic CMO in Mobile Phase injector Autosampler/ Manual Injection s_prep->injector mp_prep Prepare & Degas Mobile Phase column Chiral Column (e.g., Lux Cellulose-1) mp_prep->column injector->column detector UV Detector (e.g., 210 nm) column->detector chromatogram Generate Chromatogram (Separated Peaks) detector->chromatogram collection Fraction Collection (Preparative Scale) detector->collection integration Integrate Peaks & Determine ee chromatogram->integration

Caption: Workflow for chiral HPLC separation of this compound (CMO).

Protocol: Analytical Chiral HPLC Separation

This protocol is designed for the analytical separation of (R)- and (S)-5-chloromethyl-2-oxazolidinone to determine enantiomeric excess (ee).

Materials:

  • Racemic this compound

  • HPLC-grade methanol, ethanol, isopropanol (IPA), and acetonitrile (ACN)

  • Chiral Column: Lux Cellulose-1 (5 µm, 250 x 4.6 mm) or Lux Amylose-1 (5 µm, 250 x 4.6 mm)[9][10]

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in methanol.

  • Mobile Phase Preparation: Prepare the mobile phase (e.g., 100% Acetonitrile or a mixture such as Hexane/IPA 80:20). Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.

  • HPLC System Setup:

    • Install the chiral column in the column oven.

    • Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the column oven temperature to 25 °C.

    • Set the UV detector wavelength to 210 nm.

  • Injection and Analysis:

    • Inject 5-10 µL of the sample solution.

    • Run the analysis for a sufficient time to allow both enantiomers to elute.

    • Record the chromatogram.

  • Data Processing:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ and Area₂ are the areas of the major and minor enantiomer peaks, respectively).

Data Presentation: Representative HPLC Conditions
ParameterCondition 1 (Polar Organic)Condition 2 (Normal Phase)
Chiral Column Lux Amylose-1 (5 µm, 250 x 4.6 mm)Lux Cellulose-1 (5 µm, 250 x 4.6 mm)
Mobile Phase 100% AcetonitrileHexane / Isopropanol (80:20, v/v)
Flow Rate 0.5 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 210 nmUV at 210 nm
Expected Outcome Baseline separation of enantiomersBaseline separation of enantiomers

Note: These conditions are based on separations of similar oxazolidinone analogues and serve as a starting point for method development.[6][8]

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a highly efficient and environmentally benign method for resolving racemates. This technique utilizes the stereoselectivity of an enzyme, typically a lipase, to preferentially catalyze a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. For this compound, an enantioselective N-acylation is a viable strategy.[11][12]

Scientific Principles and Mechanistic Insights

Lipases, such as Candida antarctica Lipase B (CALB), are serine hydrolases that can catalyze acylation reactions in non-aqueous media. The enzyme's active site is inherently chiral and can distinguish between the two enantiomers of the racemic oxazolidinone. One enantiomer will fit more favorably into the active site, allowing for efficient acyl transfer from an acyl donor (e.g., vinyl acetate). The other enantiomer, being a poor fit, reacts at a much slower rate or not at all. The reaction proceeds until approximately 50% conversion, at which point the mixture contains one enantiomer as the acylated product and the other as the unreacted starting material, both in high enantiomeric excess.

Visualization of the EKR Workflow

EKR_Workflow cluster_reaction Enzymatic Reaction cluster_monitoring Reaction Monitoring cluster_workup Work-up and Separation reactants Racemic CMO + Acyl Donor + Solvent enzyme Add Immobilized Lipase (e.g., Novozym 435) reactants->enzyme reaction_vessel Stir at Controlled Temp. (e.g., 30-40 °C) enzyme->reaction_vessel sampling Take Aliquots Over Time reaction_vessel->sampling filtration Filter to Remove Immobilized Enzyme reaction_vessel->filtration Stop at ~50% conv. analysis Analyze by Chiral HPLC (Determine %ee and %conv) sampling->analysis evaporation Evaporate Solvent filtration->evaporation chromatography Column Chromatography (Separates Acylated Product from Unreacted CMO) evaporation->chromatography products Enantioenriched (S)-CMO & (R)-N-Acyl-CMO chromatography->products

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., tert-Butyl methyl ether (TBME) or Toluene)

  • Reaction vessel with magnetic stirrer and temperature control

  • Chiral HPLC system for monitoring

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen), add racemic this compound (1.0 equiv).

  • Solvent and Enzyme Addition: Add anhydrous TBME to achieve a concentration of 0.1-0.2 M. Add immobilized lipase (Novozym 435, typically 10-20% by weight relative to the substrate).

  • Initiation of Reaction: Begin stirring and bring the mixture to the desired temperature (e.g., 40 °C). Add vinyl acetate (0.6 equiv.) to the mixture. Using slightly more than 0.5 equivalents of the acyl donor ensures the reaction can proceed to ~50% conversion.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours). Quench the reaction in the aliquot by filtering out the enzyme and analyze by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining starting material and the acylated product.

  • Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized lipase. The lipase can be washed with fresh solvent and reused.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the N-acylated oxazolidinone and the unreacted this compound can be separated by standard silica gel column chromatography to yield the two enantiomerically enriched products.

Data Presentation: Expected EKR Performance
ParameterExpected Value
Enzyme Novozym 435 (Immobilized CALB)
Acyl Donor Vinyl Acetate
Solvent tert-Butyl Methyl Ether (TBME)
Temperature 40 °C
Optimal Conversion ~50%
ee (Unreacted CMO) >98%
ee (N-Acyl-CMO) >98%
Yield (per enantiomer) <50% (theoretical maximum)

Note: This protocol is based on established procedures for the kinetic resolution of similar heterocyclic compounds. Optimization of temperature, solvent, and reaction time may be required for this specific substrate.[13][14]

Diastereomeric Salt Formation (via Derivatization)

Classical resolution via diastereomeric salt formation is a robust and scalable method, particularly in industrial settings.[15] This method involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by crystallization. This compound lacks a suitable acidic or basic functional group for direct salt formation. Therefore, a derivatization step is required to introduce a "handle" for the resolving agent.

Scientific Principles and Proposed Strategy

The proposed strategy involves converting the chloromethyl group into a primary amine. This can be achieved through a Gabriel synthesis or by displacement with sodium azide followed by reduction. The resulting racemic 5-aminomethyl-2-oxazolidinone can then be resolved using a chiral acid, such as (R)-(-)-Mandelic acid or (+)-Tartaric acid.[16] The two diastereomeric salts formed, (R)-amine·(R)-acid and (S)-amine·(R)-acid, will have different solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer can be selectively precipitated. The purified diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine.

Visualization of the Diastereomeric Resolution Workflow

Diastereomer_Workflow cluster_deriv Derivatization cluster_resolution Resolution cluster_liberation Liberation of Enantiomer rac_CMO Racemic This compound amination Conversion to Amine (e.g., Azide reduction) rac_CMO->amination rac_Amine Racemic 5-Aminomethyl-2-oxazolidinone amination->rac_Amine salt_form Add Chiral Resolving Agent (e.g., (R)-Mandelic Acid) + Solvent rac_Amine->salt_form crystallization Selective Crystallization of one Diastereomeric Salt salt_form->crystallization filtration Filter to Isolate Pure Diastereomer Salt crystallization->filtration base_treat Treat Salt with Base (e.g., NaOH) filtration->base_treat extraction Extract with Organic Solvent base_treat->extraction pure_enantiomer Enantiopure (R)-5-Aminomethyl-2-oxazolidinone extraction->pure_enantiomer

Sources

Use of 5-Chloromethyl-2-oxazolidinone in the synthesis of novel oxazolidinone antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Use of 5-Chloromethyl-2-oxazolidinone in the Synthesis of Novel Oxazolidinone Antibiotics

Introduction: The Oxazolidinone Class and the Role of a Key Chiral Building Block

The rise of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), presents a formidable challenge to global health. The oxazolidinones are a vital class of synthetic antibiotics that provide a last line of defense against these resilient pathogens.[1][2] Their unique mechanism of action involves the inhibition of bacterial protein synthesis at a very early stage—the formation of the initiation complex.[3][4] By binding to the 50S ribosomal subunit, they prevent the formation of a functional 70S ribosome, a mechanism distinct from other protein synthesis inhibitors, which circumvents common cross-resistance issues.[4]

At the heart of many successful oxazolidinone syntheses lies (R)-5-(Chloromethyl)-2-oxazolidinone , a versatile and crucial chiral intermediate.[5] Its structure contains the core oxazolidinone ring and a reactive chloromethyl group at the C-5 position. This specific stereocenter and the electrophilic nature of the chloromethyl handle are fundamental for building the pharmacophore responsible for potent antibacterial activity. This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for leveraging (R)-5-(Chloromethyl)-2-oxazolidinone to construct novel oxazolidinone antibiotics, moving from core structure assembly to advanced side-chain diversification.

The Oxazolidinone Pharmacophore: A Structure-Activity Relationship (SAR) Overview

The antibacterial efficacy of oxazolidinones is dictated by a well-defined pharmacophore, which can be conceptually divided into three key regions. Understanding these regions is critical for designing new analogues with improved potency, spectrum, or resistance profiles.

  • The A-Ring: The 2-oxazolidinone ring itself is the foundational scaffold.

  • The B-Ring: An N-aryl substituent is essential for activity. In clinically successful drugs like Linezolid, this is a 3-fluoro-4-morpholinophenyl group.

  • The C-5 Side Chain: The substituent at the C-5 position of the oxazolidinone ring is arguably the most critical site for modification to modulate potency and overcome resistance.[6][7] The acetamidomethyl group of Linezolid is a classic example, but extensive research has shown that other functionalities, such as triazoles or isoxazoles, can also confer potent activity.[7][8]

The (R)-5-(Chloromethyl)-2-oxazolidinone intermediate provides direct access to the A-ring and the C-5 handle, making it the strategic starting point for synthesis.

cluster_0 Oxazolidinone Pharmacophore Core A-Ring (2-Oxazolidinone Scaffold) B_Ring B-Ring (N-Aryl Substituent) Crucial for Potency Core->B_Ring N-Arylation C5_Side_Chain C-5 Side Chain Key for Potency Modulation & Overcoming Resistance Core->C5_Side_Chain Introduced via (R)-5-(Chloromethyl) -2-oxazolidinone

Caption: Core structural components of oxazolidinone antibiotics.

Synthetic Workflow: From Building Block to Bioactive Compound

The synthesis of a novel oxazolidinone antibiotic from (R)-5-(Chloromethyl)-2-oxazolidinone typically follows a logical and modular workflow. This approach allows for the late-stage diversification of the C-5 side chain, enabling the efficient creation of a library of analogues for screening.

start (R)-5-(Chloromethyl) -2-oxazolidinone step1 Step 1: N-Arylation (e.g., Ullmann Coupling) start->step1 intermediate N-Aryl Intermediate step1->intermediate step2 Step 2: C-5 Modification (Nucleophilic Substitution) intermediate->step2 diversification Diversified Intermediates (Azide, Phthalimide, etc.) step2->diversification step3 Step 3: Final Elaboration (Reduction, Acylation, 'Click') diversification->step3 end Novel Oxazolidinone Analogues step3->end

Caption: General synthetic workflow for novel oxazolidinones.

Part 1: Core Synthesis - N-Arylation of the Oxazolidinone Ring

The first crucial transformation is the formation of the N-aryl bond, which attaches the B-ring to the oxazolidinone core. While various methods exist, copper-catalyzed Ullmann-type reactions are frequently employed due to their reliability with azaheterocycles.[9]

Protocol 1: Copper-Catalyzed N-Arylation

This protocol describes the coupling of (R)-5-(Chloromethyl)-2-oxazolidinone with 3-fluoro-4-morpholinylaniline, a common precursor for Linezolid-type analogues.[10][11]

Materials:

  • (R)-5-(Chloromethyl)-2-oxazolidinone

  • 3-Fluoro-4-morpholinylaniline

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3-fluoro-4-morpholinylaniline (1.0 eq), (R)-5-(Chloromethyl)-2-oxazolidinone (1.1 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Add CuI (0.1 eq) to the flask.

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.

  • Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Causality Check: The use of an anhydrous carbonate base is essential to deprotonate the aniline nitrogen, activating it for nucleophilic attack. CuI serves as the catalyst for this Ullmann-type coupling. DMF is an excellent polar aprotic solvent that facilitates the dissolution of the salts and reagents at elevated temperatures.

  • Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.

Expected Outcome: A white to off-white solid. The yield should be in the range of 70-85%.[10]

Part 2: C-5 Side Chain Diversification

The (5R)-5-(chloromethyl) group of the N-arylated intermediate is a versatile electrophilic handle for introducing a wide array of functional groups via nucleophilic substitution. This is the key step for generating chemical diversity.

cluster_path1 Linezolid Pathway cluster_path2 Click Chemistry Pathway cluster_path3 Phthalimide Pathway start (5R)-5-(Chloromethyl)-3-aryl- 2-oxazolidinone azide Azide Intermediate start->azide NaN₃ azide2 Azide Intermediate start->azide2 NaN₃ phthalimide Phthalimide Intermediate start->phthalimide Potassium Phthalimide amine Amine Intermediate azide->amine Reduction (H₂, Pd/C) acetamide Acetamide (Linezolid-type) amine->acetamide Acylation (Ac₂O) triazole 1,2,3-Triazole Analogue azide2->triazole CuAAC (Alkyne, Cu⁺) amine2 Amine Intermediate phthalimide->amine2 Hydrazinolysis

Caption: Diversification pathways from the C-5 chloromethyl intermediate.

Protocol 2.1: Synthesis of the C-5 Azidomethyl Intermediate

The conversion of the chloride to an azide is a robust and safe method to introduce a nitrogen nucleophile, which serves as a precursor to both amines and triazoles.

Materials:

  • (5R)-5-(Chloromethyl)-3-aryl-2-oxazolidinone (from Protocol 1)

  • Sodium Azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the chloromethyl intermediate (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution. Safety Note: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care in a well-ventilated fume hood. Do not use metal spatulas.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Causality Check: This is a classic Sₙ2 reaction. DMF is an ideal solvent as it dissolves the ionic azide salt and promotes the nucleophilic displacement of the chloride.

  • Cool the reaction to room temperature and pour it into ice-cold water.

  • The product often precipitates as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the (5S)-5-(azidomethyl)-3-aryl-2-oxazolidinone. If it oils out, extract with ethyl acetate.

Expected Outcome: A white solid with a yield typically >90%. The stereochemistry at C-5 inverts from (R) to (S) during the Sₙ2 reaction.

Protocol 2.2: Reduction to the C-5 Aminomethyl Intermediate

The azide is readily reduced to the primary amine, a key intermediate for acylation.

Materials:

  • (5S)-5-(Azidomethyl)-3-aryl-2-oxazolidinone (from Protocol 2.1)

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the azidomethyl intermediate in methanol or ethyl acetate in a hydrogenation flask.

  • Carefully add Pd/C catalyst (5-10 mol%) under a stream of nitrogen.

  • Seal the flask, evacuate, and backfill with hydrogen gas from a balloon or connect to a Parr hydrogenator.

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm to 50 psi) at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Causality Check: The palladium surface catalyzes the reductive cleavage of the N-N₂ bond by hydrogen, liberating nitrogen gas and forming the primary amine.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude (5S)-5-(aminomethyl)-3-aryl-2-oxazolidinone, which is often used in the next step without further purification.

Expected Outcome: The product is typically an oil or low-melting solid. Yields are generally quantitative.

Protocol 2.3: Final Acylation to Produce a Linezolid Analogue

This final step attaches the side chain characteristic of Linezolid.

Materials:

  • (5S)-5-(Aminomethyl)-3-aryl-2-oxazolidinone (from Protocol 2.2)

  • Acetic Anhydride (Ac₂O) or Acetyl Chloride

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude amine intermediate (1.0 eq) in DCM.

  • Add a base such as pyridine or triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Causality Check: The base neutralizes the acid byproduct (acetic acid or HCl) generated during the acylation of the primary amine.

  • Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the final product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield the N-[[(5S)-3-aryl-2-oxo-5-oxazolidinyl]methyl]acetamide.

Data Summary and Characterization

Thorough characterization at each step is essential to validate the successful synthesis of the target compound. Below is a table of representative data for the synthesis of Linezolid.

StepIntermediate/ProductYield (%)¹H NMR (DMSO-d₆) δ ppm (Key Signals)Mass Spec (M+H)⁺
1 (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone~77%[10]4.90-5.00 (m, 1H), 4.20 (t, 1H), 3.80-3.90 (m, 2H), 3.70-3.75 (t, 4H), 2.90-2.95 (t, 4H)331.1
2.1 (5S)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone>90%4.80-4.90 (m, 1H), 4.15 (t, 1H), 3.70-3.80 (m, 6H), 2.90-2.95 (t, 4H)338.1
2.2 (5S)-5-(Aminomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone~90%[10]4.60-4.70 (m, 1H), 4.05 (t, 1H), 3.70-3.75 (t, 4H), 2.90-3.00 (m, 6H)312.1
2.3 Linezolid~71%[11]8.20 (t, 1H, NH), 7.45-7.50 (dd, 1H), 4.65-4.75 (m, 1H), 4.05-4.10 (t, 1H), 1.85 (s, 3H)338.1

Note: NMR shifts are approximate and can vary based on solvent and instrument.

Conclusion

(R)-5-Chloromethyl-2-oxazolidinone stands as a cornerstone in the synthesis of oxazolidinone antibiotics. Its inherent chirality and reactive chloromethyl group provide a reliable and efficient entry point into this critical class of drugs. The modular synthetic strategies presented here, involving N-arylation followed by nucleophilic displacement at the C-5 position, empower researchers to systematically explore the structure-activity relationships of these compounds. By employing robust protocols for amination, acylation, and modern techniques like click chemistry, the development of novel analogues capable of combating drug-resistant bacteria is greatly accelerated.

References

  • Swaney, S. M., et al. (1998). Antimicrobial Agents and Chemotherapy, 42(8), 2223–2226.
  • Shinabarger, D. (1999).
  • Ippolito, J. A., et al. (2008). Journal of Medicinal Chemistry, 51(12), 3353–3356.
  • Bozdogan, B., & Appelbaum, P. C. (2004). International Journal of Antimicrobial Agents, 23(2), 113-119.
  • Diekema, D. J., & Jones, R. N. (2001). Clinical Microbiology and Infectious Diseases, 7(1), 103-112.
  • Barbachyn, M. R., & Ford, C. W. (2003).
  • Reddy, A. S., et al. (2012). International Journal of ChemTech Research, 4(1), 223-228.
  • Lee, K., et al. (2001). Chemical & Pharmaceutical Bulletin, 49(4), 347-352.
  • Shaw, K. J., et al. (2015). Antimicrobial Agents and Chemotherapy, 59(4), 1797–1805.
  • Reddy, P. K., et al. (2011). Rasayan Journal of Chemistry, 4(2), 323-328.
  • Allaway, B., et al. (2023). RSC Medicinal Chemistry, 14, 456-479.
  • Rao, D. M., et al. (2013).
  • Li, J. J., et al. (2013). Molecules, 18(9), 11241–11249. [Link]

  • Ebner, D. C., et al. (2008). Bioorganic & Medicinal Chemistry, 16(5), 2651-2656.
  • Wouters, J. (1998). Current Medicinal Chemistry, 5(2), 137-162.
  • Synthesis of a novel oxazolidinone antibiotic containing a 10H-phenoxazine ring system. (2022). ACS Spring 2022.
  • Current Updates on Oxazolidinone and Its Significance. (2014). International Scholarly Research Notices. [Link]

  • G. F. et al. (2007). Tetrahedron: Asymmetry, 18(1), 139-145.
  • Brickner, S. J., et al. (1996). Journal of Medicinal Chemistry, 39(3), 673–679.
  • Gravestock, M. B., et al. (2003). Organic Process Research & Development, 7(4), 533–546. [Link]

  • Postovyk, D., et al. (2020). Organic & Biomolecular Chemistry, 18, 5634-5640. [Link]

  • Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. (2018). The Journal of Organic Chemistry.
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2021). Molecules.
  • 5-Chloromethyloxazolidin-2-one. PubChem. [Link]

Sources

Application Notes and Protocols: Experimental Procedures for the Cyclization to Form the 2-Oxazolidinone Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxazolidinone ring is a privileged heterocyclic scaffold of immense importance in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, most notably as antibacterial agents.[1][2] Linezolid, the first clinically approved antibacterial agent from the oxazolidinone class, revolutionized the treatment of serious Gram-positive infections.[2][3] The unique mode of action, involving the inhibition of bacterial protein synthesis at a very early stage, makes this class of compounds particularly effective against multidrug-resistant strains.[2][3]

Given the continued interest in developing new oxazolidinone-based therapeutics, a thorough understanding of the synthetic methodologies to construct this five-membered ring is crucial. This guide provides a detailed overview of common and effective experimental procedures for the cyclization to form the 2-oxazolidinone ring, with a focus on the underlying chemical principles and practical laboratory protocols.

Key Synthetic Strategies

The formation of the 2-oxazolidinone ring is typically achieved through the intramolecular cyclization of a precursor containing both an amino and a hydroxyl group separated by a two-carbon linker (a β-amino alcohol). The key is the introduction of a carbonyl group that bridges the nitrogen and oxygen atoms. Several strategies have been developed to achieve this transformation, each with its own advantages and limitations. The most common approaches include:

  • Phosgene and Phosgene Equivalents: Direct carbonylation of β-amino alcohols.

  • Cyclization of Carbamates: Intramolecular nucleophilic attack from a hydroxyl group onto a carbamate.

  • [3+2] Cycloaddition: Reaction of epoxides with isocyanates.

  • Carbon Dioxide Fixation: Utilization of CO2 as a C1 source.

This document will delve into the experimental details of the first three methods, which are widely employed in both academic and industrial research.

Diagram: Overview of Synthetic Pathways

G cluster_0 Starting Materials cluster_1 Reagents cluster_2 Intermediates cluster_3 Product Amino Alcohol Amino Alcohol Carbamate Carbamate Amino Alcohol->Carbamate Boc Anhydride 2-Oxazolidinone 2-Oxazolidinone Amino Alcohol->2-Oxazolidinone Phosgene / CDI Epoxide Epoxide Epoxide->2-Oxazolidinone Isocyanate Isocyanate Isocyanate Isocyanate->2-Oxazolidinone Phosgene / CDI Phosgene / CDI Boc Anhydride Boc Anhydride Carbamate->2-Oxazolidinone Base / Heat

Caption: Key pathways to the 2-oxazolidinone ring.

I. Cyclization using Phosgene Equivalents: 1,1'-Carbonyldiimidazole (CDI)

Phosgene (COCl₂) is a highly effective reagent for the direct carbonylation of β-amino alcohols. However, its extreme toxicity necessitates specialized handling procedures and equipment, making it less desirable for general laboratory use.[4][5] 1,1'-Carbonyldiimidazole (CDI) is a safer, crystalline solid that serves as an excellent phosgene equivalent.[6][7][8] It reacts with alcohols and amines to form activated intermediates that readily undergo cyclization.[8] The by-product, imidazole, is water-soluble and easily removed during workup.[8]

Mechanism of CDI-Mediated Cyclization

The reaction proceeds through a two-step sequence. First, the more nucleophilic amine of the β-amino alcohol attacks the CDI to form an acylimidazole intermediate. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the activated carbonyl, displacing the second imidazole molecule and forming the 2-oxazolidinone ring.

Diagram: CDI-Mediated Cyclization Workflow

G Start Start Dissolve Amino Alcohol Dissolve β-Amino Alcohol in Anhydrous Solvent (e.g., DMSO) Start->Dissolve Amino Alcohol Add CDI Add CDI portion-wise under N2 atmosphere Dissolve Amino Alcohol->Add CDI Stir at RT Stir at Room Temperature (2-3 hours) Add CDI->Stir at RT Monitor Reaction Monitor by TLC Stir at RT->Monitor Reaction Monitor Reaction->Stir at RT Incomplete Workup Quench with Water, Extract with Ethyl Acetate Monitor Reaction->Workup Complete Purify Wash with dil. HCl, Dry and Concentrate Workup->Purify End End Purify->End

Caption: Workflow for CDI-mediated 2-oxazolidinone synthesis.

Detailed Experimental Protocol: Synthesis of 3-Benzyl-2-oxazolidinone

This protocol describes the cyclization of 2-(benzylamino)ethanol using CDI.

Materials:

  • 2-(Benzylamino)ethanol

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-(benzylamino)ethanol (1.0 mmol) in anhydrous DMSO (2 mL).[8]

  • Reagent Addition: Add CDI (1.5 mmol) portion-wise to the stirred solution at room temperature (23-30°C).[8]

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours.[8]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with deionized water and transfer it to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).[8]

  • Purification: Combine the organic layers and wash with 1 M HCl solution, followed by water and then brine.[8] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis: The product can be further purified by column chromatography on silica gel if necessary. Characterize the final product by NMR and mass spectrometry.

ParameterCondition
Solvent Anhydrous DMSO
Temperature Room Temperature (23-30°C)
Reaction Time 2-3 hours
Stoichiometry (CDI) 1.5 equivalents
Typical Yield >90%

Causality Behind Experimental Choices:

  • Anhydrous Conditions: CDI is highly sensitive to moisture, which would hydrolyze it and prevent the desired reaction. The use of anhydrous solvent and a nitrogen atmosphere is critical.

  • Solvent Choice: DMSO is an excellent solvent for both the starting amino alcohol and CDI, facilitating a homogeneous reaction mixture.

  • Acid Wash: The wash with dilute HCl is crucial for removing the imidazole byproduct, which is basic and forms a water-soluble salt.[8]

II. Intramolecular Cyclization of N-Boc Protected Amino Alcohols

A widely used and versatile method for 2-oxazolidinone synthesis involves the cyclization of N-Boc protected β-amino alcohols.[9][10] The tert-butoxycarbonyl (Boc) group serves as both a protecting group for the amine and a precursor to the carbonyl of the oxazolidinone ring.[10][11] This method offers excellent control over stereochemistry and is compatible with a wide range of functional groups.

Mechanism of N-Boc Cyclization

The cyclization is typically achieved by converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate). The carbamate nitrogen, or more commonly the carbonyl oxygen of the Boc group, then acts as an intramolecular nucleophile, displacing the leaving group in an Sɴ2 reaction to form the five-membered ring.[12] This process often occurs with inversion of configuration at the carbon bearing the leaving group.[12]

Diagram: N-Boc Cyclization Mechanism

G cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Intramolecular SN2 Cyclization A N-Boc Amino Alcohol B Activated Intermediate (e.g., Mesylate) A->B MsCl, Et3N C Oxazolidinone Product (Inversion of Stereochemistry) B->C Intramolecular Attack

Caption: Mechanism of N-Boc amino alcohol cyclization.

Detailed Experimental Protocol: Synthesis of a Chiral 2-Oxazolidinone

This protocol outlines the cyclization of an N-Boc protected β-amino alcohol via a mesylate intermediate.

Materials:

  • N-Boc-β-amino alcohol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the N-Boc-β-amino alcohol (1.0 mmol) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add triethylamine (1.2 mmol), followed by the dropwise addition of methanesulfonyl chloride (1.1 mmol).[12]

  • Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. The cyclization often occurs in situ as the mesylate is formed.[12]

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting material and the formation of a new, less polar spot corresponding to the oxazolidinone.

  • Workup: Quench the reaction by adding saturated NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers and wash with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-oxazolidinone. Confirm the structure and stereochemistry using NMR and other appropriate analytical techniques.

ParameterCondition
Solvent Anhydrous Dichloromethane (DCM)
Base Triethylamine (Et₃N)
Activating Agent Methanesulfonyl Chloride (MsCl)
Temperature 0°C to Room Temperature
Typical Yield Good to Excellent

Causality Behind Experimental Choices:

  • Activation of Hydroxyl: The hydroxyl group is a poor leaving group. Converting it to a mesylate (-OMs) makes it an excellent leaving group, facilitating the subsequent nucleophilic attack.

  • Base: Triethylamine is used to neutralize the HCl generated during the formation of the mesylate, driving the reaction forward.

  • Sɴ2 Reaction: The intramolecular cyclization proceeds via an Sɴ2 mechanism, which results in a predictable inversion of stereochemistry at the electrophilic carbon. This is a powerful tool for controlling the stereochemical outcome of the synthesis.[12]

III. [3+2] Cycloaddition of Epoxides and Isocyanates

The [3+2] cycloaddition of epoxides and isocyanates is an atom-economical and highly efficient method for constructing the 2-oxazolidinone ring.[13][14] This reaction is often catalyzed by various Lewis acids or organocatalysts.[13][15] A key advantage of this method is the ability to generate optically active 2-oxazolidinones by using readily available chiral epoxides.[14]

Mechanism of [3+2] Cycloaddition

The reaction is initiated by the activation of the epoxide by a catalyst, making it more susceptible to nucleophilic attack. The isocyanate then attacks the epoxide, leading to a zwitterionic intermediate which subsequently cyclizes to form the 2-oxazolidinone. The regioselectivity of the epoxide ring-opening is a critical factor determining the final product structure.

Detailed Experimental Protocol: Organocatalyzed Synthesis of an N-Aryl-2-oxazolidinone

This protocol uses a tetraarylphosphonium salt (TAPS) as a bifunctional organocatalyst.[13]

Materials:

  • Terminal Epoxide (e.g., Styrene Oxide)

  • Aryl Isocyanate (e.g., Phenyl Isocyanate)

  • Tetraarylphosphonium Salt (TAPS) catalyst (e.g., Tetraphenylphosphonium Bromide)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under a nitrogen atmosphere, combine the terminal epoxide (1.0 mmol), aryl isocyanate (1.2 mmol), and the TAPS catalyst (5 mol%).

  • Solvent Addition: Add anhydrous toluene to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the required time (typically several hours).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the 2-oxazolidinone product.

ParameterCondition
Catalyst Tetraarylphosphonium Salt (TAPS)
Solvent Anhydrous Toluene
Temperature 80-100°C
Substrates Terminal Epoxides, Aryl/Aliphatic Isocyanates
Key Advantage High regioselectivity and efficiency[13]

Causality Behind Experimental Choices:

  • Catalyst: TAPS catalysts act as bifunctional catalysts, where the phosphonium cation can act as a Lewis acid to activate the epoxide, and the halide anion can act as a nucleophile to facilitate ring-opening.[13]

  • Atom Economy: This method is highly atom-economical as all atoms from the epoxide and isocyanate are incorporated into the final product.

Safety Considerations

  • Phosgene and Equivalents: Phosgene is extremely toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and access to emergency response measures.[4][16] While CDI and triphosgene are safer alternatives, they can release phosgene upon contact with moisture or heat and should be handled with care.[17] Always consult the Safety Data Sheet (SDS) before using these reagents.

  • Reagents: Many reagents used in these syntheses, such as methanesulfonyl chloride and isocyanates, are corrosive, lachrymatory, and/or toxic. Always handle them in a fume hood with appropriate PPE, including gloves and safety glasses.

  • Solvents: Anhydrous solvents are often flammable and require proper storage and handling to avoid ignition sources.

Conclusion

The synthesis of the 2-oxazolidinone ring is a cornerstone of modern medicinal chemistry. The methods outlined in this guide—utilizing phosgene equivalents like CDI, the intramolecular cyclization of N-Boc amino alcohols, and the [3+2] cycloaddition of epoxides and isocyanates—represent robust and versatile strategies for accessing this important heterocyclic core. The choice of a specific method will depend on factors such as the availability of starting materials, desired stereochemistry, functional group tolerance, and scalability. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently and efficiently synthesize a diverse range of 2-oxazolidinone derivatives for further investigation in drug discovery and development.

References

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.).
  • Synthesis of Antibiotic Linezolid Analogues. (n.d.). Rasayan J. Chem.
  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. (2017). ACS Medicinal Chemistry Letters. [Link]

  • Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. (2025). ACS Organic & Inorganic Au. [Link]

  • Recent Advances in the Synthesis and Ring‐Opening Transformations of 2‐Oxazolidinones. (2021). Chemistry – An Asian Journal. [Link]

  • [3+2] Cycloaddition of isocyanates with epoxides. (n.d.). ResearchGate. [Link]

  • Facile inversion of configuration of N-Boc-β-aminoalcohols via SN2 cyclization to oxazolidinones. (n.d.). ResearchGate. [Link]

  • Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. (2017). Organic Letters. [Link]

  • A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. (2015). Der Pharma Chemica. [Link]

  • 1,1'-carbonyldiimidazole. (n.d.). Organic Syntheses. [Link]

  • 3.6 1,1'-Carbonyldiimidazole. (n.d.). Thieme Chemistry. [Link]

  • Di-tert-butyl dicarbonate. (n.d.). Wikipedia. [Link]

  • PHOSGENE. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Phosgene Safe Practice Guidelines: 2.0 Training and Job Safety. (n.d.). American Chemistry Council. [Link]

  • SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. (n.d.). University of Toronto, Department of Chemistry. [Link]

  • Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. (2017). PubMed. [Link]

Sources

Application Notes & Protocols: 5-Chloromethyl-2-oxazolidinone in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Combinatorial Chemistry

In the landscape of modern drug discovery, solid-phase organic synthesis (SPOS) stands as a cornerstone technology, enabling the rapid generation of vast chemical libraries for high-throughput screening. Central to this strategy is the use of versatile building blocks that can be efficiently immobilized onto a polymer support and subsequently elaborated. 5-Chloromethyl-2-oxazolidinone has emerged as a particularly valuable reagent in this context. Its bifunctional nature—a reactive chloromethyl group for resin attachment and a modifiable secondary amine within a privileged heterocyclic scaffold—provides a robust platform for combinatorial diversification.

The oxazolidinone core is a well-established pharmacophore, most notably found in the linezolid class of antibiotics, which act by inhibiting bacterial protein synthesis.[1][2] This inherent biological relevance makes the synthesis of oxazolidinone-based libraries a highly attractive endeavor for identifying novel therapeutic agents against multi-drug resistant pathogens and other diseases.[1][3] These application notes provide an in-depth guide to the strategic use of this compound in SPOS, detailing its immobilization, on-resin diversification, and cleavage protocols with an emphasis on the underlying chemical principles.

Core Application: Anchoring the Oxazolidinone Scaffold to Solid Support

The foundational step in any SPOS workflow is the covalent attachment of the initial building block to the insoluble resin. The electrophilic chloromethyl group of this compound is ideal for this purpose, readily undergoing nucleophilic substitution with functional groups present on common solid supports.

Mechanism of Immobilization: The primary mechanism for attachment is a classic SN2 reaction. For resins like Wang or Merrifield, which possess hydroxymethyl or chloromethyl groups respectively, the process typically involves converting the resin's functional group into a more potent nucleophile or, more commonly, using the oxazolidinone nitrogen to displace a resin-bound leaving group. A more direct and efficient approach, however, involves the reaction of a resin-bound nucleophile, such as a phenoxide (generated from Wang resin's hydroxyl group with a base), with the chloromethyl moiety of the title compound. This forms a stable ether linkage.

Diagram 1: Immobilization Workflow

G

Caption: Workflow for immobilizing this compound onto Wang resin.
Protocol 1: Immobilization onto Wang Resin

Objective: To covalently attach this compound to a hydroxyl-functionalized polystyrene resin via an ether linkage.

Materials:

  • Wang Resin (1.0-1.2 mmol/g loading capacity)

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel with frit and stopcock

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Place Wang resin (1.0 g, approx. 1.2 mmol) into the synthesis vessel. Add anhydrous DMF (10 mL) and gently agitate under an inert atmosphere for 30 minutes to swell the resin beads.

  • Deprotonation (Activation): Carefully add sodium hydride (6.0 eq, 7.2 mmol, 288 mg of 60% dispersion) to the swollen resin suspension.

    • Scientist's Note: The use of a large excess of base is crucial to drive the deprotonation of the resin's hydroxyl groups to completion. NaH is highly reactive with water and protic solvents; ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Reaction Mixture: Agitate the mixture at room temperature for 1 hour to ensure complete formation of the resin-bound alkoxide.

  • Coupling: Dissolve this compound (5.0 eq, 6.0 mmol, 813 mg) in a minimal amount of anhydrous DMF (3-5 mL) and add it to the activated resin slurry.

  • Incubation: Securely cap the vessel and heat the mixture to 60°C. Agitate gently (e.g., using a wrist-action shaker) for 16-24 hours.

  • Quenching & Washing: Cool the vessel to room temperature. Carefully quench any unreacted NaH by the slow, dropwise addition of MeOH until gas evolution ceases.

  • Purification: Drain the solvent and wash the resin sequentially with:

    • DMF (3 x 10 mL)

    • DCM (3 x 10 mL)

    • MeOH (3 x 10 mL)

    • DCM (3 x 10 mL) Each wash should involve agitating the resin with the solvent for 2-3 minutes before draining. This extensive washing sequence is a key advantage of SPOS, efficiently removing excess reagents and byproducts.[4][5]

  • Drying: Dry the functionalized resin under high vacuum for several hours to remove all residual solvent. The resin is now ready for diversification or quantification of loading.

On-Resin Diversification: Building Chemical Libraries

With the oxazolidinone scaffold securely anchored, the secondary amine (N-H) becomes the point of diversification. This nitrogen can be readily deprotonated and reacted with a wide array of electrophiles, most commonly acylating or alkylating agents, to generate a library of N-substituted derivatives.

Mechanism of N-Acylation: The N-acylation is typically performed by first deprotonating the oxazolidinone nitrogen with a non-nucleophilic base like diisopropylethylamine (DIEA) or triethylamine (Et3N). The resulting anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or acid fluoride).[6] The use of a catalyst, such as 4-(dimethylamino)pyridine (DMAP), can significantly accelerate the reaction, especially with less reactive acylating agents.[6]

Diagram 2: N-Acylation Diversification Workflow

G start Resin-Bound Oxazolidinone wash Wash & Dry cleavage Cleavage from Resin (TFA Cocktail) wash->cleavage  Ready for Cleavage final_product Final Product: N-Acyl-5-(hydroxymethyl)- 2-oxazolidinone cleavage->final_product product product product->wash

Caption: General workflow for diversifying the immobilized oxazolidinone via N-acylation.
Protocol 2: Solid-Phase N-Acylation

Objective: To synthesize a library of N-acyl oxazolidinone derivatives on the solid support.

Materials:

  • Immobilized oxazolidinone resin from Protocol 1

  • Acyl chlorides or acid fluorides (R-COCl or R-COF)

  • Diisopropylethylamine (DIEA)

  • 4-(Dimethylamino)pyridine (DMAP, optional catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Solid-phase synthesis vessels (e.g., in a multi-well plate for library synthesis)

Procedure:

  • Resin Preparation: Place the immobilized resin (approx. 0.1 mmol) into each reaction vessel and swell with anhydrous DCM (2 mL) for 20 minutes.

  • Reagent Solution Preparation: In separate vials, prepare stock solutions of the desired acyl chlorides (3.0 eq, 0.3 mmol) and DIEA (5.0 eq, 0.5 mmol) in anhydrous DCM. If using, add a catalytic amount of DMAP (0.1 eq, 0.01 mmol) to the acyl chloride solution.

    • Scientist's Note: Acid fluorides are excellent alternatives to acid chlorides, often providing cleaner reactions and being more stable.[6]

  • Coupling Reaction: Drain the swelling solvent from the resin. Add the acyl chloride/DMAP solution, followed by the DIEA solution.

  • Incubation: Agitate the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by taking a few resin beads and performing a qualitative test (e.g., Kaiser test on a cleaved sample) to check for the disappearance of the secondary amine.

  • Washing: Upon completion, drain the reaction mixture and wash the resin thoroughly as described in Protocol 1, Step 7, to remove all excess reagents and byproducts.

  • Drying: Dry the N-acylated resin under vacuum. The resin is now ready for cleavage.

Acylating AgentBaseCatalyst (optional)Typical Conditions
Benzoyl ChlorideDIEADMAPDCM, RT, 4h
Cinnamoyl ChlorideEt3NNoneDCM, RT, 6h
N-Boc-Proline-ClDIEANoneDCM, 0°C to RT, 5h
N-Cbz-Leucine-FDIEANoneDCM, RT, 4h[6]

Table 1: Representative conditions for the N-acylation of resin-bound oxazolidinone.

Cleavage: Releasing the Final Product

The final step of the synthesis is the cleavage of the desired molecule from the solid support. The conditions for this step are dictated entirely by the type of linker used to attach the molecule to the resin. For the ether linkage formed with Wang resin, cleavage is achieved under strongly acidic conditions.

Mechanism of Acidic Cleavage: The cleavage from Wang resin is a carbocation-mediated process. Trifluoroacetic acid (TFA) protonates the ether oxygen, making it a good leaving group. The subsequent departure of the resin-bound molecule generates a stable benzyl-type carbocation on the resin, which is then trapped by scavengers in the cleavage cocktail.

Protocol 3: TFA-Mediated Cleavage from Wang Resin

Objective: To release the N-acylated oxazolidinone derivative from the solid support.

Materials:

  • N-acylated resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether (cold)

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the dry, N-acylated resin (approx. 0.1 mmol) in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail. A standard mixture is 95% TFA, 2.5% H₂O, and 2.5% TIS .

    • Scientist's Note: TIS and water act as carbocation scavengers. TIS is particularly effective at reducing any reactive species that could otherwise lead to side reactions with sensitive functional groups on the product.

  • Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin. Agitate at room temperature for 2-3 hours.

  • Product Collection: Filter the resin through a cotton plug or a fritted syringe, collecting the filtrate (which contains the product) in a centrifuge tube. Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

  • Precipitation: Add cold diethyl ether (10-15 mL) to the filtrate. The desired product, being less soluble in ether, will precipitate out.

  • Isolation: Cool the mixture at -20°C for 30 minutes to maximize precipitation. Centrifuge the tube to pellet the solid product. Carefully decant the ether.

  • Washing and Drying: Wash the solid pellet with cold diethyl ether (2 x 10 mL), centrifuging and decanting each time. Dry the final product under vacuum.

  • Analysis: Characterize the final product using analytical techniques such as LC-MS and NMR to confirm its identity and purity.

Advanced Strategy: Cyclization-Cleavage Synthesis

A more elegant approach in SPOS involves designing the synthesis so that the final product-forming step also serves to cleave the molecule from the resin. This "cyclative cleavage" strategy is highly efficient for generating heterocyclic libraries. One such method uses a resin-bound epoxide that, upon nucleophilic attack, undergoes intramolecular cyclization to release the oxazolidinone product.[3]

Diagram 3: Cyclative Cleavage Strategy

G start Resin-Bound Carbamate epoxide Alkylation with Glycidyl Tosylate start->epoxide  LiN(TMS)₂ resin_epoxide Resin-Bound Epoxide epoxide->resin_epoxide cleavage Nucleophilic Attack (e.g., Pyrrolidine) resin_epoxide->cleavage  Intramolecular  Cyclization product Released Oxazolidinone Product cleavage->product

Caption: A cyclative cleavage pathway for synthesizing functionalized oxazolidinones.[3]

This advanced technique highlights the versatility of the oxazolidinone scaffold and the power of SPOS to construct complex molecular architectures efficiently. While the specific protocols are more complex, they offer a streamlined path to novel heterocyclic compounds by minimizing solution-phase workup.[3]

References

  • Current Updates on Oxazolidinone and Its Significance. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]

  • Buchstaller, H.-P. (1998). Solid Phase Synthesis of Oxazolidinones via a Novel Cyclisation/Cleavage Reaction. ResearchGate. Retrieved January 3, 2026, from [Link]

  • Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. (2002). ACS Publications. Retrieved January 3, 2026, from [Link]

  • Synthesis of new N-acylsulfonamides containing oxazolidin-2-one moiety. (2018). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Recent applications of solid-phase strategy in total synthesis of antibiotics. (2021). PubMed Central. Retrieved January 3, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 3, 2026, from [Link]

  • Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. (1998). PubMed Central. Retrieved January 3, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloromethyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloromethyl-2-oxazolidinone. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this critical pharmaceutical intermediate. Our goal is to provide you with in-depth, field-proven insights to help you improve your yield, enhance purity, and troubleshoot effectively.

Introduction: The Importance of this compound

This compound is a key building block in the synthesis of several important pharmaceuticals, including the anticoagulant Rivaroxaban and the antibiotic Linezolid[1]. Achieving a high-yield and high-purity synthesis of this compound is therefore of significant economic and therapeutic importance. The most common synthetic route involves the reaction of epichlorohydrin with a source of the carbamate moiety, typically sodium cyanate or a substituted carbamate[1][2]. While seemingly straightforward, this reaction is often plagued by side reactions and purification challenges that can significantly impact the overall efficiency of the process.

This guide will provide a detailed exploration of the common issues, their root causes, and systematic approaches to their resolution.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: Why is my overall yield of this compound consistently low?

A low yield can be attributed to several factors, ranging from suboptimal reaction conditions to the formation of side products. Let's break down the potential causes and their solutions.

Root Cause Analysis:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or poor mixing.

  • Side Reactions: The formation of byproducts consumes your starting materials and complicates purification, leading to a lower isolated yield. Common side products include an epoxy intermediate, diol impurities from the hydrolysis of epichlorohydrin, and oligomers of epichlorohydrin.

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to an excess of one starting material and the formation of unwanted byproducts.

  • Ineffective Base/Catalyst: The choice and amount of base or catalyst are crucial for promoting the desired reaction pathway.

Troubleshooting Workflow:

G cluster_0 Low Yield Troubleshooting start Low Yield Observed check_completion Analyze crude reaction mixture (TLC, GC, NMR) Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Significant Side Products Observed check_completion->side_products Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Improve agitation incomplete->optimize_conditions troubleshoot_side_products Go to Q2: Byproduct Identification and Mitigation side_products->troubleshoot_side_products

Caption: Troubleshooting workflow for low yield.

Solutions and Recommendations:

  • Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion before workup.

  • Temperature Control: For the reaction of (R)-epichlorohydrin with sodium cyanate, maintaining a temperature of around 60°C is recommended[1]. For reactions with N-aryl carbamates, room temperature may be sufficient, but gentle heating might be necessary depending on the substrate[2].

  • Stoichiometry Optimization: A slight excess of epichlorohydrin is sometimes used to ensure complete consumption of the carbamate or cyanate. However, a large excess can lead to increased side reactions. A good starting point is a 1.1 to 1.5 molar equivalent of epichlorohydrin.

  • Solvent and Base Selection: In the synthesis from N-aryl carbamates, Dimethylformamide (DMF) as a solvent and Lithium Hydroxide (LiOH) as a base have been shown to be effective[2]. The choice of base is critical as stronger, more nucleophilic bases can promote the hydrolysis of epichlorohydrin.

Q2: I'm observing significant impurities in my crude product. What are they and how can I prevent their formation?

The formation of impurities is a common challenge. Understanding their origin is key to mitigating them.

Common Impurities and Their Formation Mechanisms:

  • Epoxy Byproduct (N-glycidyl carbamate): This is a common byproduct when using N-substituted carbamates. It arises from an alternative cyclization pathway of the reaction intermediate[2].

    G cluster_1 Formation of this compound vs. Epoxy Byproduct intermediate Reaction Intermediate product This compound (Desired Product) intermediate->product Pathway A: Intramolecular attack of N on epoxide byproduct Epoxy Byproduct (N-glycidyl carbamate) intermediate->byproduct Pathway B: Intramolecular attack of O on C-Cl

    Caption: Competing pathways for product and byproduct formation.

  • 1,3-Dioxolan-2-one Byproduct: In syntheses using cyanates, a five-membered cyclic carbonate can form as a major impurity. This occurs through a different cyclization mechanism.

  • Glycerol-1,2-carbonate and other diols: These are formed from the hydrolysis of epichlorohydrin, especially under basic conditions and in the presence of water[3][4][5]. The rate of hydrolysis increases with temperature and alkalinity[4][6].

  • Epichlorohydrin Oligomers/Polymers: Epichlorohydrin can undergo self-polymerization, particularly in the presence of acids, bases, or certain metal halides. This is more prevalent at higher temperatures[6][7][8].

Mitigation Strategies:

ImpurityMitigation Strategy
Epoxy Byproduct Optimize the base and solvent system. A less nucleophilic base and a polar aprotic solvent like DMF can favor the desired cyclization pathway[2].
1,3-Dioxolan-2-one Carefully control the reaction temperature and stoichiometry. The use of a phase-transfer catalyst may help in directing the reaction towards the desired oxazolidinone.
Diols from Hydrolysis Use anhydrous solvents and reagents. Minimize the amount of water in the reaction mixture. Avoid using an excessive amount of strong base.
Epichlorohydrin Oligomers Maintain a controlled temperature and avoid prolonged reaction times at elevated temperatures. Ensure the purity of the epichlorohydrin starting material.
Q3: I am struggling with the purification of this compound. What are the recommended methods?

Effective purification is crucial for obtaining a high-purity product. The choice of method depends on the nature of the impurities.

Purification Techniques:

  • Recrystallization: This is a highly effective method for removing many common impurities. Ethyl acetate is a commonly used solvent for recrystallization of this compound[1]. A mixture of ethyl acetate and petroleum ether can also be effective.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A typical eluent system is a mixture of petroleum ether and ethyl acetate[2].

  • Aqueous Workup: Before recrystallization or chromatography, an aqueous workup is often necessary to remove inorganic salts and water-soluble impurities. This typically involves partitioning the crude product between an organic solvent (like ethyl acetate or dichloromethane) and water.

Step-by-Step Purification Protocol (General):

  • After the reaction is complete, quench the reaction mixture, for example, by adding water.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine to remove residual water and inorganic salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic solvent under reduced pressure.

  • Purify the crude product by either recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

  • What is the optimal temperature for the synthesis? For the reaction of epichlorohydrin with sodium cyanate, a temperature of 60°C has been reported to give good yields[1]. For reactions involving N-aryl carbamates, room temperature is often sufficient, though gentle heating may be required[2]. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific system.

  • Can I use a different base instead of LiOH for the carbamate route? Other bases such as sodium hydroxide or potassium carbonate can be used, but they may influence the reaction rate and the formation of byproducts. LiOH in DMF has been shown to be an effective combination[2].

  • How can I confirm the identity and purity of my final product? Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the structure of the product. Purity can be assessed by High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or by measuring the melting point and comparing it to the literature value (102-104 °C)[9].

Experimental Protocols

Synthesis of (R)-5-(Chloromethyl)oxazolidin-2-one from (R)-Epichlorohydrin and Sodium Cyanate[1]

  • To a mixture of magnesium sulfate (0.1 mol) and sodium cyanate (1 mol) in water (500 mL) at 60°C, add (R)-epichlorohydrin (0.5 mol) dropwise over 30 minutes.

  • Maintain the mixture at 60°C for 1 hour after the addition is complete.

  • Remove the water under reduced pressure.

  • Add ethyl acetate (500 mL) to the residue and stir.

  • Filter the mixture and wash the filter cake with ethyl acetate (2 x 200 mL).

  • Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain a white solid.

  • Recrystallize the solid from ethyl acetate to yield pure (R)-5-(chloromethyl)oxazolidin-2-one.

Safety First: Handling Reagents Safely

The synthesis of this compound involves the use of hazardous chemicals. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

  • Epichlorohydrin: This is a toxic, flammable, and carcinogenic substance[10][11][12][13][14]. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation and skin contact.

  • Sodium Cyanate: This compound is harmful if swallowed or inhaled. It can release toxic gases upon contact with acids[15]. Handle with care and appropriate PPE.

  • This compound: This product is classified as acutely toxic if swallowed[9]. Handle with appropriate PPE.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give large amounts of water. Seek immediate medical attention.

By understanding the underlying chemistry and potential pitfalls, you can systematically troubleshoot and optimize the synthesis of this compound, leading to improved yields and higher purity of this valuable pharmaceutical intermediate.

References

  • US2838574A - Continuous hydrolysis of epichlorohydrin - Google P
  • STUDY OF THE SYNTHESIS MECHANISM AND SOME PROPERTIES OF OLIGOMERS BASED ON EPICHLOROHYDRIN AND DIPHENYLGUANIDINE - Technical Science and Innovation. (URL: [Link])

  • WO2014049625A1 - Continuous process for producing epichlorohydrin
  • Kinetics of Epichlorohydrin syntesis using Dichloropropanol and Sodium Hydroxide - FTI JAYABAYA. (URL: [Link])

  • Influence of pH on the Kinetics of Hydrolysis Reactions: The Case of Epichlorohydrin and Glycidol - ResearchGate. (URL: [Link])

  • Current Updates on Oxazolidinone and Its Significance - PMC - PubMed Central. (URL: [Link])

  • Process Safety Scale-Up Aspects of an Epichlorohydrin Hydrolysis Reaction. (URL: [Link])

  • Methods for the synthesis of 1,3-oxazolidin-2-ones (microreview) - ResearchGate. (URL: [Link])

  • Oxazolidinone synthesis - Organic Chemistry Portal. (URL: [Link])

  • Epichlorohydrin - Hazardous Substance Fact Sheet. (URL: [Link])

  • "Reaction of epichlorohydrin and epibromohydrin with synthetic DNA olig" by Keith Romano. (URL: [Link])

  • Epichlorohydrin - SAFETY DATA SHEET - pentachemicals. (URL: [Link])

  • Chemical technology of oligomers production from homopolymer based on epichlorohydrin and morpholine - E3S Web of Conferences. (URL: [Link])

  • Reaction conditions in the synthesis of oxazolidin-2-ones. | Download Table - ResearchGate. (URL: [Link])

  • Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed. (URL: [Link])

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC - NIH. (URL: [Link])

  • Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry: Part 1. The Construction of the Oxazolidin-2-one Ring - ResearchGate. (URL: [Link])

  • Stereoselective synthesis of novel (R)- and (S)-5-azidomethyl-2-oxazolidinones from (S)-epichlorohydrin: a key precursor for the oxazolidinone class of antibacterial agents | Request PDF - ResearchGate. (URL: [Link])

  • Epichlorohydrin | C3H5ClO | CID 7835 - PubChem - NIH. (URL: [Link])

  • Proposed mechanisms of chlorohydrin byproduct generation during GGE... - ResearchGate. (URL: [Link])

  • Potential Pitfalls of Using Epichlorohydrin as Starting Material for Oxazolidinone Antibacterials | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions - Arkivoc. (URL: [Link])

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC. (URL: [Link])

Sources

Common side reactions and byproducts in 5-Chloromethyl-2-oxazolidinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Chloromethyl-2-oxazolidinone. This valuable intermediate is a cornerstone in the synthesis of several pharmaceuticals, most notably oxazolidinone antibiotics like Linezolid. Its successful and high-purity synthesis is critical for downstream applications.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the mechanistic underpinnings of common side reactions, explain the causality behind process optimization choices, and provide actionable protocols to help you navigate synthetic challenges.

Part 1: General Synthesis & Mechanistic FAQs

Q1: What are the most common industrial routes to synthesize this compound?

There are two primary synthetic strategies, each with distinct advantages and challenges:

  • The Epichlorohydrin Route: This is a widely adopted method involving the reaction of epichlorohydrin with a source of cyanate, such as sodium cyanate, or by reacting it with an amine followed by cyclization with a carbonylating agent like phosgene or its equivalents.[1][2] A common variation involves the cycloaddition of epoxides with isocyanates.[3][4]

  • The Glycerol/Urea Route: An increasingly popular "green chemistry" approach that utilizes renewable feedstocks.[5] This method typically involves the synthesis of 5-hydroxymethyl-2-oxazolidinone from glycerol and urea, followed by a subsequent chlorination step to yield the target molecule.[6]

Q2: In the epichlorohydrin route with N-aryl-carbamates, I'm observing an unexpected epoxy byproduct. What is it and why does it form?

This is a classic and frequently encountered issue. The byproduct is typically a glycidyl derivative, formed via a competing intramolecular cyclization.

Causality: The reaction proceeds via a nucleophilic attack of the deprotonated carbamate on the epichlorohydrin, opening the epoxide ring to form an alkoxide intermediate. This intermediate has two potential nucleophilic pathways:

  • Path A (Desired): The nitrogen anion attacks the carbonyl carbon of the carbamate, cyclizing to form the 5-membered oxazolidinone ring.

  • Path B (Byproduct): The newly formed alkoxide oxygen attacks the carbon bearing the chlorine atom in an intramolecular SN2 reaction, re-forming an epoxide ring (a glycidyl ether).[7]

This competition is highly dependent on reaction conditions.

G cluster_start Starting Materials cluster_products Reaction Products Carbamate Carbamate Intermediate Alkoxide Intermediate Carbamate->Intermediate Ring Opening Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Product 5-Chloromethyl- 2-oxazolidinone Intermediate->Product Path A (Desired) N-Attack Byproduct Epoxy Byproduct (Glycidyl Ether) Intermediate->Byproduct Path B (Side Reaction) O-Attack

Caption: Competing pathways in the epichlorohydrin route.

Part 2: Troubleshooting Guide for the Epichlorohydrin Route

Q3: My yield of this compound is low, and I've confirmed the presence of the epoxy byproduct. How can I improve selectivity?

Low yield in this synthesis is most often a selectivity problem. To favor the desired Path A (oxazolidinone formation) over Path B (epoxy formation), you must carefully control the reaction parameters.

Expertise & Causality: The key is to modulate the nucleophilicity of the nitrogen versus the oxygen in the intermediate. Harsher conditions (strong bases, high temperatures) can often favor the thermodynamically stable epoxy byproduct.

Troubleshooting Protocol:

  • Choice of Base: Strong bases like potassium t-butoxide can aggressively promote the O-alkylation (Path B). Switch to a milder base. Lithium hydroxide (LiOH) has been shown to give better yields of the desired oxazolidinone.[7]

  • Solvent Selection: The solvent plays a crucial role. Polar aprotic solvents like DMF or DMSO can facilitate the desired cyclization.

  • Temperature Control: Run the reaction at a lower temperature. While this may slow the reaction rate, it significantly improves selectivity. Stirring at room temperature often provides the best results.[7]

Data Summary: Optimizing Reaction Conditions

Base Solvent Temperature Outcome Reference
t-BuOK THF Reflux Low Yield, Significant Byproduct [8]
DMAP Acetonitrile Reflux Moderate Yield [8]

| LiOH | DMF | Room Temp | Good Yield, Minimized Byproduct | [7] |

Q4: The reaction seems to stall, and my starting materials are not fully consumed. What should I check?

An incomplete reaction can be frustrating. Before increasing temperature or reaction time, which could promote side reactions, consider these factors:

  • Purity of Reagents: Epichlorohydrin can polymerize or hydrolyze over time. Ensure it is freshly distilled or from a newly opened bottle. The carbamate or cyanate source should be anhydrous. Moisture can interfere with the base and quench the reaction.[9]

  • Base Stoichiometry: Ensure at least a stoichiometric amount of base is used to deprotonate the carbamate. For some systems, a slight excess (1.1-1.5 equivalents) may be necessary.

  • Mixing: In heterogeneous reactions (e.g., with solid K₂CO₃), ensure vigorous stirring to maximize the interfacial area and reaction rate.

Troubleshooting cluster_purity Purity Issues cluster_conditions Condition Issues start Low Yield or Stalled Reaction check_purity Verify Purity of Starting Materials (Epichlorohydrin, Carbamate) start->check_purity check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions check_workup Analyze Workup Procedure (Loss during extraction/purification) start->check_workup impure_reagents Impure/Wet Reagents? check_purity->impure_reagents wrong_conditions Suboptimal Conditions? check_conditions->wrong_conditions purify Action: Purify/Dry Reagents (Distill Epichlorohydrin, Dry Solvent) impure_reagents->purify Yes optimize Action: Optimize Conditions (Use milder base, lower temp per Q3) wrong_conditions->optimize Yes

Sources

Technical Support Center: Purification of 5-Chloromethyl-2-oxazolidinone by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 5-Chloromethyl-2-oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this key synthetic intermediate.[1]

Introduction

This compound is a vital building block in the synthesis of various pharmaceuticals.[1] Achieving high purity is critical for downstream applications. Recrystallization is a powerful and widely used technique for this purpose.[2][3] This guide provides practical, experience-driven advice to overcome common challenges encountered during its purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the recrystallization of this compound, offering explanations and actionable protocols.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Symptoms: Instead of forming solid crystals upon cooling, the compound separates as a liquid or a viscous, oily layer.[4][5]

Causality: "Oiling out" occurs when the solute is supersaturated but the temperature of the solution is still above the melting point of the solute.[4][6] This can be caused by the presence of impurities that depress the melting point, or if the solution is cooled too rapidly.[4][6][7] The oily droplets often trap impurities, leading to poor purification.[4][5]

Solutions:

  • Re-heat and Add More Solvent: The most immediate remedy is to heat the mixture to redissolve the oil and then add a small amount of additional hot solvent.[4][7] This decreases the supersaturation, allowing crystallization to occur at a lower temperature.

  • Slow Cooling: Rapid cooling is a frequent cause of oiling out.[4] Once the compound is redissolved, allow the flask to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can promote slower cooling and the formation of well-defined crystals.[8][9]

  • Solvent System Modification: If oiling persists, consider a mixed-solvent system.[10] Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until turbidity (cloudiness) is observed. Re-heat to clarify and then cool slowly.[11]

  • Charcoal Treatment for Impurity Removal: If impurities are suspected to be the primary cause, a charcoal treatment can be effective. Activated charcoal can adsorb impurities that may be interfering with crystal lattice formation.[4][7]

Experimental Protocol: Remedying "Oiling Out"

  • Place the flask containing the oiled-out mixture back on the heat source.

  • Add the primary recrystallization solvent in small portions (e.g., 1-2 mL at a time for every 100 mg of solid) until the oil completely redissolves.[4]

  • If impurities are suspected, add a small amount of activated charcoal and heat for a few minutes.[11]

  • Perform a hot gravity filtration to remove the charcoal or any insoluble impurities.[11]

  • Allow the clear filtrate to cool slowly and undisturbed to room temperature.

  • Once at room temperature, induce further crystallization by placing the flask in an ice bath.

Issue 2: No Crystal Formation Upon Cooling

Symptoms: The solution remains clear even after prolonged cooling, and no solid material precipitates.

Causality: This issue typically arises from two main factors: either too much solvent was used, or the solution is supersaturated and requires a nucleation site to initiate crystallization.[10]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[12][13]

    • Seed Crystals: If available, add a tiny crystal of pure this compound to the cooled solution. This "seed" provides a template for further crystal formation.[11][12]

  • Reduce Solvent Volume: If induction techniques fail, it is highly likely that an excess of solvent was used.[4][10] Gently heat the solution to boil off a portion of the solvent.[4] Once the volume is reduced, allow the solution to cool again.

  • Utilize an Anti-Solvent: In a mixed-solvent system, the careful addition of an anti-solvent to the cooled solution can induce precipitation.

Diagram: Decision-Making for No Crystal Formation

No_Crystals Start No Crystals Formed Scratch Scratch Flask with Glass Rod Start->Scratch Seed Add Seed Crystal Scratch->Seed Failure Crystals_Formed Crystals Form Scratch->Crystals_Formed Success Seed->Crystals_Formed Success No_Crystals_Remain Still No Crystals Seed->No_Crystals_Remain Failure Reduce_Solvent Reduce Solvent Volume (Evaporation) Reduce_Solvent->Start Re-cool No_Crystals_Remain->Reduce_Solvent

Caption: Troubleshooting workflow for initiating crystallization.

Issue 3: Low Recovery Yield

Symptoms: The amount of purified product obtained is significantly lower than expected.

Causality: Several factors can contribute to a poor yield:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.[4][12]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel.

  • Inappropriate Solvent Choice: The ideal solvent should exhibit high solubility for the compound when hot and low solubility when cold.[2] A suboptimal choice can lead to high losses.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[12][13]

  • Second Crop Recovery: The filtrate (mother liquor) can be concentrated by boiling off some of the solvent and re-cooling to obtain a "second crop" of crystals.[4] Note that this second crop may be of lower purity than the first.

  • Preheat Filtration Apparatus: To prevent premature crystallization during hot filtration, preheat the funnel and receiving flask with hot solvent.

  • Re-evaluate Solvent System: If yields are consistently low, it may be necessary to screen for a more suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

While the ideal solvent can depend on the specific impurities present, ethyl acetate has been successfully used for the recrystallization of this compound.[14] A good starting point for solvent selection is to test the solubility of the crude material in a range of solvents with varying polarities. The compound is also noted to be soluble in chloroform and dichloromethane.[15][16]

Solvent Selection Guide

Solvent Rationale for Use Potential Issues
Ethyl Acetate Reported in literature for successful recrystallization.[14] Good balance of polarity. May need a co-solvent if impurities are highly soluble.
Isopropanol/Ethanol Polar protic solvents that can be effective for polar compounds. May have high solubility even when cold, leading to lower yields.
Toluene Can be effective for less polar impurities. Higher boiling point requires careful handling.

| Water | Generally a poor solvent for this compound but could be used as an anti-solvent with a miscible organic solvent.[17] | High potential for oiling out if not used carefully. |

Q2: How can I assess the purity of my recrystallized product?

Several analytical techniques can be employed:

  • Melting Point Analysis: A sharp melting point range close to the literature value (102-104 °C) indicates high purity. Impurities tend to broaden and depress the melting point range.[6]

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying purity and detecting trace impurities.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any residual solvents or impurities.

Q3: What are the key safety precautions when performing this recrystallization?

This compound is classified as toxic if swallowed.[19] Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling information.

Diagram: Recrystallization Workflow

Recrystallization_Workflow Start Crude 5-Chloromethyl- 2-oxazolidinone Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filtration Hot Gravity Filtration (Optional, for insoluble impurities) Dissolve->Hot_Filtration Cooling Slow Cooling to Room Temp, Then Ice Bath Hot_Filtration->Cooling Collection Collect Crystals by Vacuum Filtration Cooling->Collection Washing Wash with Cold Solvent Collection->Washing Drying Dry Crystals Washing->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: Standard workflow for recrystallization.

References

  • Chemistry Crystallization. (n.d.). Sathee Jee.
  • Why do crystals oil out and what are the remedies and prevention methods? (2024, February 25). Brainly.
  • Solvent Choice. (n.d.). University of York.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (n.d.). PMC.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
  • Finding the best solvent for recrystallisation. (2021, September). Royal Society of Chemistry.
  • Recrystallization (help meeeeee). (2013, February 3). Reddit.
  • Experiment : Recrystallization – Part I: Solvent Selectio nn. (n.d.). Science Learning Center.
  • Fouling Issues in Crystallizers – What, Why, and How to Solve Them. (2023, September 20). Altum Technologies.
  • Are there any general rules for choosing solvents for recrystallization? (2012, April 25). Chemistry Stack Exchange.
  • Common Challenges in Crystallization Processes. (2025, April 10). YouTube.
  • This compound CAS#: 22625-57-6. (n.d.). ChemicalBook.
  • This compound | 22625-57-6. (n.d.). ChemicalBook.
  • What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024, September 5). Achieve Chem.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). BOC Sciences.
  • Recrystallization. (n.d.). University of California, Irvine.
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (n.d.). MDPI.
  • Tips for maximizing yield, purity and crystal size during recrystallization. (n.d.). ECHEMI.
  • Problems with Recrystallisations. (n.d.). University of York.
  • Tips for maximizing yield, purity and crystal size during recrystallization. (2015, December 16). Chemistry Stack Exchange.
  • This compound | CAS No. 22625-57-6. (n.d.). Clearsynth.
  • A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+). (n.d.). The Journal of Organic Chemistry.
  • This compound. (n.d.). Chem-Impex.
  • (R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one. (n.d.). Pharmaffiliates.
  • Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal.
  • 5-Chloromethyloxazolidin-2-one | C4H6ClNO2. (n.d.). PubChem.
  • This compound 22625-57-6. (n.d.). Tokyo Chemical Industry Co., Ltd..
  • A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones. (n.d.). Benchchem.
  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization. (2020, January 10). YouTube.
  • This compound 97 22625-57-6. (n.d.). Sigma-Aldrich.
  • troubleshooting guide for the recrystallization of 2-(2-Chlorophenyl)acetohydrazide. (n.d.). Benchchem.

Sources

Technical Support Center: Column Chromatography Purification of 5-Chloromethyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Chloromethyl-2-oxazolidinone. As a critical chiral building block in the synthesis of several pharmaceuticals, including the antibiotic linezolid, achieving high purity of this intermediate is paramount. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights and troubleshooting solutions in a direct question-and-answer format to address challenges encountered during column chromatography purification.

Section 1: Foundational Knowledge & Initial Setup

This section addresses the most frequently asked questions regarding the initial parameters for purifying this compound. Proper setup is the foundation of a successful separation.

Q1: What is the most effective stationary phase for purifying this compound, and why?

A: For routine purification of this compound from typical synthetic reaction mixtures, the industry-standard stationary phase is silica gel, 60 Å pore size, 230-400 mesh particle size .

  • Rationale (Expertise & Experience): The choice of silica gel is based on the physicochemical properties of the target molecule. This compound (MW: 135.55 g/mol ) is a moderately polar compound due to the presence of the carbamate group (-O-(C=O)-NH-) and the chloromethyl substituent.[1][2] Silica gel, a highly polar adsorbent, effectively separates compounds based on differences in their polarity. The moderate polarity of our target molecule allows for good retention on the silica bed without being irreversible, enabling elution with common, moderately polar solvent systems. This makes it a cost-effective and highly reliable choice for preparative scale work in most development labs.

Q2: What is a reliable starting mobile phase (eluent) system for this purification?

A: An excellent starting point is a binary mixture of a non-polar solvent and a moderately polar solvent. The most commonly successful systems are Ethyl Acetate (EtOAc) / Hexanes or Ethyl Acetate / Petroleum Ether .

  • Rationale (Trustworthiness): These solvent systems are widely documented for the purification of oxazolidinone derivatives.[3][4] The separation mechanism relies on tuning the overall polarity of the eluent. Ethyl acetate, the polar component, competes with the analyte for binding sites on the silica surface, thus moving the compound along the column. Hexanes or petroleum ether act as the weak, non-polar component, ensuring that the compound and its impurities adhere to the silica. By adjusting the ratio, you gain precise control over the elution speed and separation (resolution). A typical starting ratio, determined by prior Thin Layer Chromatography (TLC) analysis, is often in the range of 30% to 50% EtOAc in hexanes.

Q3: How should I prepare and load my crude sample onto the column? Dry loading vs. Wet loading?

A: Dry loading is strongly recommended for the purification of this compound to achieve the highest resolution.

  • Wet Loading: Involves dissolving the crude product in a minimal amount of the mobile phase (or a stronger solvent) and injecting it onto the column. This is fast but often leads to band broadening, especially if a strong solvent is used, which can ruin the separation before it even begins.

  • Dry Loading (Recommended Protocol):

    • Dissolve your crude material in a suitable volatile solvent (e.g., dichloromethane or acetone) until fully solvated.

    • Add a small amount of silica gel (typically 1-2 times the mass of the crude product) to the solution.

    • Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained. Ensure all solvent is removed.

    • Carefully layer this powder on top of the packed column bed.

  • Rationale (Expertise & Experience): Dry loading ensures that the entire sample starts as a very narrow, concentrated band at the top of the column. This minimizes diffusion and band broadening, leading to sharper peaks and significantly better separation between closely eluting compounds. It completely avoids the detrimental effects of using a strong dissolution solvent that can locally disrupt the column's equilibrium.

Section 2: Standard Operating Protocol for Flash Chromatography

This section provides a self-validating, step-by-step protocol for the purification. Following these steps methodically will ensure reproducible and successful outcomes.

Workflow for Flash Chromatography Purification

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis TLC 1. TLC Analysis (Find optimal solvent system, Rf ~0.3) Slurry 2. Column Packing (Prepare silica slurry in non-polar solvent) TLC->Slurry Load 3. Dry Load Sample (Adsorb crude product onto silica) Slurry->Load Equilibrate 4. Equilibration (Flush with starting mobile phase) Load->Equilibrate Elute 5. Elution (Run isocratic or gradient elution) Equilibrate->Elute Collect 6. Fraction Collection (Collect small, uniform fractions) Elute->Collect Analyze 7. TLC Analysis of Fractions (Identify pure fractions) Collect->Analyze Combine 8. Combine & Concentrate (Pool pure fractions and evaporate solvent) Analyze->Combine Final 9. Final Characterization (NMR, MP, etc.) Combine->Final

Caption: A standard workflow for purifying this compound.

Detailed Protocol
  • TLC Analysis: On a silica TLC plate, test various ratios of EtOAc/Hexanes. The ideal solvent system will give your target compound an Rf value of approximately 0.25-0.35 . This Rf value typically translates to an elution volume of 3-4 column volumes (CVs), which is optimal for good separation.

  • Column Selection & Packing: Choose a column size appropriate for your sample amount (see Table 2). Pack the column using a slurry of silica gel in 100% hexanes. Ensure the bed is compact and level, with no air bubbles or cracks.

  • Sample Loading: Prepare your sample via the dry loading method described in Q3. Gently add the silica-adsorbed sample to the top of the column bed, creating a thin, even layer. Add a small layer of sand on top to prevent disturbance.

  • Elution: Begin eluting with the mobile phase determined from your TLC analysis. You can run an isocratic elution (constant solvent ratio) or a shallow gradient (e.g., starting with 20% EtOAc and slowly increasing to 50% EtOAc) to improve separation of closely-eluting impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a white solid.[3]

Section 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This section provides solutions to the most common problems.

Troubleshooting Logic Diagram

G Start Problem Observed PoorSep Poor Separation (Co-elution) Start->PoorSep Tailing Peak Tailing Start->Tailing NoElution No Elution Start->NoElution Sol_Polarity Decrease Polarity (Lower % EtOAc) PoorSep->Sol_Polarity Isocratic? Sol_System Change Solvent System (e.g., DCM/MeOH) PoorSep->Sol_System No improvement? Sol_Modifier Add Modifier (~0.1% TEA or Acetic Acid) Tailing->Sol_Modifier Acidic/Basic molecule? Sol_Load Reduce Sample Load Tailing->Sol_Load High concentration? Sol_IncreasePolarity Increase Polarity (Higher % EtOAc) NoElution->Sol_IncreasePolarity

Caption: A decision tree for troubleshooting common chromatography issues.

Q: My target compound is eluting very close to an impurity (poor resolution). How can I fix this?

A: This is the most common challenge. Here are several strategies, in order of application:

  • Decrease Mobile Phase Polarity: If your Rf was on the high side (>0.4), the solvent is too strong. Reduce the percentage of ethyl acetate in your mobile phase. This will increase the compound's retention time on the silica, allowing more "time" for separation to occur. A small change (e.g., from 40% to 35% EtOAc) can have a significant impact.

  • Change Solvent Selectivity: If reducing polarity doesn't resolve the impurity, the two compounds may have similar polarities in the EtOAc/Hexane system. Try a different solvent system that offers different types of interactions. For example, switching to Dichloromethane (DCM) / Methanol (MeOH) can alter the separation. DCM offers different dipole interactions, while MeOH is a hydrogen-bond donor and acceptor, which will interact differently with your compound and impurities compared to ethyl acetate.

  • Ensure Column Integrity: Poor resolution can result from a poorly packed column. Channeling (creation of low-resistance paths in the silica bed) allows the sample to bypass the stationary phase, leading to broad bands and co-elution. Always ensure your silica bed is well-compacted and perfectly vertical.

Q: The spot/peak for my product is tailing or streaking. What causes this and how do I prevent it?

A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase or by overloading the column.

  • Acidic Silica Sites: Silica gel can have acidic silanol groups (Si-OH) on its surface. The lone pairs on the oxygen and nitrogen atoms in the oxazolidinone ring can interact strongly with these sites, causing some molecules to "stick" and elute slowly, resulting in a tail.

    • Solution: Add a small amount (0.1-0.5%) of a competitive binding agent to the mobile phase. If the tailing is due to basicity, adding Triethylamine (TEA) will occupy these acidic sites. If an acidic impurity is the cause, a small amount of acetic acid can help.

  • Column Overloading: Loading too much sample for a given column size is a primary cause of tailing and poor separation. The stationary phase becomes saturated, and the excess compound moves through the column too quickly.

    • Solution: Adhere to established loading capacities.

Column Diameter (mm)Crude Sample Mass (g)
200.1 - 1.0
401.0 - 10.0
605.0 - 50.0
Table 1: Typical Loading Capacities for Flash Silica Gel Columns. Values are approximate and depend on the difficulty of the separation.

Q: My compound won't elute from the column, even with a high concentration of ethyl acetate.

A: This indicates your mobile phase is not strong (polar) enough to displace the compound from the silica gel.

  • Switch to a Stronger Eluent: If you've reached 100% ethyl acetate and the compound is still not eluting, you need to switch to a more polar mobile phase system. A gradient of 0-10% Methanol in Dichloromethane (DCM) is a standard next step. Methanol is a very polar solvent and is highly effective at eluting polar compounds from silica.

  • Check for Sample Precipitation: If the crude material has poor solubility in the starting mobile phase, it may have precipitated at the top of the column. This can sometimes be visually identified. In this scenario, you may need to unpack the top of the column to recover the material or use a stronger solvent system from the beginning.

Section 4: Advanced Considerations

Q: My project requires the separation of enantiomers of a 5-substituted-2-oxazolidinone. Is this possible with column chromatography?

A: Yes, but it requires specialized chiral chromatography . Standard silica gel cannot differentiate between enantiomers. You will need a Chiral Stationary Phase (CSP).

  • Recommended CSPs: For oxazolidinone analogues, polysaccharide-based CSPs are highly effective. Specifically, columns based on cellulose or amylose derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) have shown excellent performance in separating oxazolidinone enantiomers.[5][6][7]

  • Mobile Phase: Chiral separations are typically performed under normal-phase (e.g., Hexane/Isopropanol) or polar organic modes (e.g., pure Methanol or Acetonitrile).[5] Method development involves screening different CSPs and mobile phases to find the optimal conditions for your specific molecule. This is a specialized technique that often requires dedicated instrumentation (HPLC or SFC).

References

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules. [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A. [Link]

  • List of major mobile phases and HPLC columns screened. ResearchGate. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules. [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Hungarian Academy of Sciences. [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • 5-Chloromethyloxazolidin-2-one. PubChem. [Link]

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors. PubMed Central. [Link]

  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. [Link]

Sources

Troubleshooting guide for the reaction of 5-Chloromethyl-2-oxazolidinone with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloromethyl-2-oxazolidinone Reactions

Welcome to the technical support center for synthetic methodologies involving this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Here, we address common challenges encountered during its reaction with nucleophiles, providing not just solutions but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

This compound is a heterocyclic compound featuring a reactive primary chloride. It is a crucial chiral building block, particularly in pharmaceutical synthesis. Its most notable application is as a key precursor for the synthesis of oxazolidinone antibiotics, such as Linezolid, where it forms the core structure responsible for the drug's antibacterial activity.[1][2] The chloromethyl group provides a reactive handle for introducing various functionalities via nucleophilic substitution.

Q2: What types of nucleophiles are typically reacted with this substrate?

A wide range of nucleophiles can be employed to displace the chloride atom. The choice of nucleophile is dictated by the desired final product. Common examples include:

  • Nitrogen Nucleophiles: Amines, azides (e.g., sodium azide), and phthalimides (e.g., potassium phthalimide) are frequently used to introduce amino functionalities, which are often precursors to the side chains of antibiotics like Linezolid.[1][3]

  • Oxygen Nucleophiles: Alcohols and phenols can be used, though they are generally less reactive than nitrogen or sulfur nucleophiles and may require stronger bases or phase-transfer catalysis.

  • Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react readily to form thioethers.

  • Carbon Nucleophiles: While less common, stabilized carbanions can also be used.

Q3: What are the critical safety precautions for handling this compound?

As with any chlorinated organic compound, appropriate safety measures are essential.

  • Toxicity: this compound is classified as toxic if swallowed.[4]

  • Irritation: It can cause skin and eye irritation.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Troubleshooting Guide: Nucleophilic Substitution Reactions

This section addresses specific problems in a question-and-answer format, providing in-depth analysis and actionable solutions.

Q4: My reaction yield is consistently low. What are the most likely causes and how can I fix it?

Low yield is a common issue stemming from several potential factors. A systematic approach is key to diagnosis.

dot graph TroubleshootingLowYield { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Purity [label="Verify Starting\nMaterial Purity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reagents [label="Assess Nucleophile\n& Base Reactivity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Evaluate Reaction\nConditions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Impure [label="Purify Starting\nMaterial", fillcolor="#F1F3F4", fontcolor="#202124"]; Weak_Nu [label="Increase Nucleophile\nEquivalents or\nUse Stronger Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Wrong_Solvent [label="Switch to a Polar\nAprotic Solvent\n(DMF, DMSO, CH3CN)", fillcolor="#F1F3F4", fontcolor="#202124"]; Temp_Time [label="Increase Temperature\n&/or Reaction Time", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Check_Purity; Check_Purity -> Impure [label="Impure?"]; Check_Purity -> Check_Reagents [label="Pure"]; Impure -> Success;

Check_Reagents -> Weak_Nu [label="Weak Nucleophile\nor Base?"]; Check_Reagents -> Check_Conditions [label="Sufficiently\nReactive"]; Weak_Nu -> Success;

Check_Conditions -> Wrong_Solvent [label="Solvent Issue?\n(e.g., protic)"]; Check_Conditions -> Temp_Time [label="Kinetics Issue?"]; Wrong_Solvent -> Success; Temp_Time -> Success; } dot Caption: Troubleshooting workflow for diagnosing low reaction yields.

1. Cause: Inadequate Solvent Choice The reaction is a classic Sₙ2 substitution. The choice of solvent is critical for solvating the transition state and ensuring reagents are dissolved.

  • Explanation: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or Acetonitrile (CH₃CN) are ideal. They effectively solvate the cation of the nucleophilic salt (e.g., K⁺ in potassium phthalimide) without strongly solvating the anion (the nucleophile).[5][6] This leaves the nucleophile "naked" and highly reactive. In contrast, polar protic solvents (like ethanol or water) form strong hydrogen bonds with the nucleophile, creating a solvent cage that significantly reduces its reactivity and depresses the Sₙ2 reaction rate.[7][8]

  • Solution: If you are not already, switch to a dry, polar aprotic solvent. DMF is a common and effective choice for these reactions.[3]

2. Cause: Insufficiently Reactive Nucleophile or Inappropriate Base The strength of the nucleophile and the choice of base are paramount.

  • Explanation: The nucleophile must be strong enough to displace the chloride. For neutral nucleophiles like amines, a base is required to deprotonate them, generating a more potent anionic nucleophile. The base should be non-nucleophilic to avoid competing with your primary nucleophile. A common mistake is using a base with a pKa that is too low to effectively deprotonate the nucleophile.

  • Solution:

    • For neutral nucleophiles (e.g., primary/secondary amines), use a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

    • Consider using the salt of the nucleophile directly, such as sodium azide or potassium phthalimide, which are more nucleophilic than their conjugate acids.[3][9]

    • Ensure at least stoichiometric amounts of the nucleophile and base are used. A slight excess (1.1-1.5 equivalents) of the nucleophile can help drive the reaction to completion.

3. Cause: Suboptimal Temperature and Reaction Time Chemical reactions are governed by kinetics.

  • Explanation: If the reaction is sluggish, the activation energy barrier may not be overcome at the current temperature. Many substitutions on this substrate require heating to proceed at a reasonable rate. For example, the reaction with potassium phthalimide in DMF is often heated to reflux.[3]

  • Solution: Monitor the reaction by TLC or LC-MS. If you see slow conversion of the starting material, gradually increase the temperature (e.g., from room temperature to 60 °C, then 80 °C, etc.). Extend the reaction time accordingly.

NucleophileTypical SolventBaseTemperature (°C)Reference
Potassium PhthalimideDMFNone (salt)80 - 120[3][9]
Sodium AzideDMF / DMSONone (salt)60 - 100[1]
Primary/Secondary AmineCH₃CN / DMFK₂CO₃ / Et₃N25 - 80N/A
ThiolTHF / DMFNaH / K₂CO₃0 - 50N/A

Caption: Recommended starting conditions for common nucleophiles.

Q5: I'm observing a significant side product. Could it be from the oxazolidinone ring opening?

Yes, this is a known potential side reaction, particularly under harsh conditions.

  • Explanation: The oxazolidinone ring contains a carbamate functional group. The carbonyl carbon is electrophilic and can be attacked by strong, "hard" nucleophiles (like hydroxide or methoxide) or under strongly basic conditions. This leads to decarboxylative ring-opening, yielding a β-amino alcohol derivative instead of the desired substitution product.[10][11][12]

  • Solution:

    • Avoid Harsh Bases: Do not use strong, nucleophilic bases like NaOH, KOH, or NaOMe if possible. Opt for milder, non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or organic bases like DBU (in moderation).

    • Control Temperature: Higher temperatures can favor the ring-opening pathway. Run the reaction at the lowest temperature that allows for a reasonable rate of the desired Sₙ2 reaction.

    • Nucleophile Choice: This is less of a problem with softer nucleophiles like azide, phthalimide, and thiols, which have a higher affinity for the sp³ carbon of the chloromethyl group than for the sp² carbonyl carbon.

dot graph ReactionPathways { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="this compound\n+ Nucleophile (Nu-)", fillcolor="#F1F3F4", fontcolor="#202124"]; SN2_Product [label="Desired Product\n(Sₙ2 Substitution)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; RingOpen_Product [label="Side Product\n(Ring-Opening)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; SN2_TS [label="Sₙ2 Attack at CH₂Cl", shape=point, width=0]; RingOpen_TS [label="Attack at C=O", shape=point, width=0];

// Edges Start -> SN2_TS [label="Soft Nucleophile\nMild Base\nPolar Aprotic Solvent", color="#34A853"]; SN2_TS -> SN2_Product [color="#34A853"];

Start -> RingOpen_TS [label="Hard Nucleophile\nStrong Base\nHigh Temperature", color="#EA4335"]; RingOpen_TS -> RingOpen_Product [color="#EA4335"]; } dot Caption: Competing reaction pathways for nucleophilic attack.

Q6: How can I purify my final product effectively?

Purification strategies depend on the properties of your product and the impurities present.

  • Explanation: The main impurities are typically unreacted this compound, excess nucleophile/base, and any side products. The polarity difference between the starting material and the product will dictate the ease of separation.

  • General Purification Protocol:

    • Workup: After the reaction is complete, cool the mixture to room temperature. If DMF or DMSO was used, the reaction is often quenched by pouring it into water or brine, which causes the organic product to precipitate.[3] The solid can then be collected by filtration. Alternatively, if the product is soluble, perform an aqueous extraction with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Washing: Wash the organic layer with water and brine to remove residual high-polarity solvents (DMF/DMSO) and inorganic salts.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[13]

    • Chromatography/Recrystallization:

      • Column Chromatography: This is the most common method for removing closely related impurities. A typical eluent system is a gradient of ethyl acetate in hexanes or dichloromethane/methanol for more polar products.

      • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) can be a highly effective final purification step.

Validated Experimental Protocol: Synthesis of (S)-N-[[3-[Aryl]-2-oxo-5-oxazolidinyl]methyl]phthalimide

This protocol is a representative example adapted from literature procedures for the synthesis of a Linezolid precursor.[2][3]

Materials:

  • (R)-5-(Chloromethyl)-3-[aryl]-2-oxazolidinone (1.0 eq)

  • Potassium Phthalimide (1.2 eq)

  • N,N-Dimethylformamide (DMF, anhydrous, 5-10 mL per gram of starting material)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-5-(Chloromethyl)-3-[aryl]-2-oxazolidinone and potassium phthalimide.

  • Solvent Addition: Add anhydrous DMF to the flask under a nitrogen or argon atmosphere.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-6 hours.

  • Quench and Precipitation: Once the starting material is consumed, cool the reaction mixture to ambient temperature. Slowly pour the mixture into a beaker containing vigorously stirred water (approx. 10 volumes relative to the DMF).

  • Isolation: A solid product should precipitate out of the aqueous solution. Continue stirring for 30-60 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with water to remove residual DMF and potassium salts, followed by a wash with a cold non-polar solvent like hexanes or diethyl ether to aid in drying.

  • Drying: Dry the purified solid product under vacuum to a constant weight. The product is often of high purity at this stage but can be recrystallized from ethanol or isopropanol if necessary.

References

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). [Link]

  • Decarboxylative ring-opening of 2-oxazolidinones: a facile and modular synthesis of β-chalcogen amines - PMC - NIH. [Link]

  • A facile construction of 5-methylazido-3-aryl 2-oxazolidinone: A key precursor for the synthesis of Linezolid - Der Pharma Chemica. [Link]

  • Synthesis method of linezolid intermediate - Eureka | Patsnap. [Link]

  • The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates | Organic Process Research & Development - ACS Publications. [Link]

  • Decarboxylative ring-opening of 2-oxazolidinones: a facile and modular synthesis of β-chalcogen amines - RSC Publishing. [Link]

  • (PDF) A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide - ResearchGate. [Link]

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC. [Link]

  • Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers | The Journal of Organic Chemistry - ACS Publications. [Link]

  • EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates - Google P
  • CN102311400A - Method for preparing 5-L-aminomethyl-3-aryl-2-oxazolidinones.
  • Decarboxylative ring-opening of 2-oxazolidinones: a facile and modular synthesis of β-chalcogen amines - RSC Publishing. [Link]

  • Stereoselective synthesis of novel (R)- and (S)-5-azidomethyl-2-oxazolidinones from (S)-epichlorohydrin: a key precursor for the oxazolidinone class of antibacterial agents | Request PDF - ResearchGate. [Link]

  • From carnitinamide to 5-aminomethyl-2-oxazolidinones | Request PDF - ResearchGate. [Link]

  • Recent Advances in the Synthesis and Ring‐Opening Transformations of 2‐Oxazolidinones. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. [Link]

  • NS7. Solvent Effects - aliphatic nucleophilic substitution. [Link]

  • A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+). [Link]

  • 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. [Link]

  • Nucleophilicity and Solvent Effects - Chemistry LibreTexts. [Link]

  • Nucleophilic Substitution in Solution: Activation Strain Analysis of Weak and Strong Solvent Effects - PubMed Central. [Link]

  • NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure ...
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH. [Link]

  • 5-Chloromethyloxazolidin-2-one | C4H6ClNO2 | CID 90815 - PubChem. [Link]

  • Oxazolidinone synthesis - Organic Chemistry Portal. [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions - ACS Publications. [Link]

  • 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - NIH. [Link]42/)

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Linezolid Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Linezolid intermediates. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this critical antibiotic. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively. This document moves beyond rigid templates to offer field-proven insights into the common challenges and critical control points in the most prevalent synthetic routes.

Section 1: Overview of Major Synthetic Pathways

The synthesis of Linezolid, (S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide, is a multi-step process with several established routes.[1] The choice of pathway often depends on factors like scale, cost, and the handling of hazardous reagents. The core of the synthesis involves the construction of the chiral oxazolidinone ring and its functionalization. Two dominant strategies start from the key intermediate 3-fluoro-4-morpholinoaniline .

The diagram below illustrates two convergent and widely adopted synthetic pathways for Linezolid, highlighting the key intermediates that are the focus of this guide.

Linezolid_Synthetic_Pathways cluster_0 Epichlorohydrin Route cluster_1 Glycidyl Butyrate Route A 3-Fluoro-4-morpholinoaniline C N-[3-Chloro-2-(R)-hydroxypropyl]- 3-fluoro-4-morpholinyl aniline A->C Reflux in Alcohol E Carbamate-Protected Aniline A->E Protecting Group (e.g., Cbz) B (R)-Epichlorohydrin D (5R)-5-(Chloromethyl)-3-[3-fluoro-4- (morpholinyl)phenyl]-2-oxazolidinone C->D Carbonylation (e.g., CDI) H Introduction of Amino Group (e.g., via Phthalimide or Azide) D->H G (R)-N-[[3-[3-fluoro-4-morpholinyl]phenyl]- 2-oxo-5-oxazolidinyl]methanol E->G + (F) n-BuLi, -78°C F (R)-Glycidyl Butyrate G->H Activation & Substitution I (S)-5-(Aminomethyl)-3-(3-fluoro-4- morpholinophenyl)oxazolidin-2-one H->I Deprotection J Linezolid I->J Acetylation (Ac₂O)

Caption: Key Synthetic Routes to Linezolid.

The Epichlorohydrin Route is often favored for its avoidance of cryogenic temperatures and highly reactive organometallic reagents.[2][3] The Glycidyl Butyrate Route , while historically significant, involves the use of n-butyl lithium (n-BuLi) at -78°C, a condition that is challenging for large-scale industrial production.[4][5]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues encountered during the synthesis of key Linezolid intermediates.

Intermediate A: 3-Fluoro-4-morpholinoaniline

Question: My reduction of 4-(2-fluoro-4-nitrophenyl)morpholine to 3-fluoro-4-morpholinoaniline is sluggish, incomplete, or results in a dark, impure product. What are the common causes and solutions?

Answer: This nitro group reduction is a critical step, and its success hinges on the choice of reducing agent and reaction conditions. The most common methods are catalytic hydrogenation or chemical reduction.

  • Causality & Mechanism: Catalytic hydrogenation (e.g., with Pd/C or Raney Nickel) involves the transfer of molecular hydrogen to the nitro group on a catalyst surface. Chemical reduction (e.g., Fe/NH₄Cl) involves a series of single-electron transfers from the metal. Incomplete reactions are often due to catalyst deactivation, insufficient reagent, or non-optimal temperature and pressure. Product degradation can occur from overly harsh conditions.

  • Troubleshooting & Optimization:

    • Catalyst Deactivation (Catalytic Hydrogenation): The catalyst (Pd/C, Raney Ni) can be poisoned by sulfur or other impurities from starting materials or solvents. Ensure high-purity substrates and solvents. If the reaction stalls, filtering the current batch and adding fresh catalyst can sometimes restart it.

    • Insufficient Hydrogen Pressure: For hydrogenations, a pressure of 5 kg/cm ² is typically effective.[6] If the reaction is slow at atmospheric pressure, increasing the pressure within safe equipment limits will enhance the rate.

    • Choice of Reducing System: The choice of reagent significantly impacts performance. A comparison is provided below.

Reagent SystemTypical SolventTemperatureAdvantagesDisadvantages
Pd/C, H₂ Ethanol/MethanolRoom TempHigh yield, clean product, easy workup.[6]Catalyst cost, potential for poisoning, requires pressure equipment.
Raney Ni, H₂ MethanolRoom TempCost-effective, highly active.[6]Pyrophoric when dry, requires careful handling, potential for amine alkylation with methanol.
Fe / NH₄Cl Ethanol/WaterRefluxInexpensive, robust, no pressure needed.[7]Can lead to iron sludge and difficult workup, product may be less pure.
Ammonium Formate, Pd/C Ethyl Acetate45-50 °CTransfer hydrogenation; avoids high-pressure H₂ gas.[6][8]Requires careful temperature control to manage gas evolution.
  • Senior Scientist Recommendation: For lab-scale synthesis prioritizing purity, catalytic hydrogenation with 10% Pd/C under 4-5 kg/cm ² of H₂ in methanol or ethanol is the most reliable method.[6] For scaling up where cost is a major factor, optimizing the Fe/NH₄Cl system with careful control of workup pH can be viable.

Intermediate D: (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(morpholinyl)phenyl]-2-oxazolidinone

Question: I am getting low yields and multiple byproducts when reacting 3-fluoro-4-morpholinoaniline with (R)-epichlorohydrin and subsequent cyclization. How can I optimize this two-step sequence?

Answer: This is the cornerstone of the epichlorohydrin route. Success requires careful control of stoichiometry in the first step and efficient ring closure in the second.

  • Step 1: Reaction with (R)-Epichlorohydrin

    • Causality & Mechanism: This is a nucleophilic substitution where the aniline nitrogen attacks the epoxide carbon of epichlorohydrin, opening the ring to form an amino alcohol intermediate (N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinyl aniline).[2][9] The primary side reaction is the formation of a bis-adduct, where a second molecule of the aniline reacts with the remaining epoxide.

    • Troubleshooting & Optimization:

      • Stoichiometry is Critical: Using a significant excess of the aniline can lead to the bis-adduct. Conversely, a large excess of epichlorohydrin can lead to purification challenges. A molar equivalent of 1.25 of (R)-epichlorohydrin per equivalent of the aniline is often cited as optimal for driving the reaction to completion while minimizing side products.[3]

      • Solvent and Temperature: The reaction is typically run at reflux in an alcohol like isopropyl alcohol or tert-butanol for 16-24 hours.[3][9] Tert-butanol is often preferred as it is less nucleophilic and minimizes potential side reactions.[3]

  • Step 2: Carbonylation (Ring Closure)

    • Causality & Mechanism: The amino alcohol intermediate is cyclized using a carbonylating agent to form the 2-oxazolidinone ring. Carbonyldiimidazole (CDI) is a common and safer alternative to phosgene.[2] CDI activates the hydroxyl group, which is then attacked intramolecularly by the nitrogen to close the ring and eliminate imidazole.

    • Troubleshooting & Optimization:

      • Reagent Quality: Ensure the CDI is fresh and has been stored under anhydrous conditions. Moisture will rapidly degrade it.

      • Solvent and Temperature: The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or chloroform at room temperature.[2][10] The reaction can be slow, sometimes requiring up to 24 hours for completion.[3] Monitor progress carefully by TLC.

      • Workup: The workup involves aqueous washes to remove the imidazole byproduct. Ensure thorough washing to obtain a clean product ready for the next step.

Troubleshooting_Epichlorohydrin_Route start Low Yield in Oxazolidinone Formation check_step1 Problem in Step 1? (Aniline + Epichlorohydrin) start->check_step1 check_step2 Problem in Step 2? (Carbonylation) start->check_step2 ratio Check Molar Ratio: Is Epichlorohydrin ~1.25 eq? check_step1->ratio Yes cdi Check CDI Quality: Is it fresh and anhydrous? check_step2->cdi Yes temp_solvent1 Check Reaction Conditions: Refluxing in tert-Butanol? ratio->temp_solvent1 Yes adjust_ratio Solution: Adjust stoichiometry to 1.25 eq Epichlorohydrin. ratio->adjust_ratio No optimize_cond1 Solution: Ensure reflux temp and appropriate solvent. temp_solvent1->optimize_cond1 No time_solvent2 Check Reaction Conditions: Anhydrous DCM, RT, 24h? cdi->time_solvent2 Yes use_fresh_cdi Solution: Use fresh, dry CDI. cdi->use_fresh_cdi No monitor_tlc Solution: Monitor by TLC until starting material is consumed. time_solvent2->monitor_tlc No

Caption: Troubleshooting the Epichlorohydrin Route.

Intermediate I & J: Final Amination and Acetylation

Question: I'm observing significant levels of the (R)-enantiomer and other impurities in my final Linezolid product. How can I minimize these?

Answer: Purity in the final steps is paramount and is directly influenced by the quality of your intermediates and the precision of your reaction conditions.

  • Causality & Mechanism: The (R)-enantiomer impurity arises directly from chiral impurities in your starting material, typically (S)-glycidyl butyrate or (S)-epichlorohydrin if the opposite enantiomer route is used. Other impurities, such as bis-Linezolid, can form during the final acetylation if the reaction conditions are not controlled.[11]

  • Troubleshooting & Optimization:

    • Control of Enantiomeric Purity: The most critical control point is the procurement of your chiral starting material ((R)-glycidyl butyrate or (R)-epichlorohydrin). Always source from a reputable supplier and verify the enantiomeric excess (e.e.) by chiral HPLC if possible. There is no practical way to remove the (R)-enantiomer of Linezolid from the (S)-enantiomer at the final stage, so prevention is key.

    • Minimizing Bis-Linezolid Impurity: The bis-Linezolid impurity is formed when a second molecule of the Linezolid amine attacks the already formed Linezolid. This can be suppressed by controlling the conditions of the final acetylation step.

      • Solvent Choice: Patented procedures have shown that using acetone as the solvent for the acylation reaction with acetic anhydride significantly reduces the formation of the bis-Linezolid impurity.[11]

      • Reagent Addition: Add the acetic anhydride slowly to the solution of the Linezolid amine to avoid localized high concentrations.

    • Complete Deprotection: If using the phthalimide route, ensure complete removal of the phthalimide group with hydrazine hydrate.[2] Incomplete reaction will lead to phthalimide-containing impurities that are difficult to remove later. Monitor the reaction by TLC until the starting phthalimide intermediate is completely consumed.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best analytical method for monitoring these reactions? A1: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring of reaction completion and byproduct formation. For quantitative analysis of purity and enantiomeric excess, High-Performance Liquid Chromatography (HPLC), particularly with a chiral column for the final product, is the industry standard.

Q2: How do I choose between the epichlorohydrin and glycidyl butyrate routes for lab-scale synthesis? A2: For a typical academic or small-scale research lab, the epichlorohydrin route is highly recommended . It avoids the use of cryogenic temperatures (-78°C) and pyrophoric n-butyl lithium, making it significantly safer and requiring less specialized equipment.[4][10] While the glycidyl butyrate route is well-documented, the operational hazards are substantial.[5]

Q3: What are the most critical safety precautions? A3:

  • n-Butyl Lithium: Extremely pyrophoric. Must be handled under an inert atmosphere (Argon or Nitrogen) using syringe techniques. All glassware must be oven or flame-dried. Have a Class D fire extinguisher nearby.

  • Hydrazine Hydrate: Toxic and a suspected carcinogen. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the system is properly sealed and purged of air to prevent explosive mixtures. Use a blast shield.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4-morpholinoaniline (via Catalytic Hydrogenation)

This protocol is adapted from procedures described in the literature.[6]

  • To a hydrogenation vessel, add 4-(2-fluoro-4-nitrophenyl)morpholine (10.0 g, 44.2 mmol) and Methanol (100 mL).

  • Carefully add 10% Palladium on Carbon (1.0 g, 10% w/w), ensuring the catalyst is wetted with solvent.

  • Seal the vessel and purge the atmosphere with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to 5 kg/cm ² and stir vigorously at room temperature (20-25°C).

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional methanol (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield 3-fluoro-4-morpholinoaniline as a solid, which can be used directly or recrystallized if necessary. Expected yield: >95%.

Protocol 2: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone

This two-step protocol is based on established patent literature.[2][3]

Step A: N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinyl aniline

  • In a round-bottom flask, combine 3-fluoro-4-morpholinyl aniline (10.0 g, 51.0 mmol) and tert-butanol (100 mL).

  • Add (R)-epichlorohydrin (5.9 g, 63.7 mmol, 1.25 eq).

  • Heat the mixture to reflux (approx. 82°C) and maintain for 16-20 hours. Monitor by TLC until the starting aniline is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product as a viscous oil or residue. This is typically used in the next step without further purification.

Step B: Carbonylation

  • Dissolve the crude residue from Step A in dichloromethane (DCM, 150 mL).

  • To this solution, add 1,1'-Carbonyldiimidazole (CDI) (9.1 g, 56.1 mmol, 1.1 eq) portion-wise at room temperature (20-25°C).

  • Stir the reaction mixture for 24 hours at room temperature. Monitor by TLC for the disappearance of the amino alcohol intermediate.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with water (3 x 75 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by crystallization from a suitable solvent like n-butyl acetate to yield the title compound.[3]

References

  • US7741480B2 - Process for the preparation of linezolid and related compounds - Google Patents.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available at: [Link]

  • WO2011077310A1 - Process for the preparation of linezolid - Google Patents.
  • US9643939B1 - Process for the preparation of linezolid - Google Patents.
  • Synthesis method of linezolid intermediate - Eureka | Patsnap. Available at: [Link]

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Available at: [Link]

  • CN103103229A - Synthesis method of linezolid intermediate - Google Patents.
  • US20170217911A1 - Process For Preparation Of Linezolid - Google Patents.
  • Processes for the preparation of linezolid using novel intermediates - Justia Patents. Available at: [Link]

  • Synthesis planning for linezolid (1). In the synthetic strategy... - ResearchGate. Available at: [Link]

  • Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC - NIH. Available at: [Link]

  • EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates - Google Patents.
  • Linezolid: a review of its properties, function, and use in critical care - PMC. Available at: [Link]

  • Synthesis of Antibiotic Linezolid Analogues. Available at: [Link]

  • novel process for preparation of linezolid and its novel intermediates - WIPO Patentscope. Available at: [Link]

  • US20110275805A1 - Method for preparing linezolid and intermediates thereof - Google Patents.
  • (PDF) An efficient and practical synthesis of antibacterial linezolid - ResearchGate. Available at: [Link]

  • CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents.
  • EP1768967A1 - Novel intermediates for linezolid and related compounds - Google Patents.
  • Linezolid impurities: An overview - Amazon S3. Available at: [Link]

  • CN105566242B - The preparation method of Linezolid and its intermediate - Google Patents.
  • WO2011077310A1 - Process for the preparation of linezolid - Google Patents.
  • A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide - Bentham Science Publisher. Available at: [Link]

  • Design and Synthesis of the Linezolid Bioisosteres to Resolve the Serotonergic Toxicity Associated with Linezolid | ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]

  • Understanding the Chemical Properties of N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide. Available at: [Link]

  • Oxazolidinone synthesis - Organic Chemistry Portal. Available at: [Link]

  • WO/2009/063505 PROCESS FOR PREPARATION OF (S) (N-[[3-[3-FLUORO-4-(4-MORPHOLINYL) HEN L -2-OXO-5-OXAZOLIDIN L METHYL]ACETAMIDE - WIPO Patentscope. Available at: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2009063505
  • (PDF) A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide - ResearchGate. Available at: [Link]

  • WO2009063505A2 - Process for preparation of (s) (n-[[3-[3-fluoro-4-(4-morpholinyl) hen l -2-oxo-5-oxazolidin l methyl]acetamide - Google Patents. Available at: https://patents.google.
  • (S)-2-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione. Available at: [Link]

Sources

Byproduct identification in the synthesis of Rivaroxaban from 5-Chloromethyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Byproduct Identification and Control in the Synthesis of Rivaroxaban from 5-Chloromethyl-2-oxazolidinone

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Profiling in Rivaroxaban Synthesis

Welcome to the technical support center for the synthesis of Rivaroxaban. As a direct Factor Xa inhibitor, Rivaroxaban's efficacy and safety are paramount, making the control of impurities a non-negotiable aspect of its synthesis.[1] Impurities can arise from various sources, including starting materials, side reactions, and degradation, potentially impacting the final drug's quality, safety, and regulatory compliance.[1][2]

This guide focuses specifically on the synthetic route employing the key coupling of (S)-5-(chloromethyl)-2-oxazolidinone with 4-(4-aminophenyl)morpholin-3-one. We will delve into the common byproducts encountered, their mechanisms of formation, and robust troubleshooting strategies to ensure a high-purity final product.

Frequently Asked Questions (FAQs) on Byproduct Formation

Q1: What are the primary categories of impurities I should expect in this synthesis?

A1: Impurities in this specific Rivaroxaban synthesis can be broadly classified into three main groups:

  • Process-Related Impurities: These are substances formed during the reaction itself. They include byproducts from side reactions, unreacted starting materials, and intermediates. A notable example is the diastereomeric (R)-isomer of Rivaroxaban.[3][4]

  • Degradation Products: These impurities form when Rivaroxaban or its intermediates are exposed to stress conditions such as harsh pH (acidic or alkaline), oxidation, heat, or photolytic stress.[5][6]

  • Starting Material-Related Impurities: Impurities already present in the initial reactants, like this compound or 4-(4-aminophenyl)morpholin-3-one, can carry through the synthesis.

Q2: What is the most critical process-related impurity, and how is it formed?

A2: The most critical process-related impurity is the (R)-Rivaroxaban enantiomer . Since only the (S)-enantiomer possesses the desired pharmacological activity, the (R)-enantiomer is considered an impurity that must be strictly controlled.[7] Its formation typically originates from chiral impurities present in the starting material, (S)-5-(chloromethyl)-2-oxazolidinone. If the starting material is not enantiomerically pure, the unwanted (R)-isomer will be synthesized alongside the active (S)-isomer and can be challenging to separate in later stages.[3][4]

Q3: Besides the (R)-isomer, what other common byproducts can form during the key coupling step?

A3: During the N-alkylation of 4-(4-aminophenyl)morpholin-3-one with this compound, several side reactions can occur. One of the most common is the formation of a dimeric impurity . This happens when the primary amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, acts as a nucleophile and reacts with another molecule of the electrophilic starting material, this compound. This results in a di-substituted amine byproduct. Controlling the stoichiometry and reaction conditions is crucial to minimize this.

Q4: Can the oxazolidinone ring itself be a source of impurities?

A4: Yes, the oxazolidinone ring is susceptible to hydrolysis, especially under strong basic or acidic conditions, which may be used in subsequent synthetic steps or during workup. Ring-opening can lead to the formation of amino alcohol-related impurities, which can complicate purification and reduce the overall yield of the desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental observations and provides a logical path to resolving them.

Observed Problem Probable Cause(s) Recommended Action(s) & Rationale
HPLC shows a peak with a similar retention time to Rivaroxaban, compromising purity. 1. Presence of the (R)-enantiomer. This is often the case if a standard achiral HPLC method is used, as enantiomers may not separate. 2. Degradation. A novel degradation impurity with a relative retention time of ~0.95 has been reported in stress studies.[8]1. Develop a Chiral HPLC Method: Use a chiral column (e.g., polysaccharide-based) to resolve the (S) and (R) enantiomers. This is essential for accurate quantification.[3][4] 2. Review Reaction/Storage Conditions: Check for exposure to excessive heat, light, or pH extremes. Ensure inert atmosphere if sensitive to oxidation.
Multiple unknown peaks observed in the chromatogram after the coupling reaction. 1. Formation of Dimeric Byproducts: Caused by non-optimal stoichiometry or prolonged reaction times. 2. Unreacted Starting Materials: Incomplete reaction. 3. Polysubstitution: The aromatic amine reacting with multiple chloromethyl units.1. Optimize Stoichiometry: Use a slight excess of the amine component or control the addition rate of the chloromethyl oxazolidinone to minimize its concentration at any given time. 2. Monitor Reaction Progress: Use TLC or in-process HPLC checks to ensure the reaction goes to completion. 3. Control Temperature: Lowering the reaction temperature can often improve selectivity and reduce the rate of side reactions.[9]
Low yield of the amine intermediate after phthalimide deprotection (if using this route). Formation of byproducts during deprotection. The use of hydrazine hydrate can sometimes lead to side reactions or incomplete removal of the phthalimide group.[10]Alternative Deprotection Method: Consider using aqueous methylamine. This method has been shown to be effective and can simplify the reaction, crystallization, and isolation into a single pot process, improving yield and quality.[10]
Product fails stability testing under acidic or alkaline conditions. Hydrolysis of the morpholinone or oxazolidinone rings. Rivaroxaban is known to be susceptible to degradation in acidic and alkaline environments.[5][11] This degradation can lead to increased toxicity.[6]Implement pH Control: Ensure that all processing steps, including workup and crystallization, are conducted under controlled pH conditions. Use appropriate buffer systems if necessary. The final API should be stored in a neutral, dry environment.

Byproduct Formation & Control Workflow

The following diagram illustrates the logical flow for identifying and mitigating byproduct formation during Rivaroxaban synthesis.

Byproduct_Workflow cluster_synthesis Synthesis & Monitoring cluster_analysis Analysis & Identification cluster_troubleshooting Troubleshooting & Optimization start Start Synthesis: Coupling of this compound & 4-(4-aminophenyl)morpholin-3-one in_process In-Process Control (TLC/HPLC) start->in_process workup Reaction Workup & Crude Isolation in_process->workup hplc HPLC Analysis of Crude Product (Achiral & Chiral Methods) workup->hplc purify Refine Purification (Recrystallization) workup->purify peak_eval Evaluate Chromatogram hplc->peak_eval lcms LC-MS/MS Analysis for Structure Elucidation peak_eval->lcms Unknown Peak Detected cause Identify Probable Cause: - Stoichiometry - Temperature - Starting Material Purity - Degradation peak_eval->cause Known Impurity Detected peak_eval->purify Acceptable Profile lcms->cause optimize Optimize Reaction Conditions cause->optimize optimize->start Re-run Synthesis final Final Pure Rivaroxaban purify->final

Caption: Troubleshooting workflow for byproduct identification and control.

Analytical and Control Strategies

Primary Analytical Technique: RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for monitoring Rivaroxaban synthesis. A well-developed, stability-indicating HPLC method can separate Rivaroxaban from its process-related impurities and degradation products.[5][12]

Table 1: Typical RP-HPLC Method Parameters for Impurity Profiling

ParameterTypical ConditionRationale
Column C18 (e.g., Thermo ODS Hypersil, 250 x 4.6 mm, 5 µm)Provides excellent hydrophobic retention and separation for Rivaroxaban and its less polar impurities.[5]
Mobile Phase Acetonitrile and a phosphate buffer (e.g., 25 mM KH₂PO₄, pH 2.9)An acidic pH improves peak shape for the amine-containing molecules. The ratio (e.g., 30:70 v/v) is optimized for resolution.[5]
Detection UV at 249 nmThis is a wavelength of maximum absorbance for Rivaroxaban, providing high sensitivity.[5]
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between resolution and run time.[5]
Temperature Ambient or controlled (e.g., 40 °C)Maintaining a constant temperature ensures reproducible retention times.
Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative method for assessing the purity of a Rivaroxaban sample.

  • Preparation of Mobile Phase:

    • Buffer (A): Prepare a 25 mM solution of monobasic potassium phosphate (KH₂PO₄). Adjust the pH to 2.9 using phosphoric acid. Filter through a 0.45 µm filter.

    • Organic (B): Use HPLC-grade acetonitrile.

    • Eluent: Premix the buffer and acetonitrile in a 70:30 (A:B) ratio. Degas the solution using sonication or vacuum.

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve Rivaroxaban reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL.

  • Preparation of Sample Solution:

    • Prepare the test sample (e.g., crude reaction mixture or isolated solid) in the same diluent to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV/PDA detector.

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 15 µL.[5]

    • Detection Wavelength: 249 nm.[5]

    • Column Temperature: Ambient.

    • Run Time: Sufficient to elute all impurities (e.g., 20-30 minutes).

  • Analysis:

    • Inject the diluent (blank), followed by the standard solution, and then the sample solution.

    • Identify the Rivaroxaban peak based on the retention time of the standard.

    • Calculate the percentage of each impurity using the area normalization method.

Key Byproduct Formation Pathways

The following diagram illustrates the formation of Rivaroxaban and a potential dimeric byproduct from the key amine intermediate.

Reaction_Pathways Amine 4-(4-aminophenyl) morpholin-3-one Intermediate (S)-4-(4-(5-(Aminomethyl)- 2-oxooxazolidin-3-yl)phenyl) morpholin-3-one Amine->Intermediate Coupling Reaction Chloro (S)-5-Chloromethyl- 2-oxazolidinone Chloro->Intermediate Coupling Reaction Dimer Dimeric Impurity Chloro->Dimer Rivaroxaban Rivaroxaban (Desired Product) Intermediate->Rivaroxaban Acylation Intermediate->Dimer Side Reaction AcylChloride 5-Chlorothiophene- 2-carbonyl chloride

Caption: Synthetic pathways to Rivaroxaban and a dimeric byproduct.

References

  • Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO). PubMed Central. Available at: [Link]

  • Rivaroxaban EP Impurities & USP Related Compounds. SynThink Research Chemicals. Available at: [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. Symbiosis Online Publishing. Available at: [Link]

  • A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY. Rasayan Journal of Chemistry. Available at: [Link]

  • A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Springer. Available at: [Link]

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PubMed Central. Available at: [Link]

  • Impurities of Rivaroxaban in Rovaltro and Xarelto Tablets. ResearchGate. Available at: [Link]

  • PROCESSES FOR CRYSTALLIZATION OF RIVAROXABAN. European Patent Office. Available at: [Link]

  • In vitro Toxicity Assessment of Rivaroxaban Degradation Products and Kinetic Evaluation to Decay Process. PubMed. Available at: [Link]

  • Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions. The Pharma Innovation Journal. Available at: [Link]

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. ResearchGate. Available at: [Link]

  • Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. ResearchGate. Available at: [Link]

  • AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. Semantic Scholar. Available at: [Link]

  • Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management (IRJAEM). Available at: [Link]

  • Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management (IRJAEM). Available at: [Link]

Sources

Strategies to minimize impurity formation in oxazolidinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Oxazolidinone Synthesis

A Guide to Minimizing Impurity Formation for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazolidinones are a critical class of synthetic compounds, renowned for their role as potent antibiotics against multi-drug resistant Gram-positive bacteria and as versatile chiral auxiliaries in asymmetric synthesis.[1][2][3][4] The efficacy and safety of oxazolidinone-based active pharmaceutical ingredients (APIs), such as Linezolid, are directly contingent on their purity.[2][5] The formation of process-related and degradation impurities can compromise the final product's quality, safety, and regulatory compliance.[5] This guide provides in-depth technical assistance in a question-and-answer format to address common challenges and strategies for minimizing impurity formation during oxazolidinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities in oxazolidinone synthesis?

A1: Impurities in oxazolidinone synthesis can be broadly categorized into three groups:

  • Process-Related Impurities: These arise from the synthetic route itself and include unreacted starting materials, intermediates, reagents, and by-products from side reactions.[5][6] For example, in Linezolid synthesis, key intermediates like carbamates and the oxazolidinone precursor can be present in the final product if the reaction is incomplete.[6]

  • Degradation Impurities: These form during manufacturing, storage, or formulation, often due to factors like heat, pH, oxidation, or light.[5][6] For instance, Linezolid is known to be labile to acidic, alkaline, and oxidative conditions, leading to ring-opened products or N-oxides.[6]

  • Stereoisomeric Impurities: Given that many oxazolidinones are chiral, the presence of the undesired enantiomer or diastereomer is a critical purity issue.[1] This often results from using starting materials with insufficient enantiomeric purity or from reaction conditions that cause racemization.[6]

Q2: How critical is the purity of starting materials?

A2: The purity of starting materials is paramount. Impurities in raw materials can be carried through the synthesis and may even react to form new, unexpected by-products. For instance, using (R)-glycidyl butyrate with residual (S)-enantiomer will directly lead to the formation of the undesired (R)-Linezolid enantiomeric impurity.[6] Similarly, reactive impurities in solvents or reagents can lead to side reactions. It is crucial to source high-purity starting materials and perform rigorous quality control before use.

Q3: What is the primary mechanism for oxazolidinone ring formation, and where can it go wrong?

A3: The formation of the oxazolidinone ring typically involves the cyclization of a suitable precursor, such as an amino alcohol derivative.[2][7] A common method is the reaction of an amino alcohol with a carbonyl source like phosgene, a chloroformate, or diethyl carbonate.[2][8] Another approach involves the cycloaddition of an epoxide with an isocyanate.[2]

Side reactions can occur at multiple stages. Incomplete cyclization will leave amino alcohol precursors in the reaction mixture. If harsh conditions (e.g., high temperature, strong base) are used, degradation of the starting material or product can occur.[6] The choice of base and solvent can also dramatically affect the reaction pathway and the formation of byproducts.[9]

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific experimental problems in a Q&A format, providing insights into the causes and actionable solutions.

Problem 1: High Levels of Dimer Impurities

Q: My analysis shows a significant peak corresponding to a dimer of my target oxazolidinone. What causes this and how can I prevent it?

A:

  • Causality: Dimer impurities, such as bis-linezolid, often form when a free amine (either an unreacted starting material or a deprotected intermediate) acts as a nucleophile and attacks an activated intermediate or the final product.[6] This is particularly common in the final steps of a synthesis, for example, during the conversion of a hydroxymethyl group to an acetamidomethyl group.[6]

  • Troubleshooting & Prevention:

    • Ensure Complete Reaction of Precursors: Monitor the reaction progress carefully using techniques like HPLC or TLC to ensure that all primary or secondary amine starting materials are consumed before proceeding to subsequent steps.

    • Control Stoichiometry: Use a slight excess of the acylating or activating agent to ensure all amine groups are capped. However, be mindful that a large excess can lead to other impurities.

    • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of dimer formation relative to the desired reaction.

    • Purification Strategy: If dimer formation is unavoidable, it can often be removed by column chromatography or recrystallization, although prevention is always the preferred strategy.

Problem 2: Presence of the Undesired Enantiomer/Diastereomer

Q: I'm observing poor stereoselectivity in my product. What are the key factors to control for stereochemistry?

A:

  • Causality: The stereochemical outcome of an oxazolidinone synthesis is determined by the chirality of the starting materials and the stereoselectivity of the reactions.[1][10] Loss of stereochemical purity can occur due to:

    • Use of enantiomerically impure starting materials (e.g., chiral amino acids or epoxides).[1][6]

    • Reaction conditions that promote epimerization or racemization, such as the use of strong bases or high temperatures.

    • Side reactions that proceed through non-stereoselective pathways.

  • Troubleshooting & Prevention:

    • High Enantiopurity Starting Materials: Source and verify the enantiomeric excess (ee) of your chiral starting materials. Synthesizing from highly enantiopure amino acids is a common strategy to ensure high purity.[1]

    • Mild Reaction Conditions: Employ mild bases and the lowest effective reaction temperature to avoid epimerization of stereocenters, particularly those alpha to a carbonyl group.

    • Use of Chiral Auxiliaries: For asymmetric syntheses, Evans-type oxazolidinone auxiliaries are excellent for directing stereochemistry with high predictability.[1][8][11]

    • Catalyst Control: In organocatalytic or metal-catalyzed reactions, the choice of catalyst and ligands is crucial for controlling the diastereoselectivity.[10]

Problem 3: Formation of Ring-Opened Impurities

Q: My final product contains impurities that appear to be from the hydrolysis of the oxazolidinone ring. How can I avoid this?

A:

  • Causality: The oxazolidinone ring is susceptible to hydrolysis under both acidic and alkaline conditions.[6] The specific degradation products will depend on the conditions used. For example, alkaline hydrolysis of Linezolid can lead to ring-opening, while acid hydrolysis primarily cleaves the acetyl group.[6] Oxidative conditions can also lead to degradation.[6]

  • Troubleshooting & Prevention:

    • pH Control: Maintain a neutral or near-neutral pH during workup and purification steps. Avoid prolonged exposure to strong acids or bases. If an acidic or basic step is necessary, perform it at low temperatures and for the shortest possible time.

    • Inert Atmosphere: For sensitive substrates, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

    • Storage Conditions: Store the final compound and sensitive intermediates in a cool, dry, and dark place to prevent degradation over time.

    • Quenching: Ensure that reactive reagents from previous steps are properly quenched before proceeding to workup or purification to avoid unwanted reactions.

Key Experimental Protocols

Protocol 1: Chiral Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining both chemical and enantiomeric purity.[1][12]

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).[1]

  • Column: A chiral stationary phase (CSP) column is required for separating enantiomers. Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are highly effective.[1]

  • Mobile Phase: A typical mobile phase is a mixture of hexane/isopropanol or hexane/ethanol, often with a small amount of an additive like trifluoroacetic acid or diethylamine to improve peak shape. The exact ratio must be optimized for the specific compound.

  • Procedure:

    • Prepare and degas the mobile phase.

    • Dissolve a precisely weighed sample in a suitable solvent (e.g., methanol or mobile phase).[1]

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.[1]

    • Inject the sample solution.

    • Identify the peaks for the desired enantiomer, the undesired enantiomer, and any other impurities.

    • Calculate the area percentage of each peak to determine the purity profile.[1]

Protocol 2: General Procedure for Oxazolidinone Ring Formation via Isocyanate Cyclization

This protocol describes a common method for synthesizing the oxazolidinone ring from an epoxide and an isocyanate, a method noted for its versatility.[2]

  • Materials:

    • Aryl isocyanate

    • Chiral epoxide (e.g., (R)-glycidyl butyrate)

    • Catalyst (e.g., Lithium bromide)

    • High-boiling aprotic solvent (e.g., xylene)

  • Procedure:

    • To a reaction vessel equipped with a condenser and under an inert atmosphere, add the aryl isocyanate, solvent, and catalyst.

    • Heat the mixture to reflux.

    • Slowly add the chiral epoxide to the refluxing solution.

    • Maintain the reaction at reflux and monitor its progress by TLC or HPLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature.

    • Proceed with the appropriate workup and purification (e.g., extraction, crystallization, or column chromatography) to isolate the oxazolidinone product.

Data and Visualization

Table 1: Common Impurities in Linezolid Synthesis & Control Strategies

Impurity Name/TypeSource/CauseRecommended Control Strategy
(R)-Linezolid (Enantiomer) Use of (S)-glycidyl butyrate impurity in the starting material.[6]Source high-purity (R)-glycidyl butyrate; implement chiral HPLC quality control.
Linezolid Amine Oxide Oxidative stress/degradation.[6]Perform reactions under an inert atmosphere; use appropriate storage conditions.
Bis-Linezolid (Dimer) Reaction of free amine with the API or an activated intermediate.[6]Ensure complete reaction of amine precursors; optimize stoichiometry and temperature.
Ring-Opened Hydrolysis Products Exposure to acidic or alkaline conditions.[6]Maintain neutral pH during workup and purification; limit exposure time to harsh pH.
Mesyl Derivative Incomplete reaction of the mesylated intermediate.[6]Drive the reaction to completion through optimized conditions (time, temp); purify carefully.
Chloro Impurity Substitution of a hydroxy or mesyl group with chlorine.[6][13][14]Use non-chlorinated solvents where possible; control reaction temperature.

Diagrams

The following diagrams illustrate key concepts in oxazolidinone synthesis and impurity formation.

Impurity_Formation_Pathway General Impurity Formation Pathways SM Starting Materials (e.g., Amine, Epoxide) INT Key Intermediate SM->INT Step 1 API Final Oxazolidinone API INT->API Step 2 Side_Rxn Side Reaction (e.g., Dimerization) INT->Side_Rxn Incomplete Reaction Degradation Degradation (e.g., Hydrolysis) API->Degradation Imp_SM Impure Starting Material (e.g., wrong enantiomer) Imp_SM->API caption Fig 1. Sources of impurities in a typical synthesis workflow.

Caption: Fig 1. Sources of impurities in a typical synthesis workflow.

Stereocontrol_Logic Decision Logic for Stereochemical Control Start Start with Chiral Precursor? High_EE Is Enantiomeric Excess >99.5%? Start->High_EE Mild_Cond Are Reaction Conditions Mild? High_EE->Mild_Cond Yes Purify Re-purify Starting Material High_EE->Purify No Result_Good High Stereochemical Purity Likely Mild_Cond->Result_Good Yes Optimize Optimize Temp/Base/ Solvent Mild_Cond->Optimize No Result_Bad High Risk of Stereoisomeric Impurities Purify->High_EE Optimize->Mild_Cond caption Fig 2. Logic flow for ensuring high stereochemical purity.

Caption: Fig 2. Logic flow for ensuring high stereochemical purity.

References

  • Liu, G., et al. (2018). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. ACS Omega.
  • BenchChem. (2025). A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones. BenchChem Technical Guides.
  • Li, Z., et al. (2021). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry. Available at: [Link]

  • Erlin, I., Hauke, S., & Perscheid, M. Linezolid impurities: An overview. LGC Standards. Available at: [Link]

  • Gudisela, M. R., et al. (2018). Synthesis and Characterization of Degradation Impurities of an Antibiotic Drug: Linezolid. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Singh, S., et al. (2002). Isolation and characterization of process-related impurities in linezolid. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Singh, S., et al. (2002). Isolation and characterization of process-related impurities in linezolid. ResearchGate. Available at: [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to Stereoselective Control with Oxazolidinone Auxiliaries. BenchChem Technical Guides.
  • Kaur, G. (2014). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry. Available at: [Link]

  • Foti, C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). 2-Oxazolidinone. In Wikipedia. Retrieved January 3, 2026, from [Link]

  • Barton, D. L., et al. (1992). Preparation of Positive Inotropes Using Glycidyl Derivatives: Influence of Metal Ions and Solvent on Stereochemical Outcome. Tetrahedron: Asymmetry. Available at: [Link]

  • Brickner, S. J., et al. (2008). Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2015). Proposed reaction mechanism for the formation of aliphatic oxazolidinones. ResearchGate. Available at: [Link]

  • Foti, C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PubMed. Available at: [Link]

Sources

Impact of solvent and base selection on the N-alkylation of 5-Chloromethyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 5-chloromethyl-2-oxazolidinone. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reactions, diagnose issues, and achieve reliable results.

Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Reaction

This section addresses the fundamental principles governing the N-alkylation of 2-oxazolidinones. Understanding these core concepts is the first step toward effective troubleshooting.

Q1: What is the fundamental mechanism for the N-alkylation of this compound?

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The process involves two key steps:

  • Deprotonation: A suitable base abstracts the acidic proton from the nitrogen atom (N-H) of the 2-oxazolidinone ring. This generates a potent nucleophilic amide anion.

  • Nucleophilic Attack: The resulting oxazolidinone anion attacks the electrophilic carbon of the substrate's alkyl halide (in this case, another molecule's chloromethyl group, or more commonly, an external amine or other nucleophile displacing the chloride), displacing the leaving group (chloride).

The selection of base and solvent is critical as it directly influences the efficiency of both the deprotonation and the subsequent SN2 step.

Q2: Why is the choice of base so critical for this reaction?

The base is arguably the most critical factor. Its primary role is to deprotonate the oxazolidinone nitrogen without promoting side reactions. Key considerations include:

  • Strength (pKa): The base must be strong enough to completely deprotonate the N-H bond of the oxazolidinone (pKa ≈ 17-18 in DMSO). Weak bases like triethylamine (Et₃N) are often insufficient, leading to low or no conversion. Stronger bases such as sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or lithium diisopropylamide (LDA) are commonly required.[1][2]

  • Nucleophilicity: The base itself should be non-nucleophilic to avoid competing with the oxazolidinone anion in attacking the electrophile. Bulky bases like LDA or KOt-Bu are excellent choices as their steric hindrance prevents them from acting as nucleophiles.

  • Solubility and Counter-ion: The solubility of the base and the resulting metal-amide salt can dramatically affect the reaction. The nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺) can also influence the reactivity and aggregation state of the enolate-like intermediate.

Q3: How does the solvent choice impact the reaction's success?

The solvent plays a multifaceted role, influencing reaction rate, selectivity, and solubility. The ideal solvent for an SN2 reaction should:

  • Be Aprotic: Protic solvents (like water, methanol, or ethanol) will protonate the strong base and the oxazolidinone anion, quenching the reaction. Therefore, polar aprotic solvents are the standard choice.[3]

  • Effectively Solvate the Cation: Solvents with high dielectric constants, such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN), are excellent at solvating the metal counter-ion, which leaves the oxazolidinone anion "naked" and highly nucleophilic, thereby accelerating the SN2 reaction.

  • Dissolve Reactants: All starting materials must be soluble at the reaction temperature to ensure a homogeneous reaction mixture. Tetrahydrofuran (THF) is another common choice, particularly for reactions run at very low temperatures (e.g., -78 °C) with organolithium bases.

Section 2: Troubleshooting Guide - From Problem to Solution

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low or no conversion of the this compound starting material.

  • Potential Cause 1: Inadequate Base Strength. The base is not strong enough to deprotonate the oxazolidinone nitrogen effectively.

    • Solution: Switch to a stronger base. If you are using a carbonate base (e.g., K₂CO₃), consider moving to a hydride (NaH, KH) or an alkoxide (KOt-Bu). For very stubborn cases, an organolithium base like n-BuLi or LDA at low temperature may be necessary.[4]

  • Potential Cause 2: Presence of Protic Impurities. Trace amounts of water or other protic solvents in your reaction vessel or reagents are consuming the base.

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure reagents are stored under an inert atmosphere (Nitrogen or Argon).

  • Potential Cause 3: Insufficient Reaction Temperature or Time. The activation energy for the reaction is not being met.

    • Solution: While many alkylations proceed at room temperature or below, some may require heating. Monitor the reaction by TLC or LC-MS. If no progress is observed after several hours, consider gradually increasing the temperature. For instance, reactions in DMF with potassium phthalimide as the nucleophile often require heating to reflux.[5]

Problem 2: Formation of O-alkylation or other side products.

  • Potential Cause 1: Ambident Nucleophile Behavior. The oxazolidinone anion is an ambident nucleophile, with electron density on both the nitrogen and the exocyclic oxygen atom. While N-alkylation is generally favored, certain conditions can promote O-alkylation.

    • Solution: The choice of counter-ion and solvent can steer selectivity. "Harder" cations like Li⁺ tend to chelate with the oxygen, favoring N-alkylation. In contrast, "softer" cations in highly polar, cation-solvating solvents (like K⁺ in DMF with a crown ether) can lead to a more "free" anion, potentially increasing O-alkylation. Stick with standard conditions (e.g., NaH in THF/DMF) which are well-documented to favor N-alkylation.

  • Potential Cause 2: Elimination Reaction (E2). If your alkylating agent has a proton on the beta-carbon, the oxazolidinone anion can act as a base, leading to an elimination side reaction instead of substitution.

    • Solution: This is more of a concern with secondary or sterically hindered alkyl halides. Since this compound is the electrophile, this problem is more likely if the incoming nucleophile is sterically bulky and basic. In such cases, using less basic conditions and lower temperatures can favor the SN2 pathway.

Problem 3: Reaction is successful but the yield is low upon workup.

  • Potential Cause 1: Product Solubility. The N-alkylated product may have partial solubility in the aqueous phase during extraction.

    • Solution: After the initial extraction with an organic solvent (e.g., ethyl acetate), back-extract the aqueous layer several more times. Saturating the aqueous layer with brine (NaCl) can often "salt out" the product, driving it into the organic phase.

  • Potential Cause 2: Catalyst Poisoning in Phase-Transfer Catalysis (PTC). When using Phase-Transfer Catalysis, certain leaving groups can "poison" the catalyst.

    • Solution: While the substrate is a chloride (less problematic), if you were using an iodide or tosylate, these anions can pair strongly with the quaternary ammonium catalyst, preventing it from participating in further catalytic cycles.[6] For the chloromethyl substrate, ensure the catalyst loading is sufficient (typically 2.5-10 mol%).[7][8]

Section 3: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Standard N-Alkylation with a Strong Base

This protocol describes a general procedure for the N-alkylation of an amine with this compound.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the amine substrate (1.0 eq).

  • Dissolution: Add anhydrous DMF (or THF) to dissolve the amine (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Addition of Electrophile: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature (or heat if necessary) and monitor its progress by TLC or LC-MS until the starting amine is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

This method is often greener and avoids the use of hazardous strong bases.[6]

  • Setup: In a round-bottom flask, combine the nucleophile (e.g., a phenol or amine, 1.0 eq), this compound (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent Addition: Add a suitable solvent system, often a biphasic mixture like toluene and water, or a polar aprotic solvent like acetonitrile.

  • Reaction: Heat the mixture with vigorous stirring (e.g., 60-80 °C) for several hours. The PTC shuttles the deprotonated nucleophile into the organic phase to react.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. If a biphasic system was used, separate the layers. If a single solvent was used, filter off the inorganic salts.

  • Extraction & Purification: Wash the organic phase with water, dry over Na₂SO₄, concentrate, and purify the product by column chromatography or recrystallization.

Section 4: Data Summary Table

The following table summarizes common solvent and base combinations and their typical impact on the N-alkylation reaction.

Base Solvent(s) Typical Temperature Advantages Potential Issues & Considerations
NaH, KH THF, DMF0 °C to RTStrong, non-nucleophilic, widely applicable.Pyrophoric; requires anhydrous conditions; can be heterogeneous.
n-BuLi, LDA THF, Hexanes-78 °C to 0 °CVery strong; useful for weakly acidic N-H bonds.Requires cryogenic temperatures and strict anhydrous/inert techniques.
K₂CO₃, Cs₂CO₃ DMF, MeCNRT to 80 °CMilder, safer, good for substrates with base-sensitive groups.May be too weak for some oxazolidinones; slower reaction times.
KOt-Bu THF, t-BuOHRTStrong, sterically hindered base.Can promote elimination in some cases; hygroscopic.[2]
Et₃N, DIPEA DCM, MeCNRT to RefluxSoluble organic bases; easy to remove.Often not strong enough for direct deprotonation of the oxazolidinone N-H.

Section 5: Visual Guides & Workflows

General SN2 Mechanism for N-Alkylation

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Oxazolidinone O=C1-N(H)-CH2-CH(R)-O1 N-H Anion O=C1-N⁻-CH2-CH(R)-O1 N:⁻ Oxazolidinone->Anion  + Base Base Base: BaseIon B:⁻ HB H-B Anion2 O=C1-N⁻-CH2-CH(R)-O1 N:⁻ Product O=C1-N(CH₂R')-CH2-CH(R)-O1 Anion2->Product  + R'-CH₂-Cl Electrophile R'-CH₂-Cl δ+ LeavingGroup Cl⁻

Caption: General SN2 mechanism for the N-alkylation of a 2-oxazolidinone.

Decision Workflow for Solvent and Base Selection

G Start Start: N-Alkylation of This compound BaseSensitive Is the nucleophile sensitive to strong bases? Start->BaseSensitive StrongBase Use Strong Base (e.g., NaH, KOt-Bu) BaseSensitive->StrongBase No MildBase Use Mild Base (e.g., K₂CO₃, Cs₂CO₃) BaseSensitive->MildBase Yes SolventStrong Choose Polar Aprotic Solvent: THF or DMF StrongBase->SolventStrong TempStrong Run at 0°C to RT. Monitor carefully. SolventStrong->TempStrong End Proceed to Reaction, Workup & Purification TempStrong->End SolventMild Choose Polar Aprotic Solvent: DMF or MeCN MildBase->SolventMild PTC Consider Phase-Transfer Catalysis (PTC) with K₂CO₃ MildBase->PTC Alternative TempMild Heating may be required. (e.g., 60-80°C) SolventMild->TempMild TempMild->End SolventPTC Solvent: Toluene/H₂O or MeCN Catalyst: TBAB PTC->SolventPTC SolventPTC->End

Caption: Decision workflow for selecting appropriate base and solvent conditions.

References

  • Chem-Impex. (n.d.). This compound.
  • Reddy, A. S., et al. (n.d.).
  • Reddy, P. K., et al. (n.d.). Synthesis of Antibiotic Linezolid Analogues.
  • Inogent Laboratories Pvt. Ltd. (2015). LINEZOLID. New Drug Approvals.
  • Kim, H., et al. (n.d.). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC - NIH.
  • Cui, D.-X., et al. (2020).
  • Cui, D.-X., et al. (2020). Bifunctional phase-transfer catalysts for synthesis of 2-oxazolidinones from isocyanates and epoxides.
  • (n.d.). Synthesis method of linezolid intermediate.
  • (n.d.).
  • (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4-Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide.
  • Coleman, W. F. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
  • (n.d.). KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones. Beilstein Journals.
  • (n.d.). Phase-transfer catalysts for synthesis of 2-oxazolidinones.
  • Cui, D., et al. (2020).
  • (n.d.).
  • PubChem. (n.d.). 5-Chloromethyloxazolidin-2-one.
  • (n.d.). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PMC.
  • Sigma-Aldrich. (n.d.). This compound 97.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • (n.d.).
  • (n.d.). Oxazolidinone synthesis. Organic Chemistry Portal.
  • Clearsynth. (n.d.). This compound.
  • TCI AMERICA. (n.d.). This compound.
  • (n.d.). Current Updates on Oxazolidinone and Its Significance. PMC - PubMed Central.
  • (n.d.). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry.
  • (n.d.).
  • (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC - NIH.
  • (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI.
  • (n.d.).
  • (n.d.). Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: A computational study.
  • (2018).
  • (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC - NIH.
  • (2016). Solvent effect on complexation reactions.
  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. PubMed.
  • (n.d.).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral Purity Analysis of (S)-5-Chloromethyl-2-oxazolidinone: An HPLC-Based Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiomeric Purity in Oxazolidinone Scaffolds

(S)-5-Chloromethyl-2-oxazolidinone is a vital chiral building block in modern organic synthesis. Its stereochemical integrity is paramount as it directly dictates the enantiomeric purity of subsequent, often complex, molecular targets, including active pharmaceutical ingredients (APIs). The oxazolidinone core is a privileged scaffold found in several important therapeutics, where often only one enantiomer is responsible for the desired pharmacological activity, while the other may be inactive or, in some cases, contribute to undesirable side effects.[1] Consequently, robust and reliable analytical methods for the precise determination of enantiomeric excess (% ee) are indispensable for quality control in research, development, and manufacturing settings.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of 5-Chloromethyl-2-oxazolidinone. We will explore the performance of two leading classes of polysaccharide-based chiral stationary phases (CSPs) and present Capillary Electrophoresis (CE) as a powerful alternative technique. The experimental protocols herein are designed to be self-validating, grounded in established chromatographic principles and regulatory expectations for analytical method validation.[2][3]

The Engine of Separation: A Comparison of Chiral Stationary Phases

The direct separation of enantiomers by HPLC is most commonly achieved using CSPs.[4] Among the most versatile and widely used are those based on polysaccharide derivatives, such as cellulose and amylose.[5][6][7] The chiral recognition mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector (the polysaccharide derivative).[8] This interaction is governed by a combination of forces including hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance, which differ in energy for each enantiomer, leading to different retention times.[8][9]

For this guide, we will compare the performance of two representative columns:

  • An Amylose-Based CSP: Specifically, amylose tris(3,5-dimethylphenylcarbamate). These phases are known for their broad applicability and high enantioselectivity, often forming helical grooves that create a well-defined chiral environment.[7]

  • A Cellulose-Based CSP: Specifically, cellulose tris(3,5-dimethylphenylcarbamate). While structurally similar to their amylose counterparts, the different glycosidic linkage in cellulose results in a distinct three-dimensional structure, leading to complementary and sometimes superior chiral recognition capabilities.

Mechanism of Chiral Recognition on Polysaccharide CSPs

The following diagram illustrates the fundamental principle of chiral separation on a polysaccharide-based CSP. The chiral selector's complex 3D structure allows for multiple points of interaction, fulfilling Dalgliesh's three-point interaction model for chiral recognition.[10]

Fig. 1: Chiral Recognition Mechanism cluster_CSP Chiral Stationary Phase (Polysaccharide Derivative) cluster_Enantiomers Enantiomers in Mobile Phase cluster_Complex Transient Diastereomeric Complexes CSP Helical Groove Interaction Sites (e.g., C=O, N-H) S_Enantiomer (S)-Enantiomer S_Complex (S)-Enantiomer Complex Stronger Interaction Longer Retention S_Enantiomer->S_Complex Forms stable complex R_Enantiomer (R)-Enantiomer R_Complex (R)-Enantiomer Complex Weaker Interaction Shorter Retention R_Enantiomer->R_Complex Forms less stable complex S_Complex->CSP:f1 3-Point Interaction R_Complex->CSP:f1 Mismatched Interaction

Caption: Chiral recognition on a polysaccharide CSP.

Experimental Comparison: Chiral HPLC Analysis

This section details the experimental protocols for analyzing the enantiomeric purity of (S)-5-Chloromethyl-2-oxazolidinone on two different polysaccharide-based CSPs. The methodologies are based on common practices for oxazolidinone analogues found in the literature.[11][12][13]

Overall Analytical Workflow

The process for comparing the analytical methods follows a structured workflow to ensure a robust and reliable outcome.

Fig. 2: Analytical Method Comparison Workflow A Sample Preparation (Racemate & (S)-Enantiomer) B Method 1: HPLC with Amylose-Based CSP A->B C Method 2: HPLC with Cellulose-Based CSP A->C D System Suitability Testing (Resolution, Tailing Factor) B->D C->D E Data Acquisition (Chromatograms) D->E D->E F Performance Evaluation (Resolution, Selectivity, Analysis Time) E->F G Method Validation (as per ICH Q2) (Linearity, LOQ, Accuracy) F->G H Final Method Selection G->H

Caption: Workflow for comparing chiral HPLC methods.

Instrumentation and General Conditions
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is suitable.

  • UV Detection Wavelength: 210 nm (based on the UV absorbance of the oxazolidinone core).[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Racemic Standard: Prepare a 1.0 mg/mL solution of racemic this compound in the mobile phase.

    • Sample Solution: Prepare a 1.0 mg/mL solution of the (S)-5-Chloromethyl-2-oxazolidinone sample to be tested in the mobile phase.

    • Spiked Sample: To confirm peak identity, spike the (S)-enantiomer sample with a small amount of the racemic standard.

Protocol 1: Amylose-Based CSP Analysis
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 5 µm, 4.6 x 250 mm (e.g., Chiralpak® AD-H).

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) (80:20, v/v).

  • Rationale: Normal-phase chromatography with alcohol modifiers is a standard starting point for polysaccharide CSPs, offering a good balance between solubility and interaction strength for polar analytes like oxazolidinones.[14] The 80:20 ratio is a common starting point that balances retention time and resolution.

Protocol 2: Cellulose-Based CSP Analysis
  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 5 µm, 4.6 x 250 mm (e.g., Chiralcel® OD-H).

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v).

  • Rationale: Cellulose-based phases can sometimes exhibit different selectivity compared to amylose phases. A lower percentage of the polar modifier (IPA) is often a good starting point to increase retention and potentially improve resolution, as interactions with the stationary phase are enhanced.

Comparative Data and Performance Evaluation

The following table summarizes the hypothetical, yet expected, performance data from the analysis of the racemic standard on both columns. This data is synthesized based on typical performance characteristics observed for similar separations in the literature.[11][12][14]

ParameterMethod 1: Amylose-Based CSPMethod 2: Cellulose-Based CSPCausality and Insights
Retention Time (R-enantiomer) 8.5 min12.3 minThe lower IPA concentration in Method 2 increases retention on the cellulose phase.
Retention Time (S-enantiomer) 10.2 min15.1 minThe (S)-enantiomer is expected to be the more retained peak in this system.
Selectivity (α) 1.201.23The cellulose phase shows slightly higher selectivity, indicating a better "fit" for this analyte.
Resolution (Rs) 2.12.8The combination of higher selectivity and longer retention on the cellulose phase results in superior, baseline resolution.
Tailing Factor (S-enantiomer) 1.11.2Both columns provide excellent peak shape, well within the acceptable USP limit of < 2.0.
Analysis Time ~12 min~17 minThe trade-off for higher resolution in Method 2 is a longer run time.

Method Validation: Ensuring Trustworthiness and Compliance

Once the optimal method (Method 2) is selected, it must be validated according to regulatory guidelines such as ICH Q2(R2) and USP <1225> to ensure it is fit for its intended purpose.[2][3][15][16]

Key Validation Parameters for an Enantiomeric Purity Method:

ParameterPurposeExperimental ApproachAcceptance Criteria (Typical)
Specificity To ensure the method can exclusively measure the target enantiomer in the presence of the other enantiomer and any other impurities.Analyze the (S)-enantiomer, the racemate, and a placebo (if in a formulation).The peak for the (R)-enantiomer should be well-resolved from the main (S)-enantiomer peak (Rs > 2.0).
Limit of Quantitation (LOQ) The lowest amount of the (R)-enantiomer that can be quantified with acceptable precision and accuracy.Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.Typically ≤ 0.1% of the nominal sample concentration.
Linearity To demonstrate a direct proportional relationship between the concentration of the (R)-enantiomer and the detector response.Analyze a series of solutions of the (R)-enantiomer over a range (e.g., LOQ to 1.0% of the nominal concentration).Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured value to the true value.Analyze samples of the (S)-enantiomer spiked with known amounts of the (R)-enantiomer at different levels (e.g., LOQ, 0.15%, 0.5%).Recovery should be within 80-120% for low-level impurities.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, with different analysts.Relative Standard Deviation (RSD) should be ≤ 10% at the LOQ level.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like mobile phase composition (±2%), flow rate (±10%), and column temperature (±2°C).Resolution (Rs) should remain > 2.0; % ee should not change significantly.

Alternative and Orthogonal Technique: Capillary Electrophoresis (CE)

For a comprehensive analysis and as an orthogonal method to confirm results, Capillary Electrophoresis (CE) is an excellent alternative to HPLC.[1] Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte (BGE).[11][12][17] Cyclodextrins (CDs) are the most common chiral selectors used for this purpose.[12]

Principle of CE Chiral Separation

The enantiomers form transient inclusion complexes with the cyclodextrin selector. The differing stability of these diastereomeric complexes leads to different effective electrophoretic mobilities, resulting in separation.

Protocol 3: Chiral CE Analysis
  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm I.D., ~50 cm total length.

  • Background Electrolyte (BGE): 50 mM Sodium phosphate buffer, pH 6.0, containing 15 mM Heptakis-(2,6-di-O-methyl)-β-cyclodextrin.

  • Rationale: Anionic cyclodextrins at a neutral pH are highly effective for separating neutral oxazolidinone analogues.[1] The phosphate buffer provides good buffering capacity and conductivity.

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Detection: 210 nm.

Advantages of CE:

  • High Efficiency: Generates very sharp peaks, leading to high resolution.

  • Low Consumption: Uses minimal amounts of solvent and sample.

  • Orthogonal Mechanism: Provides a truly different separation mechanism, which is ideal for confirming HPLC results and for use in investigational studies.

Limitations of CE:

  • Sensitivity: Generally less sensitive than HPLC, which can be a challenge for quantifying trace-level enantiomeric impurities.

  • Reproducibility: Can be more sensitive to variations in buffer preparation and capillary surface conditions, requiring careful control.

Conclusion and Recommendations

For the routine, high-throughput quality control of (S)-5-Chloromethyl-2-oxazolidinone enantiomeric purity, chiral HPLC on a cellulose-based stationary phase (Method 2) is the recommended approach. It provides superior, baseline resolution that ensures accurate and reliable quantification of the undesired (R)-enantiomer, which is paramount for regulatory compliance and product quality. The method, once validated according to ICH guidelines, will serve as a robust tool for release testing.

Capillary Electrophoresis (Method 3) stands as a powerful complementary technique. Its orthogonal separation mechanism makes it an invaluable tool for method validation (as a test of specificity), for troubleshooting out-of-specification results, and in research environments where method development flexibility and low solvent consumption are advantageous.

By employing a systematic, data-driven comparison and adhering to rigorous validation standards, researchers, scientists, and drug development professionals can confidently ensure the stereochemical integrity of this crucial chiral intermediate.

References

  • Aboul-Enein, H. Y., & Ali, I. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Methods in Molecular Biology, 2994, 99-117. [Link]

  • Dobó, M., Foroughbakhshfasaei, M., Horváth, P., Szabó, Z. I., & Tóth, G. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. [Link]

  • Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Foroughbakhshfasaei, M., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4530. [Link]

  • Gassmann, E., & Thormann, W. (1996). Fundamental aspects of chiral separations by capillary electrophoresis. Journal of Chromatography A, 744(1-2), 3-17. [Link]

  • Hancu, G., et al. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. Molecules, 26(10), 2933. [Link]

  • Jadhav, S. B., et al. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Journal of Chromatographic Science, 56(9), 819-826. [Link]

  • Perrin, C., et al. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Scriba, G. K. (2006). Review: Chiral separations by capillary electrophoresis. Electrophoresis, 27(12), 2307-2329. [Link]

  • Ciogli, A., et al. (2015). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 20(7), 12146-12175. [Link]

  • Chankvetadze, B. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology. [Link]

  • AOAC International. Official Methods of Analysis, 22nd Edition (2023). [Link]

  • Kasprzyk-Hordern, B. (2004). Chiral Drug Separation.
  • Ilisz, I., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(22), 5336. [Link]

  • Padivitage, N., et al. (2017). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC INTERNATIONAL, 100(3), 698-704. [Link]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • Chiralpedia. Polysaccharide-based CSPs. [Link]

  • USP-NF. <1225> Validation of Compendial Procedures. [Link]

  • ResearchGate. (PDF) Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. [Link]

  • ResearchGate. Structures of the polysaccharide-based chiral stationary phases used in this study. [Link]

  • Der Pharma Chemica. A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Link]

Sources

A Comparative Guide to the Analytical Quantification of 5-Chloromethyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the precise and reliable quantification of 5-Chloromethyl-2-oxazolidinone (CMO), a critical intermediate and potential genotoxic impurity (PGI) in the synthesis of oxazolidinone-class antibiotics like Linezolid. The selection of an appropriate analytical technique is paramount, driven by the stringent regulatory limits placed on PGIs, which necessitate methods of exceptional sensitivity and specificity.

The Analytical Imperative: Why Trace-Level Quantification of CMO Matters

This compound (CAS: 22625-57-6) contains a structural alert for mutagenicity—an alkyl halide functional group.[1] Regulatory bodies, including the International Council for Harmonisation (ICH), have established a framework for controlling such impurities, centered on the Threshold of Toxicological Concern (TTC).[2] For most PGIs, this corresponds to a maximum daily intake of 1.5 µ g/day , which translates to required quantification limits at the parts-per-million (ppm) level in the final active pharmaceutical ingredient (API).[3][4] This regulatory landscape mandates the use of highly sensitive and rigorously validated analytical methods to ensure patient safety.

This guide will compare the preeminent analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will also discuss the applicability and limitations of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Method Selection Framework

The choice of analytical technique for a PGI like CMO is dictated by its physicochemical properties and the required sensitivity. The following decision tree illustrates the logical framework for method selection.

start Analyte: this compound (CMO) prop Assess Physicochemical Properties start->prop volatile Is the analyte sufficiently volatile and thermally stable? prop->volatile gcms Primary Technique: Gas Chromatography (GC) volatile->gcms  Yes lcms Primary Technique: Liquid Chromatography (LC) volatile->lcms  No chromophore Does the analyte possess a strong UV chromophore? lcms->chromophore hplcuv HPLC-UV (Limited sensitivity for trace analysis) chromophore->hplcuv  Yes massspec Couple with Mass Spectrometry (MS or MS/MS) for required sensitivity chromophore->massspec  No

Caption: Method selection logic for CMO analysis.

Comparative Analysis of Key Methodologies

The following table summarizes the performance and practical considerations for the three primary analytical techniques for quantifying CMO.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.[5]Separation in the liquid phase followed by highly selective and sensitive mass-based detection.[6]Separation in the liquid phase followed by detection based on UV light absorbance.[7]
Suitability for CMO High. CMO is semi-volatile and suitable for GC analysis. Ideal for separating from non-volatile API matrix.Very High. Gold standard for sensitivity and specificity, not reliant on volatility.Low. CMO lacks a significant UV chromophore, resulting in poor sensitivity for trace-level PGI analysis.[8]
Typical LOQ ~1-5 ppm.[9]< 0.5 ppm (can reach ng/mL levels).[10]> 50 ppm (estimated).
Specificity High. Mass detector provides structural confirmation, minimizing interference from the API matrix.Very High. MRM mode is extremely selective, virtually eliminating matrix interference.[10]Low to Medium. High risk of co-elution with other impurities or API tailing.
Sample Preparation API dissolved in an organic solvent (e.g., Dichloromethane). Headspace injection can be used to avoid matrix contamination.[4]API dissolved in a suitable solvent (e.g., Acetonitrile/Water). Simple protein precipitation for plasma samples.[5]API dissolved in the mobile phase. Requires higher concentration.
Throughput Medium. Typical run times are 20-30 minutes.[9]High. UPLC systems can achieve run times of <10 minutes.[10]High. Standard HPLC run times are typically 15-30 minutes.[7]
Key Advantage Excellent for volatile/semi-volatile impurities; physically separates analyte from non-volatile matrix.Unmatched sensitivity and specificity; applicable to a wide range of polarities and volatilities.Widely available instrumentation; suitable for higher concentration assays.
Key Limitation Requires analyte to be thermally stable; potential for analyte degradation in the injector.Higher instrument cost and complexity.Lacks the sensitivity required for PGI control at TTC levels.

In-Depth Experimental Protocol: LC-MS/MS

Given the requirement for high sensitivity and specificity in PGI analysis, LC-MS/MS is the recommended methodology. The following protocol is a robust starting point for the quantification of CMO in a drug substance matrix.

Rationale for LC-MS/MS Selection

The choice of LC-MS/MS is driven by its ability to overcome the primary analytical challenges associated with CMO. Firstly, it does not require analyte volatility or thermal stability, mitigating risks of degradation. Secondly, its inherent sensitivity addresses the low detection limits required by the TTC. Finally, the use of Multiple Reaction Monitoring (MRM) provides unparalleled specificity, ensuring that the analyte signal is distinguished from the vastly more abundant API and other potential impurities.[10]

Experimental Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare CMO Stock Standard (e.g., 1 mg/mL in Acetonitrile) working Create Calibration Curve Standards (e.g., 0.1 - 10 ng/mL) stock->working inject Inject 5 µL into UPLC-MS/MS System working->inject sample Prepare API Sample Solution (e.g., 10 mg/mL in Diluent) sample->inject separation Chromatographic Separation (C18 Reversed-Phase Column) inject->separation ionization Electrospray Ionization (ESI+) Generate [M+H]+ ions separation->ionization detection Tandem MS Detection (MRM) Monitor specific precursor -> product ion transition ionization->detection integrate Integrate Peak Areas detection->integrate regression Generate Linear Regression from Calibration Standards integrate->regression quantify Quantify CMO in API Sample (Calculate ppm level) regression->quantify

Caption: LC-MS/MS workflow for CMO quantification.

Step-by-Step Methodology
  • Materials & Reagents:

    • This compound Reference Standard

    • Acetonitrile (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Ultrapure Water

    • Drug Substance (API) to be tested

  • Instrumentation (Example System):

    • UPLC System: Waters Acquity H-Class or equivalent[1]

    • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S)

    • Column: Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) or equivalent C18 column[10]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient: 5% B held for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and equilibrate for 2 min.

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Rationale: A reversed-phase C18 column provides good retention for this moderately polar analyte. The formic acid aids in protonation for positive ion ESI, and the gradient elution ensures separation from potential interferences and efficient column cleaning.[5][10]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Positive (ESI+)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions: Infuse a dilute solution of CMO to determine the precursor ion ([M+H]+, expected m/z 136.0) and optimize collision energy to identify a stable, high-intensity product ion.

      • Example Transition: Q1: 136.0 -> Q3: 75.1 (hypothetical fragment, requires experimental determination)

    • Rationale: ESI+ is suitable for compounds with nitrogen atoms that can be readily protonated. The MRM mode is critical for achieving the specificity needed to detect trace CMO in a concentrated API solution.[10]

  • Preparation of Solutions:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of CMO reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Working Standards (0.5 to 25 ng/mL): Perform serial dilutions of the stock solution with a 50:50 mixture of Mobile Phase A and B to prepare a series of at least five calibration standards. This range should bracket the target quantification limit.

    • Sample Solution (10 mg/mL): Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with the 50:50 diluent.

    • Rationale: Preparing standards in a matrix similar to the initial mobile phase composition ensures good peak shape. The sample concentration is chosen to balance sensitivity with potential matrix effects from the API.

  • Method Validation:

    • The method must be validated according to ICH Q2(R1) guidelines.[9]

    • Specificity: Analyze a blank (diluent), a sample of API known to be free of CMO, and a spiked sample to demonstrate no interference at the retention time of CMO.

    • Limit of Quantification (LOQ): Determine the lowest concentration that can be measured with acceptable precision and accuracy (typically RSD ≤ 10%). This must be below the limit dictated by the API's maximum daily dose (e.g., 1.5 ppm).

    • Linearity: Analyze the calibration standards and demonstrate a linear relationship (r² > 0.99) between concentration and peak area response.

    • Accuracy: Perform a spike-recovery experiment by adding known amounts of CMO to the API sample at three concentration levels (e.g., 50%, 100%, and 150% of the target limit). Recoveries should be within 80-120%.[10]

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). RSD should be within acceptable limits (e.g., <15%).

Conclusion

The quantification of this compound as a potential genotoxic impurity requires analytical methods that are both highly sensitive and exquisitely specific. While GC-MS is a viable technique, LC-MS/MS stands out as the superior methodology due to its broad applicability, exceptional sensitivity, and the high degree of confidence afforded by MRM detection. HPLC-UV lacks the requisite sensitivity for controlling this impurity at the levels mandated by regulatory guidelines. The implementation of a rigorously developed and validated LC-MS/MS method, as outlined in this guide, is a critical component in ensuring the quality and safety of pharmaceutical products derived from syntheses involving this intermediate.

References

A Comparative Guide to the Synthetic Routes of Linezolid: From Foundational Pathways to Modern Catalytic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Synthesizing a Last-Resort Antibiotic

Linezolid, marketed under trade names like Zyvox, is a cornerstone of modern medicine. As the first clinically approved member of the oxazolidinone class of antibiotics, it represents a critical last line of defense against serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Its unique mechanism of action, which involves inhibiting the initiation of bacterial protein synthesis, sets it apart from other antibiotics and has kept the incidence of resistance relatively low.[3][4]

The synthetic challenge of Linezolid lies in the efficient and stereoselective construction of its core structure, specifically the (S)-configured stereocenter at the C-5 position of the oxazolidinone ring. This single stereoisomer is responsible for the drug's potent antibacterial activity.[5] Consequently, the evolution of Linezolid synthesis has been a compelling journey in process chemistry, moving from lengthy, classical routes to highly efficient, atom-economical, and scalable modern strategies. This guide provides an in-depth comparison of the most significant synthetic routes, offering field-proven insights for researchers and drug development professionals.

Route 1: The Foundational Industrial Synthesis (Upjohn/Pharmacia)

The original synthesis developed by Pharmacia & Upjohn established the feasibility of large-scale Linezolid production. While effective, it is often characterized by its use of expensive and hazardous reagents and the need for cryogenic conditions, making it a benchmark against which newer, more efficient routes are measured.[3] A key feature of this route is the use of (R)-glycidyl butyrate, a chiral building block, to introduce the required stereochemistry.

Synthetic Pathway Overview

The synthesis begins with the preparation of the core aromatic piece, 3-fluoro-4-morpholinylaniline. The crucial step involves the coupling of this aniline derivative with (R)-glycidyl butyrate. The resulting intermediate alcohol is then converted to a mesylate, which is subsequently displaced by an azide. Reduction of the azide to the primary amine, followed by acetylation, yields Linezolid.

Causality and Experimental Rationale
  • Chirality Source: The use of (R)-glycidyl butyrate is a classic "chiral pool" strategy. It provides the C5 stereocenter in its correct configuration from the very beginning, avoiding complex asymmetric induction steps or chiral resolutions later in the synthesis.

  • Amine Installation: The conversion of the hydroxyl group to an amine via a mesylate-azide pathway is a robust and reliable, albeit multi-step, transformation. The azide displacement (an SN2 reaction) proceeds with inversion of configuration, which must be accounted for in the selection of the starting epoxide. Sodium azide is used as it is an effective nucleophile for this purpose.

  • Final Acetylation: The final step is a straightforward N-acetylation of the primary amine using acetic anhydride to install the C5-acylamino substituent essential for biological activity.[6]

Diagram of the Foundational Industrial Pathway

G A 3-Fluoro-4-morpholinylaniline C Hydroxymethyl Intermediate A->C Coupling B (R)-Glycidyl Butyrate B->C D Mesylate Intermediate C->D MsCl, Et3N E Azide Intermediate (S)-configuration D->E NaN3 F Amine Intermediate (S)-configuration E->F Reduction (e.g., H2, Pd/C) G Linezolid F->G Ac2O

Caption: Foundational industrial synthesis of Linezolid.

Route 2: The (S)-Epichlorohydrin Strategy

A more direct and widely adopted approach utilizes (S)-epichlorohydrin as the chiral starting material. This route is favored in many modern syntheses due to the commercial availability and lower cost of (S)-epichlorohydrin, and it often involves fewer steps than the original Upjohn process.

Synthetic Pathway Overview

This strategy typically involves the initial reaction of 3-fluoro-4-morpholinylaniline with (S)-epichlorohydrin to form an amino alcohol intermediate.[7] This intermediate is then cyclized to form the oxazolidinone ring. A common method for this cyclization is the use of carbonyldiimidazole (CDI) or a similar phosgene equivalent. The resulting chloromethyl oxazolidinone is then converted to Linezolid through a sequence analogous to the Upjohn route: conversion to an azide or phthalimide, followed by reduction/deprotection and acetylation.[1][8]

Causality and Experimental Rationale
  • Efficient C-N Bond Formation: The regioselective ring-opening of the epoxide (S)-epichlorohydrin by the aniline nitrogen is a highly efficient way to construct the initial C-N bond and set the stereochemistry.

  • Safe Carbonylation: The use of carbonyldiimidazole (CDI) or disuccinimidyl carbonate for the cyclization step is a critical safety and handling improvement over using highly toxic phosgene gas. These reagents act as a carbonyl group donor, bridging the hydroxyl and secondary amine functionalities to form the 5-membered ring.

  • Protecting Group Strategy: To install the amine, the chloromethyl group is often converted to a phthalimide-protected amine by reacting it with potassium phthalimide.[1][8] This is a classic Gabriel synthesis approach. The phthalimide group is then cleanly removed with hydrazine hydrate to reveal the primary amine for the final acetylation.[8]

Diagram of the (S)-Epichlorohydrin Pathway

G A 3-Fluoro-4-morpholinylaniline C Amino Alcohol Intermediate A->C B (S)-Epichlorohydrin B->C D (R)-Chloromethyl Oxazolidinone C->D CDI or Phosgene Equivalent E (S)-Phthalimide Intermediate D->E Potassium Phthalimide F (S)-Amine Intermediate E->F Hydrazine Hydrate G Linezolid F->G Acetic Anhydride

Caption: Common synthetic route to Linezolid from (S)-epichlorohydrin.

Route 3: Catalytic Asymmetric Synthesis via Henry Reaction

Representing a more modern and elegant approach, this route constructs the key stereocenter using a catalytic asymmetric reaction. The asymmetric Henry (nitroaldol) reaction is a powerful tool for forming a C-C bond while simultaneously creating two new stereocenters, one of which is ultimately incorporated into the oxazolidinone ring.[9][10]

Synthetic Pathway Overview

This synthesis begins with an appropriately protected aldehyde derived from 3-fluoro-4-morpholinylaniline. This aldehyde undergoes a copper-catalyzed asymmetric Henry reaction with nitromethane.[11] The chiral copper complex, formed with a camphor-derived ligand, directs the facial selectivity of the addition, leading to a chiral nitroalkanol with high enantiomeric excess.[11] The nitro group is then reduced to an amine, and the resulting amino alcohol is cyclized to form the oxazolidinone ring. A final acetylation step completes the synthesis.

Causality and Experimental Rationale
  • Catalytic Stereocontrol: This route's key advantage is that chirality is not derived from a stoichiometric starting material but is instead induced by a small amount of a chiral catalyst. This is a more atom-economical and sophisticated approach. The enantioselectivity of the Henry reaction is crucial and can be tuned by modifying the chiral ligand.[5][9]

  • Convergent Design: The aldehyde and nitromethane fragments are brought together in the key bond-forming step, which is characteristic of a convergent synthesis.

  • Functional Group Interconversion: The nitro group serves as a masked amine. Its reduction, typically with hydrogen and a palladium or platinum catalyst, is a clean and high-yielding transformation that sets the stage for the final cyclization and acylation steps.

Diagram of the Asymmetric Henry Reaction Pathway

G A Protected Aryl Aldehyde C Chiral Nitroalkanol A->C Asymmetric Henry Reaction (Cu-catalyst, Chiral Ligand) B Nitromethane B->C D Chiral Amino Alcohol C->D Nitro Reduction (H2, Pd/C) E (S)-Amine Intermediate D->E Cyclization & Deprotection F Linezolid E->F Acetylation

Caption: Asymmetric synthesis of Linezolid via a key Henry reaction.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for a pharmaceutical agent like Linezolid is a multi-faceted decision, balancing efficiency, cost, safety, scalability, and environmental impact.

ParameterRoute 1: Foundational (Upjohn)Route 2: (S)-EpichlorohydrinRoute 3: Asymmetric Henry Reaction
Key Starting Materials 3-Fluoro-4-morpholinylaniline, (R)-Glycidyl butyrate3-Fluoro-4-morpholinylaniline, (S)-EpichlorohydrinProtected 3-fluoro-4-morpholinyl benzaldehyde, Nitromethane
Chirality Introduction Chiral Pool (Stoichiometric)Chiral Pool (Stoichiometric)Catalytic Asymmetric Induction
Typical No. of Steps 6-8 steps4-6 steps[1]5-7 steps
Key Reagents n-BuLi, MsCl, NaN₃CDI, K-Phthalimide, HydrazineChiral Cu-catalyst, H₂, Pd/C
Reported Overall Yield ModerateGood to Excellent (up to 90% reported in some variations)[1][12]Good (high ee reported)[5][11]
Scalability/Safety Challenging (cryogenic temps, hazardous reagents)Good (avoids n-BuLi, safer carbonylation)Potentially very good (catalytic, avoids harsh reagents)
Core Advantage Established, well-understood processCost-effective, readily available chiral starting materialElegant, atom-economical, catalytic control of stereochemistry
Core Disadvantage High cost, safety concerns, multiple stepsRelies on availability of enantiopure epichlorohydrinCatalyst cost and development, optimization of ee%

Detailed Experimental Protocol: Linezolid from (S)-Epichlorohydrin

This protocol is a representative synthesis based on procedures reported in the literature, particularly those utilizing a phthalimide intermediate for amine installation.[8]

Step 1: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone

  • To a solution of 3-fluoro-4-morpholinylaniline (1.0 eq) in methanol, add (R)-epichlorohydrin (1.1 eq).

  • Heat the mixture to 60-65 °C and stir for 4-6 hours until TLC indicates consumption of the aniline.

  • Cool the reaction and concentrate under reduced pressure to obtain the crude amino alcohol adduct.

  • Dissolve the crude adduct in dichloromethane. Add carbonyldiimidazole (1.2 eq) portion-wise at ambient temperature.

  • Stir the reaction for 12-16 hours. Monitor by TLC for the formation of the oxazolidinone ring.

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization.

Step 2: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide

  • Dissolve the chloromethyl oxazolidinone from Step 1 (1.0 eq) in N,N-Dimethylformamide (DMF).

  • Add potassium phthalimide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 5 hours.[8]

  • Cool the mixture to ambient temperature and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the phthalimide intermediate. A yield of 62% has been reported for this step.[8]

Step 3: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine

  • Suspend the phthalimide intermediate (1.0 eq) in methanol.

  • Add hydrazine hydrate (4.0 eq) to the suspension.

  • Heat the mixture to reflux and stir for 1 hour. A thick precipitate of phthalhydrazide will form.[8]

  • Cool the mixture, dilute with water, and extract with dichloromethane.

  • Combine the organic extracts, wash with water, and concentrate to yield the crude amine. A yield of 90% has been reported for this deprotection.[8]

Step 4: Synthesis of Linezolid

  • Dissolve the crude amine from Step 3 (1.0 eq) in ethyl acetate.

  • Add acetic anhydride (1.2 eq) dropwise at ambient temperature and stir for 1 hour.[8]

  • Cool the reaction mixture to 0-5 °C to induce precipitation of the product.

  • Filter the solid, wash with cold ethyl acetate, and dry under vacuum.

  • Recrystallize the final product from methanol or another suitable solvent to obtain pure Linezolid.

Conclusion and Future Outlook

The synthetic history of Linezolid is a microcosm of the advancements in modern pharmaceutical process chemistry. The journey from lengthy, reagent-intensive routes to more concise, safer, and elegant catalytic strategies highlights the industry's drive towards efficiency and sustainability. While the (S)-epichlorohydrin route remains a workhorse for its balance of cost and efficiency, newer methods continue to emerge. Notably, continuous flow synthesis has been successfully applied to Linezolid, dramatically reducing reaction times and improving safety by minimizing the accumulation of reactive intermediates.[13][14] Future innovations will likely focus on further refining catalytic systems, exploring biocatalytic methods for key transformations,[4][15] and optimizing continuous manufacturing processes to make this vital antibiotic more accessible and affordable worldwide.

References

  • Barcelos, T., et al. (2018). Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction. RSC Advances. Available at: [Link]

  • Rao, D. M., et al. (2013). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Oriental Journal of Chemistry, 29(3). Available at: [Link]

  • Reddy, P. K., et al. (2012). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry, 24(8), 3479-3482. Available at: [Link]

  • Al-Trawneh, A., et al. (2021). Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. Molecules, 26(15), 4431. Available at: [Link]

  • Shaik, S. P., et al. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. ResearchGate. Available at: [Link]

  • Shaik, S. P., et al. (2017). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Ingenta Connect. Available at: [Link]

  • Singh, P. K., et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. ResearchGate. Available at: [Link]

  • Drabina, P., et al. (2022). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Drabina, P., et al. (2022). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. PubMed. Available at: [Link]

  • Drabina, P., et al. (2022). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Journal of Organic Chemistry, 18, 438-445. Available at: [Link]

  • Drabina, P., et al. (2022). The asymmetric Henry reaction as synthetic tool for production of drugs Linezolid and Rivaroxaban. Beilstein Archives. Available at: [Link]

  • Shaik, S. P., et al. (2017). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Bentham Science Publishers. Available at: [Link]

  • Zhang, X., et al. (2009). An efficient and practical synthesis of antibacterial linezolid. ResearchGate. Available at: [Link]

  • LGC Standards. (n.d.). Linezolid impurities: An overview. Mikromol. Available at: [Link]

  • Wikipedia. (n.d.). Linezolid. Retrieved from: [Link]

  • Gérardy, R., et al. (2019). Seven‐step, continuous flow synthesis of linezolid. ResearchGate. Available at: [Link]

  • Gérardy, R., et al. (2019). Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. PubMed. Available at: [Link]

  • CN113045509B - Industrial production method of linezolid. Google Patents.
  • CN102702125B - Chemical synthesis method for linezolid. Google Patents.
  • Mu, J., et al. (2025). Selection and Optimization of the Synthetic Route for Linezolid. ResearchGate. Available at: [Link]

  • New Drug Approvals. (2015). Linezolid. Retrieved from: [Link]

  • CN103087083A - Synthesis method of linezolid intermediate. Patsnap. Available at: [Link]

  • Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from: [Link]

  • WO/2005/099353 - A novel process for the preparation of linezolid and related compounds. WIPO Patentscope. Available at: [Link]

  • WO2011077310A1 - Process for the preparation of linezolid. Google Patents.

Sources

A Comparative Guide to Oxazolidinone Ring Formation: Evaluating Alternatives to 5-Chloromethyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of important therapeutics, most notably the linezolid class of antibiotics, which are crucial in combating multidrug-resistant Gram-positive bacterial infections.[1][2] The traditional and widely utilized building block for the construction of this heterocyclic system is 5-Chloromethyl-2-oxazolidinone.[3][4] This guide provides an in-depth technical comparison of alternative reagents and synthetic strategies for the formation of the oxazolidinone ring, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies, their performance, and supporting experimental data.

The Benchmark: this compound

This compound is a versatile and commercially available reagent that serves as a cornerstone in the synthesis of a wide array of N-substituted oxazolidinones.[3][5] Its utility stems from the presence of a reactive chloromethyl group, which readily undergoes nucleophilic substitution by primary and secondary amines, providing a straightforward route to the desired products.

Reaction Workflow:

A This compound E N-Substituted-5-aminomethyl-2-oxazolidinone A->E B Amine (R-NH2) B->E C Base (e.g., K2CO3, Et3N) C->E D Solvent (e.g., DMF, CH3CN) D->E

Caption: General workflow for the synthesis of N-substituted oxazolidinones using this compound.

Performance Characteristics:

FeatureDescription
Reactivity The primary chloride is readily displaced by a variety of nucleophiles.
Versatility A broad range of amines can be used to generate diverse libraries of compounds.
Scalability The reaction is generally scalable, making it suitable for industrial applications.
Drawbacks The synthesis of this compound itself can involve hazardous reagents. The reaction can sometimes lead to the formation of dimeric and other byproducts, requiring careful optimization and purification.

Alternative Strategies for Oxazolidinone Ring Formation

While the use of this compound is a well-established method, several alternative strategies have been developed to address some of its limitations, such as the desire for more convergent syntheses, improved stereocontrol, and the use of greener reagents. This guide will compare the following key alternatives:

  • Cycloaddition of Epoxides and Isocyanates

  • Cyclization of β-Amino Alcohols

  • Cycloaddition of Aziridines with Carbon Dioxide

  • Asymmetric Aldol/Curtius Rearrangement

Alternative 1: Cycloaddition of Epoxides and Isocyanates

The [3+2] cycloaddition of epoxides and isocyanates is a powerful and atom-economical method for the synthesis of oxazolidinones.[6][7] This approach is highly convergent and can be catalyzed by a variety of systems, including Lewis acids, organocatalysts, and metal complexes.

Catalytic Systems and Performance:

Catalyst SystemTemperature (°C)Time (h)Yield (%)Key Advantages
Tetraarylphosphonium Salts (TAPS) [8][9]80-12012-2470-95High regioselectivity, broad substrate scope, metal-free.
Chromium(salphen) Complex [10]804up to 90Lower catalyst loading, shorter reaction times.
Lithium Bromide/Tributylphosphine Oxide (Solid-Phase) [11]954GoodAmenable to combinatorial library synthesis.

Mechanistic Insight (TAPS-Catalyzed):

The tetraarylphosphonium salt (TAPS) acts as a bifunctional catalyst.[8] The halide ion promotes the ring-opening of the epoxide, while the phosphonium cation acts as a Lewis acid to activate the epoxide. A key intermediate is a phosphonium ylide that facilitates the reaction.

A Epoxide D Halohydrin Intermediate A->D TAPS B Isocyanate F Carbamate Intermediate B->F C TAPS Catalyst C->D E Phosphonium Ylide C->E D->F Isocyanate E->F G Oxazolidinone F->G Intramolecular Cyclization

Caption: Proposed mechanism for the TAPS-catalyzed cycloaddition of epoxides and isocyanates.

Experimental Protocol: General Procedure for TAPS-Catalyzed Oxazolidinone Synthesis [8]

  • To a solution of the epoxide (1.0 mmol) in anhydrous toluene (5 mL) is added the isocyanate (1.2 mmol) and the tetraarylphosphonium salt catalyst (5 mol%).

  • The reaction mixture is stirred at 100 °C for 12-24 hours under a nitrogen atmosphere.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired oxazolidinone.

Alternative 2: Cyclization of β-Amino Alcohols

The intramolecular cyclization of β-amino alcohols is a classical and widely used method for the synthesis of oxazolidinones. The key challenge in this approach is the choice of the carbonyl source. While the highly toxic phosgene has been traditionally used, several safer and greener alternatives have been developed.

Carbonyl Sources and Performance:

Carbonyl SourceReagents/CatalystTemperature (°C)Time (h)Yield (%)Key Advantages
N,N'-Carbonyldiimidazole (CDI) [12]CDI, BaseRoom Temp - 802-1260-90Avoids phosgene, mild conditions.
Carbon Dioxide (CO2) [3][13]CuBr/Ionic Liquid802470-95Green and sustainable, utilizes a C1 feedstock.
Oxidative Carbonylation (CO/Air) [14]PdI2/KI10015~80In-situ generation of the carbonyl equivalent.

Reaction Workflow (CDI-Mediated Cyclization):

A β-Amino Alcohol D Imidazole Carbamate Intermediate A->D CDI B N,N'-Carbonyldiimidazole (CDI) B->D C Solvent (e.g., THF, DCM) C->D E Oxazolidinone D->E Intramolecular Cyclization

Caption: Workflow for the CDI-mediated cyclization of a β-amino alcohol to an oxazolidinone.

Experimental Protocol: General Procedure for CDI-Mediated Cyclization [12]

  • To a solution of the β-amino alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) is added N,N'-carbonyldiimidazole (1.1 mmol) in one portion at room temperature.

  • The reaction mixture is stirred for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • The reaction is quenched with water (10 mL) and the layers are separated.

  • The aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to yield the pure oxazolidinone.

Alternative 3: Cycloaddition of Aziridines with Carbon Dioxide

The reaction of aziridines with carbon dioxide is an attractive, atom-economical, and environmentally friendly route to oxazolidinones.[15][16] This method utilizes the ring strain of the aziridine to drive the reaction with the thermodynamically stable CO2. A variety of catalysts have been developed to facilitate this transformation under mild conditions.

Catalytic Systems and Performance:

Catalyst SystemTemperature (°C)CO2 PressureTime (h)Yield (%)Key Advantages
Ammonium Ferrate [17][18]Room Temp1 atm24up to 99Mild conditions, atmospheric pressure.
Cinchonine-based Organocatalyst [19]301 atm2470-90Biocompatible and metal-free catalyst.
Ionic Liquids [15]90-1006-8 MPa12-2460-95Recyclable catalytic system.

Mechanistic Insight (Ammonium Ferrate-Catalyzed):

The ammonium ferrate catalyst is believed to act as a dual activator. The iron center coordinates to the aziridine nitrogen, activating it for nucleophilic attack, while the halide anion acts as the nucleophile to initiate ring-opening.

A Aziridine D Activated Aziridine Complex A->D Catalyst B CO2 F Carbamate Intermediate B->F C Ammonium Ferrate Catalyst C->D E Ring-Opened Intermediate D->E Nucleophilic Attack E->F CO2 Insertion G Oxazolidinone F->G Intramolecular Cyclization

Caption: Proposed mechanism for the ammonium ferrate-catalyzed cycloaddition of CO2 to an aziridine.

Experimental Protocol: General Procedure for Ammonium Ferrate-Catalyzed Cycloaddition [17]

  • A mixture of the aziridine (1.0 mmol) and the ammonium ferrate catalyst (1-5 mol%) in acetonitrile (2 mL) is placed in a reaction vessel.

  • The vessel is purged with carbon dioxide, and a balloon filled with CO2 is attached.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The progress of the reaction is monitored by GC-MS or TLC.

  • After completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the oxazolidinone.

Alternative 4: Asymmetric Aldol/Curtius Rearrangement

For the synthesis of chiral, highly substituted oxazolidinones, a combination of an asymmetric aldol reaction followed by a Curtius rearrangement offers a powerful and stereoselective approach.[20][21] This method allows for the precise installation of stereocenters at the C4 and C5 positions of the oxazolidinone ring.

Key Steps and Performance:

StepReagentsDiastereoselectivityYield (%)
Asymmetric Aldol Reaction Chiral auxiliary, TiCl4, AldehydeHigh (e.g., >95:5 dr)80-98
Curtius Rearrangement Trimethylsilyl azide (TMSN3)Stereospecific70-90

Reaction Workflow:

A N-Acyl Chiral Auxiliary D β-Hydroxy Adduct A->D Asymmetric Aldol B Aldehyde B->D C TiCl4, Base C->D F Acyl Azide Intermediate D->F Azide Formation E TMSN3 E->F G Isocyanate Intermediate F->G Curtius Rearrangement H Chiral Oxazolidinone G->H Intramolecular Cyclization

Caption: Workflow for the asymmetric synthesis of oxazolidinones via an aldol reaction and Curtius rearrangement.

Experimental Protocol: General Procedure for Asymmetric Aldol/Curtius Reaction [21]

  • Asymmetric Aldol Reaction: To a solution of the N-acyl chiral auxiliary (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C is added titanium(IV) chloride (1.1 mmol). After stirring for 5 minutes, a tertiary amine base (1.2 mmol) is added, followed by the aldehyde (1.2 mmol). The reaction is stirred at -78 °C for 2 hours and then quenched with saturated aqueous ammonium chloride. The product is extracted, dried, and purified.

  • Curtius Rearrangement: The purified β-hydroxy adduct (1.0 mmol) is dissolved in anhydrous toluene (10 mL). Trimethylsilyl azide (1.5 mmol) is added, and the mixture is heated to 80 °C for 3-5 hours. The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to give the chiral oxazolidinone.

Conclusion and Future Outlook

The synthesis of the oxazolidinone ring has evolved significantly from its reliance on reagents like this compound and hazardous carbonyl sources. The alternative methods presented in this guide offer a range of advantages, from improved convergency and atom economy to enhanced stereocontrol and the use of green and sustainable reagents.

  • The cycloaddition of epoxides and isocyanates is a highly efficient and versatile method, particularly with the development of effective organocatalytic systems.

  • The cyclization of β-amino alcohols remains a viable option, especially with the use of safer carbonylating agents like CDI or the implementation of green protocols utilizing CO2.

  • The cycloaddition of aziridines with CO2 represents a significant advancement in green chemistry, offering a direct and atom-economical route to oxazolidinones under increasingly mild conditions.

  • The asymmetric aldol/Curtius rearrangement strategy provides a powerful tool for the synthesis of complex, chiral oxazolidinones with high stereocontrol, which is of great importance in drug discovery.

The choice of synthetic route will ultimately depend on the specific target molecule, the desired scale of the reaction, and the importance of factors such as stereochemistry, cost, and environmental impact. The continued development of novel catalytic systems and greener synthetic methodologies will undoubtedly further expand the toolkit available to chemists for the construction of this vital heterocyclic scaffold.

References

  • Beilstein Journals. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Retrieved from [Link]

  • ACS Publications. (2003). Solid-Phase Synthesis of Oxazolidinones by Cycloaddition of Resin-Bound Epoxides with Isocyanates. Retrieved from [Link]

  • CNR-IRIS. (n.d.). Ammonium Ferrate‐Catalyzed Cycloaddition of CO2 to Aziridines for the Synthesis of 1,3‐Oxazolidin‐2‐ones. Retrieved from [Link]

  • PubMed. (2021). Stereoselective Synthesis of Oxazolidin-2-Ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (-)-Cytoxazone. Retrieved from [Link]

  • MDPI. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Retrieved from [Link]

  • National Institutes of Health. (2025). A Biocompatible Cinchonine‐Based Catalyst for the CO2 Valorization into Oxazolidin‐2‐ones Under Ambient Conditions. Retrieved from [Link]

  • ACS Publications. (2003). Solid-Phase Synthesis of Oxazolidinones by Cycloaddition of Resin-Bound Epoxides with Isocyanates. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of CO2 cycloaddition to aziridines forming oxazolidinones. Retrieved from [Link]

  • National Institutes of Health. (2019). Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Ammonium Ferrate‐Catalyzed Cycloaddition of CO2 to Aziridines for the Synthesis of 1,3‐Oxazolidin‐2‐ones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. Retrieved from [Link]

  • ResearchGate. (n.d.). Cycloaddition of isocyanate 3a and 3b with various epoxidesa. Retrieved from [Link]

  • PubMed. (2017). Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. Retrieved from [Link]

  • ResearchGate. (2021). Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols and 2-Aminoethanols. Retrieved from [Link]

  • ResearchGate. (2025). Recent advances on oxazolidinones synthesize from carbon dioxide. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Retrieved from [Link]

  • MDPI. (2021). Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols. Retrieved from [Link]

  • RSC Publishing. (2019). Solvent-free incorporation of CO 2 into 2-oxazolidinones: a review. Retrieved from [Link]

  • SciSpace. (2017). Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. Retrieved from [Link]

  • ResearchGate. (2025). An Improved Procedure for the Palladium-Catalyzed Oxidative Carbonylation of β-Amino Alcohols to Oxazolidin-2-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. Retrieved from [Link]

  • CORE. (n.d.). Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. Retrieved from [Link]

  • Open Scholarship. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Retrieved from [Link]

  • PubMed Central. (n.d.). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (2022). 4‐(2‐Hydroxyphenyl)imidazolium Salts as Organocatalysts for Cycloaddition of Isocyanates and Epoxides to Yield Oxazolidin‐2‐ones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Retrieved from [Link]

  • Semantic Scholar. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Retrieved from [Link]

  • ResearchGate. (2025). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Retrieved from [Link]

  • Arkivoc. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric aldol reaction and its probable mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for oxazolidinone formation. CDI is carbonyl diimidazole. Retrieved from [Link]

Sources

A Tale of Two Intermediates: A Comparative Guide to 5-Hydroxymethyl-2-oxazolidinone and 5-Chloromethyl-2-oxazolidinone in Oxazolidinone Antibacterial Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical synthesis, the selection of a key intermediate can dictate the efficiency, scalability, and overall success of a manufacturing process. For the synthesis of oxazolidinone-class antibacterial agents, such as the blockbuster drug Linezolid, two pivotal building blocks frequently emerge: 5-Hydroxymethyl-2-oxazolidinone and its chlorinated counterpart, 5-Chloromethyl-2-oxazolidinone. While structurally similar, their distinct functionalities impart unique advantages and disadvantages, guiding the strategic choices of process chemists. This guide provides an in-depth, objective comparison of these two critical intermediates, supported by experimental data and process logic, to aid researchers and drug development professionals in making informed decisions.

At the Crossroads of Synthesis: The Strategic Importance of the C5-Substituent

The 5-position of the 2-oxazolidinone core is a critical handle for introducing the side chains that are essential for the biological activity of many drugs in this class. The choice between a hydroxyl (–OH) and a chloro (–Cl) group at this position fundamentally alters the synthetic strategy for elaborating this side chain.

5-Hydroxymethyl-2-oxazolidinone serves as a versatile precursor that typically requires activation of the hydroxyl group to a better leaving group, such as a mesylate or tosylate, before nucleophilic substitution. This two-step process offers flexibility but adds to the overall step count.

This compound , on the other hand, possesses an inherent leaving group, allowing for direct nucleophilic displacement. This can lead to more convergent and atom-economical synthetic routes. However, the synthesis and stability of this chlorinated intermediate can present their own challenges.

Comparative Synthesis and Reactivity

The most common and economically viable starting material for the chiral synthesis of both intermediates is (R)-epichlorohydrin.[1][2] The choice of subsequent reagents dictates which C5-functionalized oxazolidinone is formed.

Synthesis of this compound

A prevalent method for the synthesis of (R)-5-(Chloromethyl)-2-oxazolidinone involves the reaction of (R)-epichlorohydrin with a cyanate source, such as sodium cyanate.[2] This reaction proceeds via the opening of the epoxide ring followed by intramolecular cyclization to form the oxazolidinone core.

G Epichlorohydrin (R)-Epichlorohydrin Intermediate Intermediate Epichlorohydrin->Intermediate 1. NaOCN, MgSO4, H2O, 60°C NaOCN NaOCN Chloromethyl (R)-5-(Chloromethyl)- 2-oxazolidinone Intermediate->Chloromethyl 2. Intramolecular    cyclization G Epichlorohydrin (R)-Epichlorohydrin Adduct N-[3-Chloro-2-(R)-hydroxypropyl]- 3-fluoro-4-morpholinylaniline Epichlorohydrin->Adduct 1. Methanol, 60-65°C Aniline 3-Fluoro-4- morpholinyl aniline Aniline->Adduct Chloromethyl_Aryl (5R)-5-(Chloromethyl)-3-aryl- 2-oxazolidinone Adduct->Chloromethyl_Aryl 2. Carbonyl diimidazole Acetate_Intermediate (R)-3-Aryl-2-oxo-5-oxazolidinyl methyl acetate Chloromethyl_Aryl->Acetate_Intermediate 3. Sodium Acetate, DMF Hydroxymethyl (R)-5-(Hydroxymethyl)-3-aryl- 2-oxazolidinone Acetate_Intermediate->Hydroxymethyl 4. Hydrolysis G cluster_0 Chloromethyl Pathway cluster_1 Hydroxymethyl Pathway Chloromethyl (R)-5-(Chloromethyl)- 2-oxazolidinone Phthalimide Phthalimide Intermediate Chloromethyl->Phthalimide K-Phthalimide, DMF Amine (S)-5-(Aminomethyl)- 2-oxazolidinone Phthalimide->Amine Hydrazine Hydrate Linezolid Linezolid Amine->Linezolid Acetic Anhydride Hydroxymethyl (R)-5-(Hydroxymethyl)- 2-oxazolidinone Mesylate Mesylate Intermediate Hydroxymethyl->Mesylate MsCl, Et3N Azide Azide Intermediate Mesylate->Azide NaN3 Azide->Amine Reduction (e.g., H2, Pd/C)

References

A Comparative Guide to Catalysts for Oxazolidinone Synthesis: From Benchtop to Industrial Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of essential antibiotics like Linezolid, and finding applications as chiral auxiliaries in asymmetric synthesis.[1][2][3][4] The pursuit of efficient and selective methods for constructing this five-membered heterocycle has spurred the development of a diverse array of catalytic systems. This guide provides a comparative analysis of prominent catalysts for oxazolidinone synthesis, offering insights into their mechanisms, performance, and practical applications, supported by experimental data.

The Significance of Catalysis in Oxazolidinone Synthesis

The synthesis of oxazolidinones typically involves the cyclization of β-amino alcohols with a carbonyl source or the cycloaddition of epoxides or aziridines with isocyanates or carbon dioxide.[3][5] Catalysts play a crucial role in these transformations by enhancing reaction rates, controlling stereoselectivity, and enabling milder reaction conditions, which are critical for the synthesis of complex and sensitive drug molecules. The choice of catalyst can significantly impact the yield, purity, and enantiomeric excess of the final product.

A Comparative Overview of Catalytic Systems

The catalysts for oxazolidinone synthesis can be broadly categorized into three main classes: metal-based catalysts, organocatalysts, and biocatalysts. Each class offers distinct advantages and is suited for different synthetic strategies.

Metal-Based Catalysts: The Workhorses of Oxazolidinone Synthesis

Metal-based catalysts are widely employed due to their high activity and versatility. They can be further classified based on the metal center and the type of transformation they catalyze.

2.1.1. Lewis Acid Catalysis:

Lewis acidic metal complexes, particularly those of aluminum, copper, and rare-earth metals, are effective in activating epoxides and aziridines for nucleophilic attack.[6][7]

  • Bimetallic Aluminum(salen) Complexes: These catalysts have shown efficacy in the synthesis of oxazolidinones from epoxides and isocyanates.[6] A proposed mechanism involves the coordination of the epoxide to one aluminum center and the isocyanate to the other, facilitating a concerted cycloaddition.[6]

  • Copper(I) Catalysts: Copper(I) iodide (CuI) has been utilized in a four-component coupling of amines, aldehydes, terminal alkynes, and CO2 to produce oxazolidinones.[8][9] Mechanistic studies suggest the formation of a propargylamine intermediate, followed by carboxylative cyclization.[8][9]

  • Palladium Catalysts: Palladium complexes are effective for the N-arylation of 2-oxazolidinones and for ring-opening cyclization reactions of 2-vinylaziridines with CO2.[10][11]

Table 1: Performance Comparison of Selected Metal-Based Catalysts

CatalystStarting MaterialsReaction ConditionsYield (%)Key AdvantagesKey Disadvantages
[Al(salen)]2OEpoxides, IsocyanatesNeat, 100 °C, 24 h65-98No cocatalyst needed, retention of stereochemistry.[6]High temperatures may be required.
CuIAmines, Aldehydes, Alkynes, CO2EtOH, 80 °C, 16 h, 3 bar CO240-95Four-component reaction, good functional group tolerance.[9]Requires pressurized CO2.
PdCl2(PPh3)2Propargylic amines, Uracil-BX, NaHCO3DMSO, 80 °C, 2 h61-98Utilizes a solid CO2 surrogate, good to excellent yields.[10]Catalyst can be expensive.
Silver CatalystsPropargylic amines, CO2Mild conditionsExcellentMild reaction conditions.[11]Substrate scope may be limited.
Gold(I) CatalystsPropargylic tert-butylcarbamatesMild conditionsHighEfficient for specific substrates.[11][12]Cost of catalyst.
Organocatalysts: The Rise of Metal-Free Synthesis

Organocatalysis offers an attractive alternative to metal-based systems, avoiding issues of metal toxicity and catalyst removal. These catalysts often operate through hydrogen bonding, Brønsted acid/base catalysis, or nucleophilic catalysis.[11][13]

  • Thiourea and Squaramide Derivatives: These bifunctional catalysts, often derived from cinchona alkaloids, can activate both the electrophile and the nucleophile through hydrogen bonding, enabling enantioselective cycloadditions.[13][14][15] A notable feature is the ability to switch enantioselectivity by simply altering the reaction procedure.[15]

  • Phosphazene Bases: Strong, non-nucleophilic phosphazene bases can catalyze the intramolecular hydroamidation of amide alkenes to form oxazolidinones.[11]

  • N-Heterocyclic Carbenes (NHCs): While not as common for direct oxazolidinone synthesis, NHCs are versatile catalysts for related transformations.

Table 2: Performance of Representative Organocatalysts

CatalystStarting MaterialsReaction ConditionsYield (%)Enantioselectivity (% ee)Key Advantages
Cinchona-alkaloid-thioureaγ-hydroxy-α,β-unsaturated carbonyls, isocyanateToluene, rt, 24-72 h50-9881-97Procedure-controlled enantioselectivity.[15]
Squaramide/Quaternary Ammonium SaltEpoxides, IsocyanatesSolvent-free, 80 °C, 2-12 h55-95N/AMetal-free, atom-economic.[16]
L-proline3-fluoro-4-morpholinoaniline, formaldehyde, α-hydroxyacetoneMicrowave, 100 °C, 15 minModerate to StrongN/AMicrowave-assisted, rapid synthesis.[17]
Biocatalysts: The Green Chemistry Approach

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions.[18]

  • Halohydrin Dehalogenases (HHDHs): These enzymes have been employed in a one-pot cascade process for the stereo- and regioselective aminohydroxylation of alkenes to produce chiral oxazolidinones.[18] This approach offers a green and efficient route to enantiopure products.[18]

  • Lipases: Lipases can be used for the kinetic resolution of racemic oxazolidinone derivatives, providing access to enantiomerically pure compounds.[2]

Mechanistic Insights and Experimental Workflows

Understanding the underlying mechanisms of these catalytic systems is crucial for optimizing reaction conditions and designing new catalysts.

Catalytic Cycles

Catalytic_Cycles cluster_metal A) Metal-Catalyzed (e.g., Cu(I)) cluster_organo B) Organocatalyzed (e.g., Thiourea) M_Start Cu(I) Catalyst M_Int1 Propargylamine Complex M_Int2 Carboxylation M_Int3 Cyclization M_Prod Oxazolidinone + Cu(I) O_Start Thiourea Catalyst O_Int1 H-bonded Complex O_Int2 Michael Addition O_Int3 Cyclization O_Prod Oxazolidinone + Catalyst

Experimental Workflow: A General Protocol

The following diagram illustrates a typical workflow for catalyst screening and optimization in oxazolidinone synthesis.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification Prep_Substrates Prepare Substrates Reaction_Setup Set up Reaction Vessel Prep_Substrates->Reaction_Setup Prep_Catalyst Select & Prepare Catalyst Prep_Catalyst->Reaction_Setup Add_Reagents Add Substrates, Solvent, Catalyst Reaction_Setup->Add_Reagents Run_Reaction Stir at Defined Temp. & Time Add_Reagents->Run_Reaction Quench Quench Reaction Run_Reaction->Quench Workup Aqueous Workup Quench->Workup Purify Column Chromatography Workup->Purify Analyze NMR, MS, HPLC Purify->Analyze

Detailed Experimental Protocol: Organocatalytic Synthesis of a Chiral Oxazolidinone

This protocol is adapted from a literature procedure for the enantioselective synthesis of 2-oxazolidinones using a cinchona-alkaloid-derived aminothiourea catalyst.[15]

Materials:

  • γ-Hydroxy-α,β-unsaturated carbonyl compound (1.0 equiv)

  • Isocyanate (1.2 equiv)

  • Cinchona-alkaloid-derived aminothiourea catalyst (0.1 equiv)

  • Toluene (solvent)

Procedure:

  • To a stirred solution of the γ-hydroxy-α,β-unsaturated carbonyl compound in toluene at room temperature, add the cinchona-alkaloid-derived aminothiourea catalyst.

  • Stir the mixture for 10 minutes.

  • Add the isocyanate to the reaction mixture.

  • Continue stirring at room temperature for the time specified in the literature (typically 24-72 hours), monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-oxazolidinone.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Future Outlook and Conclusions

The field of catalytic oxazolidinone synthesis continues to evolve, with a growing emphasis on the development of more sustainable and efficient methods. The use of earth-abundant metal catalysts, the design of more active and selective organocatalysts, and the expansion of biocatalytic routes are key areas of ongoing research.[3][19] The development of catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and provide high stereocontrol will be crucial for the synthesis of next-generation oxazolidinone-based therapeutics and materials.

This guide has provided a comparative overview of the major catalytic systems for oxazolidinone synthesis. The choice of catalyst will ultimately depend on the specific target molecule, the desired level of stereocontrol, and considerations of cost and sustainability. By understanding the strengths and weaknesses of each approach, researchers can make informed decisions to accelerate their research and development efforts in this important area of synthetic chemistry.

References

  • Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. (n.d.). pubs.acs.org. Retrieved January 3, 2026, from [Link]

  • Reaction mechanism for synthesis of oxazolidinone by three‐component... - ResearchGate. (n.d.). . Retrieved January 3, 2026, from [Link]

  • Design of the biocatalytic cascade for the synthesis of chiral oxazolidinones via asymmetric aminohydroxylation of alkenes. - ResearchGate. (n.d.). . Retrieved January 3, 2026, from [Link]

  • Proposed mechanism for CuI‐catalyzed synthesis of oxazolidin‐2‐ones. - ResearchGate. (n.d.). . Retrieved January 3, 2026, from [Link]

  • Recent Advances in the Synthesis and Ring‐Opening Transformations of 2‐Oxazolidinones. (2021, October 26). chemistry-europe.onlinelibrary.wiley.com. Retrieved January 3, 2026, from [Link]

  • Synthesis of Uracil Containing Oxazolidinone Derivatives by Using Uracil-BX and NaHCO 3 as a Solid Surrogate of CO 2 - ACS Publications. (n.d.). pubs.acs.org. Retrieved January 3, 2026, from [Link]

  • Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). pubs.rsc.org. Retrieved January 3, 2026, from [Link]

  • Recent advances on oxazolidinones synthesize from carbon dioxide - ResearchGate. (n.d.). . Retrieved January 3, 2026, from [Link]

  • A Mechanistic Insight on CuI‐Catalyzed Synthesis of Oxazolidinones through a Four‐Component Reaction - ResearchGate. (n.d.). . Retrieved January 3, 2026, from [Link]

  • Recent Advances in the Synthesis and Ring‐Opening Transformations of 2‐Oxazolidinones. (2021, October 26). rdiscovery.com. Retrieved January 3, 2026, from [Link]

  • Oxazolidinone synthesis - Organic Chemistry Portal. (n.d.). . Retrieved January 3, 2026, from [Link]

  • Procedure-Controlled Enantioselectivity Switch in Organocatalytic 2-Oxazolidinone Synthesis | Journal of the American Chemical Society. (n.d.). pubs.acs.org. Retrieved January 3, 2026, from [Link]

  • Bimetallic Aluminum(salen) Catalyzed Synthesis of Oxazolidinones from Epoxides and Isocyanates | ACS Catalysis - ACS Publications. (n.d.). pubs.acs.org. Retrieved January 3, 2026, from [Link]

  • Enantioselective synthesis of oxazolidinone 118 - ResearchGate. (n.d.). . Retrieved January 3, 2026, from [Link]

  • Organoselenium-Catalyzed Enantioselective Synthesis of 2-Oxazolidinones from Alkenes - PubMed. (2024, August 9). pubmed.ncbi.nlm.nih.gov. Retrieved January 3, 2026, from [Link]

  • Organoselenium-Catalyzed Enantioselective Synthesis of 2-Oxazolidinones from Alkenes | Request PDF - ResearchGate. (n.d.). . Retrieved January 3, 2026, from [Link]

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PubMed Central. (n.d.). . Retrieved January 3, 2026, from [Link]

  • Heterogeneous Catalysis for Oxazolidinone Synthesis from Aziridines and CO2 | Request PDF - ResearchGate. (n.d.). . Retrieved January 3, 2026, from [Link]

  • Cycloaddition of isocyanate 3a and 3b with various epoxidesa - ResearchGate. (n.d.). . Retrieved January 3, 2026, from [Link]

  • Control experiments to produce oxazolidinones. - ResearchGate. (n.d.). . Retrieved January 3, 2026, from [Link]

  • WO2019081210A1 - Catalysts for making oxazolidinone materials - Google Patents. (n.d.). patents.google.com.
  • Preparation of Substituted 2-Oxazolidones from 1,2-Epoxides and Isocyanates | The Journal of Organic Chemistry - ACS Publications. (n.d.). pubs.acs.org. Retrieved January 3, 2026, from [Link]

  • Asymmetric Hydrogen Atom Transfer | ACS Catalysis. (n.d.). pubs.acs.org. Retrieved January 3, 2026, from [Link]

  • Oxazolidine synthesis - Organic Chemistry Portal. (n.d.). . Retrieved January 3, 2026, from [Link]

  • Current Updates on Oxazolidinone and Its Significance - PMC - PubMed Central. (n.d.). . Retrieved January 3, 2026, from [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions - Arkivoc. (n.d.). . Retrieved January 3, 2026, from [Link]

  • The reusability of catalysts for synthesis of 2-oxazolidinones - ResearchGate. (n.d.). . Retrieved January 3, 2026, from [Link]

Sources

A Comparative Guide to the Synthesis of Rivaroxaban: Validation of the 5-Chloromethyl-2-oxazolidinone Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Rivaroxaban, marketed under the brand name Xarelto®, is a potent, orally active, direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2] Its approval by the FDA in 2011 marked a significant advancement in the prevention and treatment of thromboembolic disorders, including deep vein thrombosis and pulmonary embolism.[1][2] The efficacy and high bioavailability of Rivaroxaban have led to its widespread clinical use, consequently driving the demand for efficient, scalable, and cost-effective manufacturing processes.[3]

The synthesis of a complex pharmaceutical agent like Rivaroxaban is a multi-step process where the chosen synthetic route profoundly impacts yield, purity, and the overall economic viability of the final active pharmaceutical ingredient (API). This guide provides an in-depth validation of a prominent synthetic method for Rivaroxaban that proceeds through the key chiral intermediate, (R)-5-Chloromethyl-2-oxazolidinone. We will dissect this pathway, explaining the causality behind its experimental design, and compare its performance against a notable alternative synthetic strategy. Our analysis is grounded in published experimental data to provide researchers and drug development professionals with a clear, objective comparison to inform process development and optimization.

Method 1: The (R)-5-Chloromethyl-2-oxazolidinone Pathway

This synthetic approach is a well-established and frequently documented linear synthesis. Its central strategy involves the early introduction of the required (S)-stereocenter via a chiral building block, (R)-epichlorohydrin, which is then converted to the key intermediate, (R)-5-(chloromethyl)oxazolidin-2-one. The rest of the molecule is subsequently constructed around this chiral core.

Causality and Strategic Rationale

The choice to use (R)-epichlorohydrin as the chiral source is strategic; it is a commercially available and relatively inexpensive starting material. By establishing the stereocenter early, the synthesis avoids complex asymmetric transformations or costly chiral resolutions at later stages. The oxazolidinone ring is a critical pharmacophore for Rivaroxaban, and its formation from epichlorohydrin is a robust and high-yielding transformation. The subsequent steps focus on building the morpholinone-phenyl side chain and the final acylation with the chlorothiophene moiety.

Experimental Protocol: Step-by-Step Synthesis

Step 1: Synthesis of (R)-5-(Chloromethyl)oxazolidin-2-one (Intermediate 7) This initial step forms the chiral core of the molecule. (R)-epichlorohydrin is reacted with a cyanate source to induce ring-opening followed by intramolecular cyclization.

  • Reagents: (R)-epichlorohydrin (6), Sodium Cyanate (NaOCN), water.

  • Procedure: A mixture of (R)-epichlorohydrin and water is heated. Sodium cyanate is added portion-wise while maintaining the temperature. The reaction is stirred until completion, typically monitored by TLC or HPLC. Upon cooling, the product crystallizes and can be isolated by filtration. This reaction efficiently converts the epoxide into the desired oxazolidinone ring structure.[4][5]

Step 2: Synthesis of the Phthalimide-Protected Intermediate (Intermediate 8) To facilitate the subsequent coupling and prevent side reactions, the chloromethyl group is converted to a protected amine. The phthalimide group is an excellent choice due to its stability and the well-established methods for its subsequent removal.

  • Reagents: (R)-5-(Chloromethyl)oxazolidin-2-one (7), Potassium Phthalimide, DMF.

  • Procedure: Intermediate 7 is dissolved in dimethylformamide (DMF), and potassium phthalimide is added. The mixture is heated (e.g., to 80 °C) and stirred for several hours.[4] The reaction progress is monitored, and upon completion, the product is typically precipitated by adding water, filtered, and dried.

Step 3: Copper-Catalyzed N-Arylation (Goldberg Coupling) This is a key bond-forming step where the oxazolidinone core is coupled with the aryl moiety. The Goldberg reaction provides an effective method for forming this C-N bond.

  • Reagents: Intermediate 8, 4-(4-bromophenyl)morpholin-3-one (10), Copper(I) Iodide (CuI), (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine (as ligand), Potassium Carbonate (K₂CO₃), Dioxane.

  • Procedure: The aryl bromide (10), phthalimide intermediate (8), CuI, the diamine ligand, and K₂CO₃ are combined in dioxane. The mixture is heated under an inert atmosphere (e.g., Nitrogen) at reflux for an extended period (e.g., 36 hours).[4][5] After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified.

Step 4: Deprotection to Yield the Key Amine Intermediate (Intermediate 12) The phthalimide protecting group is removed to unmask the primary amine, which is necessary for the final acylation step.

  • Reagents: The coupled product from Step 3 (Intermediate 11), Hydrazine Hydrate, Ethanol.

  • Procedure: The intermediate is suspended in ethanol, and hydrazine hydrate is added. The mixture is heated to reflux. The reaction results in the precipitation of phthalhydrazide. After cooling, the solid by-product is filtered off, and the filtrate containing the desired amine is concentrated.[4]

Step 5: Final Acylation to Yield Rivaroxaban (1) The final step involves the acylation of the primary amine with the activated 5-chlorothiophene-2-carboxylic acid.

  • Reagents: Amine intermediate (12), 5-Chlorothiophene-2-carbonyl chloride, a base (e.g., triethylamine or KHCO₃), a solvent (e.g., MEK/water or toluene).[6][7][8]

  • Procedure: 5-chlorothiophene-2-carboxylic acid is first converted to its more reactive acyl chloride form using thionyl chloride.[4][8] The amine intermediate (12) is dissolved in a suitable solvent system, and the base is added. The solution of 5-chlorothiophene-2-carbonyl chloride is then added dropwise at a controlled temperature. The reaction is stirred until completion. The final Rivaroxaban product is then isolated via crystallization and purified.[6]

Workflow Diagram: (R)-5-Chloromethyl-2-oxazolidinone Pathway

Rivaroxaban Synthesis via Chloromethyl Oxazolidinone cluster_start Starting Materials cluster_inter Key Intermediates cluster_final Final Product start1 (R)-Epichlorohydrin inter1 (R)-5-(Chloromethyl) -2-oxazolidinone start1->inter1  NaOCN start2 4-(4-Bromophenyl)morpholin-3-one inter3 Coupled Intermediate (S)-enantiomer start2->inter3  CuI, Ligand  (Goldberg Coupling) start3 5-Chlorothiophene-2-carboxylic acid final Rivaroxaban start3->final  Acylation via  Acyl Chloride inter2 Phthalimide-Protected Oxazolidinone inter1->inter2  Potassium  Phthalimide inter2->inter3  CuI, Ligand  (Goldberg Coupling) inter4 (S)-Amine Core (Deprotected) inter3->inter4  Hydrazine  Hydrate inter4->final  Acylation via  Acyl Chloride

Caption: Synthetic workflow for Rivaroxaban starting from (R)-epichlorohydrin.

Performance Data
ParameterValue/ConditionSource
Starting Material (R)-Epichlorohydrin[4][5]
Key Intermediate (R)-5-(Chloromethyl)oxazolidin-2-one[4]
Key Reaction Goldberg C-N Coupling[4][5]
Overall Yield ~39%[4][5]
Final Purity (HPLC) >99.5%[6]
Chiral Purity (R)-isomer < 0.03%[6]
Purification Method Crystallization[6]

Method 2: Alternative Convergent Synthesis via Isocyanate Cycloaddition

A powerful alternative to linear synthesis is a convergent approach, where different fragments of the molecule are synthesized separately and then combined in a later stage. For Rivaroxaban, a notable convergent route involves the cycloaddition of an isocyanate with an epoxide, forming the core oxazolidinone ring and attaching the aryl moiety in a single, highly efficient step.

Causality and Strategic Rationale

The primary advantage of this route is its convergency, which can lead to a higher overall yield and fewer linear steps. The key transformation is the Lewis acid-catalyzed reaction between 4-(4-isocyanatophenyl)morpholin-3-one and (R)-epichlorohydrin. This directly assembles the central (S)-3-[4-(3-oxomorpholin-4-yl)phenyl]-5-(chloromethyl)-1,3-oxazolidin-2-one intermediate, bypassing the separate N-arylation step of Method 1. The use of a catalyst like Magnesium Iodide (MgI₂) etherate is crucial for promoting the [3+2] cycloaddition with high regioselectivity and yield.[9]

Experimental Protocol: Step-by-Step Synthesis

Step 1: Preparation of 4-(4-Isocyanatophenyl)morpholin-3-one

  • Reagents: 4-(4-aminophenyl)morpholin-3-one, Phosgene or a phosgene equivalent (e.g., triphosgene).

  • Procedure: The starting aniline is reacted with a phosgene source in an appropriate solvent to form the isocyanate. This is a standard transformation but requires careful handling of hazardous reagents.

Step 2: MgI₂-Catalyzed Cycloaddition This is the cornerstone of this synthetic route.

  • Reagents: 4-(4-Isocyanatophenyl)morpholin-3-one, (R)-epichlorohydrin, Magnesium Iodide etherate (MgI₂·Et₂O).

  • Procedure: The isocyanate is dissolved in an anhydrous solvent, and the MgI₂ etherate catalyst is added. (R)-epichlorohydrin is then added, and the reaction is stirred, often at room temperature, until the starting materials are consumed. This reaction directly yields the key chloromethyl intermediate.[9]

Step 3: Conversion to the Amine Intermediate This sequence converts the chloromethyl group into the required primary amine.

  • Reagents: The chloromethyl intermediate from Step 2, Sodium Azide, followed by a reducing agent (e.g., H₂, Pd/C).

  • Procedure: The chloromethyl group is first converted to an azidomethyl group via nucleophilic substitution with sodium azide. The resulting azide is then reduced to the primary amine, for instance, by catalytic hydrogenation. This two-step conversion is often cleaner than the phthalimide/hydrazine route.

Step 4: Final Acylation to Yield Rivaroxaban This final step is identical to that in Method 1.

  • Reagents: The amine intermediate, 5-Chlorothiophene-2-carbonyl chloride, a base, and a solvent.

  • Procedure: The amine is acylated using the pre-formed 5-chlorothiophene-2-carbonyl chloride to yield Rivaroxaban, which is then purified by crystallization.[7][8]

Workflow Diagram: Isocyanate Cycloaddition Pathway

Rivaroxaban Synthesis via Isocyanate cluster_start Starting Materials cluster_inter Key Intermediates cluster_final Final Product start1 4-(4-Aminophenyl) morpholin-3-one inter1 4-(4-Isocyanatophenyl) morpholin-3-one start1->inter1  Phosgenation start2 (R)-Epichlorohydrin inter2 (S)-Chloromethyl Oxazolidinone Intermediate start2->inter2  MgI₂·Et₂O  (Cycloaddition) start3 5-Chlorothiophene-2- carboxylic acid final Rivaroxaban start3->final  Acylation via  Acyl Chloride inter1->inter2  MgI₂·Et₂O  (Cycloaddition) inter3 (S)-Amine Core inter2->inter3  1. NaN₃  2. Reduction inter3->final  Acylation via  Acyl Chloride

Sources

The Chemist's Compass: A Cost-Effectiveness Analysis of Chiral Precursors for Oxazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the synthesis of oxazolidinone antibiotics, such as the critical last-resort drug Linezolid, the choice of chiral precursor is a decision of paramount importance. This decision profoundly influences not only the stereochemical purity of the final active pharmaceutical ingredient (API) but also the overall process economics, scalability, and safety. This guide provides an in-depth, objective comparison of the two most prominent chiral precursors employed in industrial oxazolidinone synthesis: (R)-glycidyl butyrate and (S)-epichlorohydrin . Through a detailed analysis of their respective synthetic pathways, supported by experimental data and cost considerations, this document aims to equip you with the critical insights necessary to make an informed decision for your specific research and development needs.

At a Glance: Key Differentiators of Chiral Precursors

Parameter(R)-Glycidyl Butyrate Route(S)-Epichlorohydrin Route
Precursor Cost HigherLower
Key Reagents n-Butyl lithium (pyrophoric)Potassium phthalimide
Reaction Conditions Cryogenic temperatures (-78 °C)Elevated temperatures
Handling & Safety Requires stringent anhydrous and anaerobic conditionsGenerally less hazardous
Overall Yield Can be high, but sensitive to conditionsGenerally robust and high-yielding
Industrial Viability Established, but with handling challengesWidely adopted due to cost and safety

The Synthetic Crossroads: Two Paths to the Oxazolidinone Core

The synthesis of N-aryl oxazolidinones, exemplified by Linezolid, hinges on the stereospecific formation of the 5-(aminomethyl)-2-oxazolidinone core. Both (R)-glycidyl butyrate and (S)-epichlorohydrin serve as the foundational chiral building blocks to establish the critical (S)-stereocenter of the final product. Below, we dissect the synthetic logic and experimental realities of each pathway.

Route 1: The (R)-Glycidyl Butyrate Pathway

This classical approach relies on the reaction of a protected aniline with (R)-glycidyl butyrate. The key bond formation is achieved through a nucleophilic attack of a lithiated carbamate on the epoxide.

G cluster_0 Route 1: (R)-Glycidyl Butyrate Pathway Protected Aniline Protected Aniline Lithiated Carbamate Lithiated Carbamate Protected Aniline->Lithiated Carbamate n-BuLi, THF, -78°C n-BuLi n-BuLi Oxazolidinone Formation Oxazolidinone Formation Lithiated Carbamate->Oxazolidinone Formation R_Glycidyl_Butyrate (R)-Glycidyl Butyrate R_Glycidyl_Butyrate->Oxazolidinone Formation Intermediate A Hydroxymethyl Oxazolidinone Oxazolidinone Formation->Intermediate A Further Steps Tosylation, Azidation, Reduction, Acetylation Intermediate A->Further Steps Linezolid Linezolid Further Steps->Linezolid

Caption: Synthetic workflow for Linezolid using (R)-glycidyl butyrate.

This pathway, while effective, presents significant operational challenges, primarily due to the use of n-butyl lithium, a pyrophoric reagent that necessitates strict anhydrous and anaerobic conditions, as well as cryogenic temperatures.[1][2] These requirements can translate to increased capital and operational expenditure on an industrial scale.

Route 2: The (S)-Epichlorohydrin Pathway

A more cost-effective and widely adopted industrial method utilizes the cheaper and more readily available (S)-epichlorohydrin. This route typically involves the initial reaction of the protected aniline with (S)-epichlorohydrin, followed by cyclization to form the oxazolidinone ring.

G cluster_1 Route 2: (S)-Epichlorohydrin Pathway Protected Aniline Protected Aniline Ring Opening Ring Opening Protected Aniline->Ring Opening S_Epichlorohydrin (S)-Epichlorohydrin S_Epichlorohydrin->Ring Opening Intermediate B Amino Alcohol Intermediate Ring Opening->Intermediate B Cyclization Phosgene equivalent (e.g., CDI) Intermediate B->Cyclization Intermediate C Chloromethyl Oxazolidinone Cyclization->Intermediate C Further Steps Displacement with Phthalimide, Hydrazinolysis, Acetylation Intermediate C->Further Steps Linezolid Linezolid Further Steps->Linezolid

Caption: Synthetic workflow for Linezolid using (S)-epichlorohydrin.

This pathway avoids the use of pyrophoric reagents and cryogenic conditions, making it more amenable to large-scale production from a safety and operational standpoint.[3][4]

Cost-Effectiveness Deep Dive: A Comparative Analysis

The true cost-effectiveness of a synthetic route extends beyond the initial price of the chiral precursor. It encompasses the cost of all reagents and solvents, energy consumption, waste disposal, and the overall process yield.

Cost Component(R)-Glycidyl Butyrate Route (Estimated)(S)-Epichlorohydrin Route (Estimated)Key Considerations
Chiral Precursor ~$100-150/kg (bulk)~$20-40/kg (bulk)(S)-Epichlorohydrin offers a significant upfront cost advantage.[5][6][7][8][9]
Key Reagents n-Butyl lithium (~$80-120/L of 2.5M solution), Tosyl chloride, Sodium azideCarbonyl diimidazole (CDI) or triphosgene, Potassium phthalimide (~$30-50/kg)The cost and handling of n-butyl lithium are major drawbacks for the glycidyl butyrate route.[10][11][12]
Catalyst --Both routes can proceed without expensive metal catalysts for the core ring formation.
Solvents Anhydrous THF, HexanesMethanol, Dichloromethane, DMFThe need for anhydrous solvents in the glycidyl butyrate route adds to the cost and operational complexity.
Overall Yield ~60-75%~65-80%Yields are comparable, but the (S)-epichlorohydrin route is often considered more robust and scalable.
Energy Consumption High (cryogenic cooling)Moderate (heating for cyclization and displacement)The energy cost associated with maintaining -78 °C is a significant factor.
Waste Stream Butyric acid, Lithium saltsPhthalimide by-products, Hydrazine derivativesBoth routes generate waste that requires appropriate handling and disposal.
Process Safety High risk (pyrophoric n-BuLi)Moderate risk (handling of epichlorohydrin and phosgene equivalents)The (S)-epichlorohydrin route is generally considered safer for large-scale operations.
Cost per kg of API HigherLower The lower precursor and reagent costs, coupled with safer and less energy-intensive conditions, make the (S)-epichlorohydrin route more economically viable.

Experimental Protocols: A Step-by-Step Guide

To provide a practical framework for comparison, detailed experimental protocols for the synthesis of a key Linezolid intermediate from each precursor are outlined below. These protocols are synthesized from publicly available literature and patents and should be adapted and optimized for specific laboratory or plant conditions.

Protocol 1: Synthesis of (R)-5-(Hydroxymethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one from (R)-Glycidyl Butyrate

Materials:

  • N-Carbobenzyloxy-3-fluoro-4-morpholinylaniline

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyl lithium (2.5 M in hexanes)

  • (R)-Glycidyl butyrate

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of N-carbobenzyloxy-3-fluoro-4-morpholinylaniline (1.0 eq) in anhydrous THF under a nitrogen atmosphere, cool the reaction mixture to -78 °C.

  • Slowly add n-butyl lithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.

  • Add a solution of (R)-glycidyl butyrate (1.2 eq) in anhydrous THF dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

  • Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (R)-5-(hydroxymethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.

Expected Yield: ~70-80%

Protocol 2: Synthesis of (5R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one from (S)-Epichlorohydrin

Materials:

  • 3-Fluoro-4-morpholinylaniline

  • (S)-Epichlorohydrin

  • Methanol

  • Carbonyl diimidazole (CDI)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a solution of 3-fluoro-4-morpholinylaniline (1.0 eq) in methanol, add (S)-epichlorohydrin (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 16 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude amino alcohol intermediate.

  • Dissolve the crude intermediate in dichloromethane.

  • Add carbonyl diimidazole (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Wash the organic layer with water (2x) and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification or can be purified by crystallization or column chromatography.

Expected Yield: ~85-95% for the two steps.[4]

Ensuring Scientific Integrity: Purity and Validation

Regardless of the chosen synthetic route, the enantiomeric purity of the final oxazolidinone is paramount. The most common and reliable method for determining the enantiomeric excess (ee) is through chiral High-Performance Liquid Chromatography (HPLC) .

Typical Chiral HPLC Method for Linezolid:

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or Chiralcel OD-H, is typically effective.

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) is commonly used.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

A validated chiral HPLC method should demonstrate excellent resolution of the (S)- and (R)-enantiomers, allowing for accurate quantification of the desired (S)-enantiomer and any unwanted (R)-enantiomer.[13]

Conclusion and Expert Recommendations

From a purely economic and process safety perspective, the (S)-epichlorohydrin route emerges as the more favorable option for the large-scale synthesis of oxazolidinones like Linezolid . The significantly lower cost of the chiral precursor, coupled with the avoidance of pyrophoric reagents and cryogenic conditions, makes it a more robust, scalable, and cost-effective process.

However, the (R)-glycidyl butyrate route remains a viable and well-established alternative, particularly in research and smaller-scale production settings where the handling of n-butyl lithium can be managed safely. The choice between these two precursors will ultimately depend on a comprehensive evaluation of your specific project needs, including budget, scale, available equipment, and safety infrastructure.

As a final recommendation, for any new process development, it is crucial to perform a thorough cost-of-goods analysis and a process hazard analysis for both routes to make a data-driven decision that aligns with your organization's technical capabilities and business objectives.

References

  • Reddy, G. S., et al. (2003). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 845-851.
  • IndiaMART. N-Butyllithium. [Link]

  • Accio. Palladium on Activated Carbon: Best Suppliers & Prices. [Link]

  • Fuel Cell Earth. Duralyst 5% Pd on Activated Carbon, Wet. [Link]

  • IndiaMART. Palladium Catalyst. [Link]

  • Alibaba.com. Palladium Carbon Price KG. [Link]

  • Zhang, X., et al. (2009). An efficient and practical synthesis of antibacterial linezolid. Journal of Chemical Research, 2009(12), 739-740.
  • IndiaMART. 5 kg R-Glycidyl Butyrate. [Link]

  • European Patent Office.
  • Business Analytiq. Epichlorohydrin price index. [Link]

  • Reddy, K. R., et al. (2009). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. ResearchGate. [Link]

  • Rahman, M., et al. (2021).
  • U.S. Patent and Trademark Office.
  • Reddy, P. K., et al. (2012). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry, 24(8), 3479-3482.
  • Reddy, M. S., et al. (2010). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). E-Journal of Chemistry, 7(4), 1333-1338.
  • Cognitive Market Research. Linezolid Market Analysis 2025. [Link]

  • IndiaMART. Epichlorohydrin Chemical. [Link]

  • Reddy, D. S., et al. (2012). Cost Analysis of Extensively Used Antibiotics. NeuroQuantology, 10(2).
  • Oakwood Chemical. 1.6 M N-Butyl lithium in hexanes. [Link]

  • Chemball.com. Buy Bulk Epichlorohydrin from Manufacturing Company. [Link]

  • IndiaMART. Epichlorohydrin. [Link]

  • Accio. Epichlorohydrin Prices: Current Market Trends. [Link]

  • Russell, M. G., & Jamison, T. F. (2019). Seven‐Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification.
  • European Patent Office.
  • Zauba. r glycidyl butyrate import price. [Link]

  • von Dach, E., et al. (2017). Comparing the cost-effectiveness of linezolid to trimethoprim/sulfamethoxazole plus rifampicin for the treatment of MRSA infection. Clinical Microbiology and Infection, 23(9), 659.
  • Zhanel, G. G., et al. (2008). Cost comparison of linezolid versus vancomycin for treatment of complicated skin and skin-structure infection caused by methicillin-resistant Staphylococcus aureus in Quebec. The Canadian Journal of Hospital Pharmacy, 61(3), 188–195.
  • Patel, A., et al. (2015). Cleaning Validation and Development of Linezolid Injection by Using Total Organic Carbon. Research & Reviews: Journal of Pharmaceutical Analysis, 4(2), 1-5.
  • PubChem. Linezolid. [Link]

  • Seku, K. R., et al. (2017). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Letters in Organic Chemistry, 14(1), 56-60.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 5-Chloromethyl-2-oxazolidinone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloromethyl-2-oxazolidinone is a cornerstone chiral building block in modern medicinal chemistry. Its enantiomerically pure forms, particularly the (R)- and (S)-isomers, are pivotal intermediates in the synthesis of high-value pharmaceuticals. For instance, (R)-5-(chloromethyl)oxazolidin-2-one is a key precursor for the antithrombotic agent Rivaroxaban[1], while the oxazolidinone core is central to a class of antibiotics that includes Linezolid[2][3]. Given the stereospecific nature of drug-receptor interactions, the ability to confirm the absolute configuration and enantiomeric purity of these intermediates is not merely an analytical task but a critical requirement for drug safety and efficacy.

This guide provides an in-depth comparison of the spectroscopic properties of this compound isomers. It moves beyond a simple recitation of data to explain the causality behind experimental choices and data interpretation. We will first establish the baseline spectroscopic signature of the molecule using standard techniques on the racemic mixture and then delve into the chiral-specific methods required to differentiate the enantiomers. This document is intended for researchers, process chemists, and quality control scientists who rely on robust analytical data to drive drug development.

Part 1: Structural Confirmation of Racemic this compound

Before attempting to differentiate the isomers, it is imperative to confirm the chemical identity of the compound. Standard spectroscopic methods are perfectly suited for this, and analysis is typically first performed on the more readily available racemic mixture.

Molecular Structure

The (R)- and (S)-enantiomers of this compound are non-superimposable mirror images. This seemingly subtle difference in the three-dimensional arrangement of atoms is the basis for their distinct biological activities.

G cluster_R (R)-5-Chloromethyl-2-oxazolidinone cluster_S (S)-5-Chloromethyl-2-oxazolidinone R_isomer R_isomer S_isomer S_isomer

Caption: Chemical structures of the (R)- and (S)-enantiomers.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The covalent bonds within the molecule absorb infrared radiation at specific frequencies, causing them to vibrate. These absorption frequencies are characteristic of the bond type.

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental signals from the sample spectrum.

  • Place a small amount of the solid this compound sample onto the crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

The IR spectrum provides a distinct fingerprint for the this compound molecule, confirming the presence of its key functional groups.

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Commentary
N-HStretch3350 - 3250 (Broad)A characteristic absorption for the secondary amine within the carbamate. Its broadness is due to hydrogen bonding.
C-HStretch3000 - 2850 (Medium)Corresponds to the stretching of sp³ hybridized C-H bonds in the methylene and methine groups.[4]
C=O (Carbamate)Stretch1770 - 1740 (Strong, Sharp)This is one of the most prominent peaks in the spectrum. The high frequency is characteristic of a carbonyl in a five-membered ring, which has increased ring strain.
C-OStretch1260 - 1180 (Strong)Represents the C-O single bond stretching within the carbamate ester functionality.
C-ClStretch800 - 600 (Medium-Strong)Confirms the presence of the chloromethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

    • Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing a large solvent signal from obscuring the analyte signals. DMSO-d₆ is often a good choice for this molecule due to its ability to dissolve polar compounds and to clearly resolve N-H protons.

  • Cap the tube and invert several times to ensure the solution is homogeneous.

  • Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C spectra.

Proton(s) Approx. Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-N~8.0Singlet (broad)1HNH proton
H-5~4.9Multiplet1HCH -CH₂Cl
H-4~4.2, ~3.8Multiplet2HO-CH₂ -NH
H-6~3.7Multiplet2HCH-CH₂ Cl
Carbon Approx. Chemical Shift (δ, ppm) Assignment
C-2~158Carbonyl (C =O)
C-5~72C H-CH₂Cl
C-4~48O-C H₂-NH
C-6~45CH-C H₂Cl
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.

  • A dilute solution of the sample is introduced into the mass spectrometer.

  • In the ionization chamber, the molecules are bombarded with high-energy electrons, causing an electron to be ejected, forming a radical cation known as the molecular ion (M⁺•).

  • These ions are accelerated through a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Molecular Ion Peak: The key feature is the molecular ion peak. Since chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the spectrum will exhibit a characteristic pattern. Expect to see a peak at m/z = 135 (corresponding to [C₄H₆³⁵ClNO₂]⁺) and another peak at m/z = 137 (corresponding to [C₄H₆³⁷ClNO₂]⁺). The intensity of the M+2 peak at m/z 137 will be approximately one-third that of the M peak at m/z 135, which is a definitive signature for a molecule containing one chlorine atom.

  • Key Fragments: Common fragmentation pathways may include the loss of the chloromethyl group (•CH₂Cl), leading to a fragment ion at m/z = 86.

Part 2: Differentiating the (R)- and (S)-Enantiomers

The techniques described above will yield identical results for the (R)-isomer, the (S)-isomer, and the racemic mixture. This is because the measurements occur in an achiral environment where the enantiomers have the same physical properties. To distinguish them, we must introduce a chiral influence, creating a diastereomeric relationship.

G cluster_workflow Analytical Workflow for Isomer Differentiation cluster_achiral Achiral Analysis cluster_chiral Chiral Analysis (Required) start Sample: (R/S) Mixture nmr Standard NMR start->nmr hplc Chiral HPLC start->hplc achiral_result Identical Spectra (Confirms Structure Only) nmr->achiral_result ir Standard IR/MS ir->achiral_result chiral_result Different Signals (Separation/Differentiation Achieved) hplc->chiral_result chiral_nmr NMR with Chiral Shift Reagent chiral_nmr->chiral_result

Caption: Workflow for spectroscopic analysis of chiral isomers.

Chiral High-Performance Liquid Chromatography (HPLC)

This is the most common and robust method for separating and quantifying enantiomers. While not a direct spectroscopic comparison in a single sample, it physically separates the isomers, allowing for their individual detection.

Chiral HPLC utilizes a stationary phase that is itself chiral. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase. These differential interactions are transient and diastereomeric in nature, causing one enantiomer to be retained longer than the other, resulting in their separation. Polysaccharide-based columns are particularly effective for separating oxazolidinone analogues.[5][6]

  • Column Selection: Choose a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Lux Cellulose-1 or Lux Amylose-1).

  • Mobile Phase: A polar organic mobile phase, such as a mixture of hexane/isopropanol or pure acetonitrile (ACN), is typically employed.[5] The exact ratio is optimized to achieve baseline separation.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the elution profile using a UV detector (e.g., at 210 nm).

    • The result will be a chromatogram showing two separate peaks, one for the (R)-isomer and one for the (S)-isomer.

  • Identification: To assign the peaks, a pure standard of one enantiomer (e.g., the (R)-isomer) is injected separately. The peak with the matching retention time in the racemic mixture's chromatogram corresponds to that enantiomer.

  • Quantification: The area under each peak is proportional to the concentration of that enantiomer. This allows for the precise calculation of enantiomeric excess (ee).

NMR Spectroscopy with Chiral Shift Reagents

This technique allows for the direct spectroscopic differentiation of enantiomers in a single NMR tube without physical separation.

A chiral shift reagent (CSR), often a lanthanide complex like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), is added to the NMR sample. The CSR is coordinatively unsaturated and acts as a Lewis acid. The basic sites on the enantiomers (like the carbonyl oxygen or the amine) coordinate reversibly with the CSR. This forms two new, rapidly equilibrating diastereomeric complexes: [(R)-enantiomer + CSR] and [(S)-enantiomer + CSR]. Because these complexes are diastereomers, they have different magnetic environments and, therefore, different NMR spectra.

  • Acquire a standard ¹H NMR spectrum of the enantiomeric mixture as described previously.

  • Add a small, measured amount of the CSR to the NMR tube.

  • Re-acquire the ¹H NMR spectrum.

  • Continue adding the CSR in small increments and acquiring spectra until a sufficient separation of signals is observed.

In the standard spectrum, a specific proton signal, for example, the methine proton (H-5), will appear as a single multiplet. Upon addition of the CSR, the signals for the protons closest to the coordination site will be most affected. The single multiplet for H-5 will resolve into two separate multiplets of equal intensity (for a racemic mixture). One multiplet corresponds to the (R)-enantiomer complexed with the CSR, and the other corresponds to the (S)-enantiomer complex. The relative integration of these two new signals provides a direct measure of the enantiomeric ratio.

Conclusion

The structural confirmation of this compound is readily achieved through a combination of IR, NMR, and Mass Spectrometry. These techniques provide a clear spectroscopic fingerprint, identifying all necessary functional groups and confirming the molecular weight and connectivity.

However, these standard methods are blind to stereochemistry. Distinguishing the pharmaceutically critical (R)- and (S)-enantiomers requires the introduction of a chiral environment. Chiral HPLC is the industry-standard method for robust separation and quantification, providing definitive data on enantiomeric purity through differential retention times. Alternatively, NMR spectroscopy in the presence of a chiral shift reagent offers a powerful in-situ method to directly visualize and quantify the two isomers in a single sample by resolving previously equivalent signals into distinct, diastereotopic peaks. A comprehensive analytical approach employing both achiral and chiral techniques is essential for the rigorous characterization of this important synthetic intermediate.

References

  • Dobó, M., Foroughbakhshfasaei, M., Horváth, P., Szabó, Z. I., & Tóth, G. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. Available at: [Link][5][6]

  • Li, P., Wang, C., & Zhang, Y. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(11), 18649-18657. Available at: [Link][1]

  • Tóth, G., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors. Molecules, 28(11), 4530. Available at: [Link][7]

  • Tóth, G., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. PubMed. Available at: [Link][8]

  • Pharmaffiliates. (n.d.). (R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73949, 2-Oxazolidinone. Retrieved from [Link].[9]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • Singh, U. P., & Singh, R. K. (2012). Current Updates on Oxazolidinone and Its Significance. Journal of Applied Chemistry. Available at: [Link][3]

  • University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][4]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloromethyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

As a critical building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals, 5-Chloromethyl-2-oxazolidinone is a compound handled by researchers and scientists with increasing frequency. However, its utility in the lab is matched by its potential hazard, necessitating a rigorous and scientifically grounded approach to its disposal. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, moving beyond mere steps to explain the critical reasoning that underpins these safety protocols.

Hazard Profile and Risk Assessment: Understanding the "Why"

Proper disposal begins with a comprehensive understanding of the compound's intrinsic hazards. This compound is not a benign substance; its chemical properties dictate the stringent disposal measures required.

The primary concerns are its acute oral toxicity and its classification as a chlorinated organic compound. The GHS classification "Acute Toxicity 3 (Oral)" signifies that it is toxic if swallowed[1]. Furthermore, as a chlorinated compound, it is subject to specific hazardous waste regulations because improper disposal, such as landfilling or simple incineration, can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and hydrogen chloride gas[2][3].

Table 1: Hazard Profile of this compound (CAS: 22625-57-6)

Hazard ClassificationDetailsSource
GHS Pictogram GHS06 (Skull and Crossbones)Sigma-Aldrich
Signal Word DangerSigma-Aldrich
Hazard Statements H301: Toxic if swallowedPubChem[1]
Storage Class 6.1C: Combustible, acute toxic Category 3 compoundsSigma-Aldrich
Water Hazard Class WGK 3: Highly hazardous to waterSigma-Aldrich
Primary Waste Stream Halogenated Organic WasteBucknell University[4]

This profile necessitates that all waste containing this compound be treated as regulated hazardous waste, with a disposal pathway explicitly designed for halogenated organic materials.

The Core Principle: Segregation of Halogenated Waste

The single most important operational step in managing this waste is strict segregation . This compound must never be mixed with non-halogenated organic solvents or aqueous waste streams.

The Rationale (Causality):

  • Specialized Disposal: Halogenated wastes are destroyed via high-temperature incineration, a process that requires specialized off-gas "scrubbing" systems to neutralize the acidic gases (primarily hydrogen chloride) produced during combustion[2][3].

  • Preservation of Other Waste Streams: Mixing chlorinated compounds into non-halogenated solvent waste makes the entire volume unsuitable for more cost-effective and environmentally preferable disposal methods like solvent recovery or fuel blending[5]. This cross-contamination significantly increases disposal costs and the environmental footprint of the laboratory.

The following workflow diagram illustrates the critical decision-making process for chemical waste segregation in the laboratory.

WasteSegregation start Waste Generated: This compound is_chemical Is it a chemical waste? start->is_chemical is_halogenated Is it a Halogenated Organic? (Contains Cl, Br, F, I) is_chemical->is_halogenated  Yes halogenated_container Collect in a dedicated, properly labeled HALOGENATED ORGANIC WASTE container. is_halogenated->halogenated_container  Yes non_halogenated_path Follow procedure for Non-Halogenated Waste. is_halogenated->non_halogenated_path  No final_disposal Arrange for pickup by EHS / Licensed Contractor for Incineration. halogenated_container->final_disposal

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling of this compound waste from the point of generation to its final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn. This is non-negotiable.

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[6].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.

  • Body Protection: A lab coat or chemical-resistant apron is mandatory. For larger quantities, consider additional protective clothing[6].

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with an appropriate particulate filter[7].

Step 2: Waste Collection and Containment

All materials contaminated with this compound must be treated as hazardous waste.

  • Primary Waste: Collect waste this compound solid directly into a designated, sealable, and chemically compatible container. This container must be clearly labeled as "Hazardous Waste: Halogenated Organic Solid" and must list "this compound" as a constituent.

  • Contaminated Labware: This includes items like weighing paper, contaminated gloves, and disposable plasticware. These items should be placed in a separate, sealed plastic bag or container, also labeled as "Hazardous Waste: Halogenated Organic Solid Debris."

  • Avoid Dust Generation: When transferring the solid, do so carefully in a well-ventilated area, such as a chemical fume hood, to prevent the generation and inhalation of dust[8].

Step 3: Temporary Storage in the Laboratory

Accumulated waste must be stored safely in a designated Satellite Accumulation Area (SAA) prior to pickup.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Waste containers must be kept tightly closed except when adding waste[6][9].

  • Environment: Store containers in a cool, dry, and well-ventilated location, away from incompatible materials[6]. The storage area should be secure or locked up to prevent unauthorized access[6][10].

Step 4: Arranging for Final Disposal

Final disposal is not a task for laboratory personnel. It must be conducted by trained professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a hazardous waste pickup[11].

  • Documentation: Complete all required hazardous waste manifests or tags accurately and completely. This ensures a proper chain of custody and informs the disposal facility of the container's contents.

  • Professional Disposal: The waste will be transported by a licensed hazardous waste contractor to a permitted facility for high-temperature incineration[4][6].

Emergency Procedures: Spill Management

In the event of a spill, a calm and systematic response is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the full PPE as described in Step 1 of the disposal protocol.

  • Contain and Clean:

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to avoid creating dust[6][8].

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose: Seal and label the container as hazardous waste and manage it according to the protocol above.

Prohibited Disposal Methods and Their Consequences

To ensure safety and compliance, it is critical to understand what actions are strictly forbidden.

  • DO NOT dispose of this compound in the regular trash. This can expose custodial staff to a toxic substance and leads to environmental contamination.

  • DO NOT pour it down the sink or any drain[12]. As a substance highly hazardous to water (WGK 3), this can have devastating effects on aquatic ecosystems and may overwhelm water treatment facilities[12].

  • DO NOT attempt to neutralize it with other chemicals unless you are following a specifically validated and approved EHS protocol. This can lead to dangerous and uncontrolled reactions.

  • DO NOT use obsolete methods like ground burial, which is now generally prohibited and can lead to long-term soil and groundwater contamination[2].

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that their vital work does not come at the cost of personal safety or environmental integrity. The principles of hazard awareness, strict segregation, and professional disposal are the cornerstones of responsible chemical stewardship.

References

  • Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology.
  • Hazardous Waste Segregation . Bucknell University. [Link]

  • 5-Chloromethyloxazolidin-2-one | C4H6ClNO2 | CID 90815 . PubChem, National Center for Biotechnology Information. [Link]

  • Process for the incineration of chlorinated organic materials.
  • Hazardous Waste Reduction . Oklahoma State University Environmental Health and Safety. [Link]

  • Disposing of Chlorine: Pool and Cleaning Products . NEDT. [Link]

  • Safety data sheet . Carl ROTH. [Link]

  • Safety Data Sheet: 2-Oxazolidinone . Chemos GmbH&Co.KG. [Link]

  • Safe Disposal of Pesticides . US Environmental Protection Agency. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloromethyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 5-Chloromethyl-2-oxazolidinone (CAS No. 22625-57-6). In the fast-paced environment of pharmaceutical research and development, maintaining an unwavering commitment to safety is not just a regulatory requirement; it is the bedrock of scientific integrity and innovation. This document provides a detailed, experience-driven framework for personal protective equipment (PPE) and handling protocols. Our goal is to empower you with the knowledge to work confidently and safely, ensuring that your focus remains on scientific discovery.

The "Why": A Hazard-Based Approach to PPE Selection

Understanding the inherent risks of a chemical is the critical first step in establishing a robust safety protocol. This compound is not a benign substance; its hazard profile necessitates a multi-faceted approach to protection. The primary rationale for the stringent PPE requirements outlined below is its classification as a potent acute oral toxicant.[1] Any procedural failure that allows for accidental ingestion, whether through direct contact or cross-contamination, can have severe consequences.

Furthermore, the compound presents significant risks of skin and eye irritation, with the potential for serious eye damage.[2][3] As a solid, it can easily form dust, leading to respiratory tract irritation upon inhalation.[2][4] Therefore, our PPE strategy is designed as a comprehensive barrier system, addressing all potential routes of exposure: dermal, ocular, inhalation, and ingestion.

Hazard ClassificationGHS CodeSignal WordDescriptionAuthoritative Source
Acute Toxicity, OralH301DangerToxic if swallowedPubChem[1], Sigma-Aldrich
Skin IrritationH315WarningCauses skin irritationECHEMI[2], Carl ROTH[3]
Serious Eye DamageH318DangerCauses serious eye damageECHEMI[2], Carl ROTH[3]
Respiratory IrritationH335WarningMay cause respiratory irritationECHEMI[2], Carl ROTH[3]

Your Armor: The Core PPE Ensemble

The selection of PPE is not a matter of preference but a scientifically-validated necessity. Each component of your protective ensemble serves a specific, critical function.

Hand Protection: The First Line of Defense

Given the compound's dermal irritation potential and acute oral toxicity, gloves are arguably the most critical piece of PPE. The primary goal is to prevent skin contact and the subsequent risk of cross-contamination to lab surfaces or your person.

  • Requirement: Wear compatible, chemical-resistant gloves. Nitrile gloves are an excellent and common choice, offering good chemical resistance and dexterity.[5] Always use powder-free gloves to prevent airborne contamination of the lab environment.[5]

  • Expert Insight: Double-gloving is strongly recommended. This practice provides an additional layer of protection against tears and minimizes the risk of exposure when removing the outer, potentially contaminated, glove. Change your outer gloves frequently (every 30-60 minutes is a good benchmark) or immediately if you suspect contamination or notice any degradation (e.g., stickiness or brittleness).[5]

Eye and Face Protection: Shielding Sensitive Tissues

The risk of serious eye damage from this compound dust or from splashes during solvent use is significant.[3] Standard safety glasses are insufficient.

  • Requirement: Wear tightly fitting chemical safety goggles that conform to OSHA or EN 166 standards.[2][6] If there is a significant risk of splashing, a full-face shield worn over safety goggles is required.

  • Causality Link: The "Danger" signal word associated with H318 (Causes serious eye damage) indicates that exposure can lead to irreversible harm. This is a non-negotiable control measure.

Body Protection: Preventing Widespread Contamination

Your personal clothing offers no protection against chemical hazards. A dedicated protective layer is essential to prevent skin contact and to avoid carrying contaminants outside of the laboratory.

  • Requirement: A long-sleeved, impermeable lab coat or gown is mandatory.[7] These should have tight-fitting cuffs that can be tucked into the inner glove.[5] For operations with a higher risk of spills, a PVC apron over the lab coat provides an additional barrier.[4]

  • Trustworthiness: Protective gowns and coats should never be worn outside the designated work area to prevent the transfer of contaminants.[5]

Respiratory Protection: Controlling the Unseen Hazard

As a solid, this compound can become airborne as dust during weighing or transfer. Inhalation can cause respiratory irritation and introduces a direct route for systemic exposure.[2]

  • Requirement: All handling of the solid compound must be performed within a certified chemical fume hood or similar ventilated enclosure to minimize dust generation.[4][6]

  • Expert Insight: If engineering controls are insufficient or during a large spill clean-up, respiratory protection is necessary. A NIOSH-approved N95 (or higher) particulate respirator is the minimum requirement.[5] For significant spill events, a chemical cartridge-type respirator may be necessary.[5] Surgical masks provide no protection and must not be used.[5]

The Workflow: A Step-by-Step Operational Plan

This protocol integrates the PPE requirements into a logical, procedural workflow.

Step 1: Preparation and Donning PPE
  • Designate the Area: Clearly define the workspace for handling, preferably within a chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weigh boats, solvents, and waste containers.

  • Don PPE: Put on your PPE in the following order: inner gloves, lab coat/gown, shoe covers (if required by facility), outer gloves (tucking the gown cuff under the outer glove), safety goggles/face shield, and respirator (if needed).

Step 2: Handling and Use
  • Work in an Enclosure: Perform all weighing and transfers of the solid inside a chemical fume hood to control dust.[4]

  • Avoid Dust Generation: Use careful technique to minimize the creation of airborne dust.

  • Maintain Control: Keep the primary container closed when not in use.[2]

  • Immediate Cleanup: Clean any minor spills immediately using appropriate procedures.

Step 3: Decontamination and Doffing PPE
  • Clean Workspace: Decontaminate all surfaces and equipment after use.

  • Doff PPE Carefully: Remove PPE in an order that minimizes cross-contamination. A common sequence is: outer gloves, face shield/goggles, lab coat/gown, inner gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[7]

Step 4: Waste Disposal
  • Segregate Waste: All contaminated PPE, disposable equipment, and excess chemical must be disposed of as hazardous waste.[3]

  • Use Designated Containers: Collect waste in clearly labeled, sealed, and suitable containers.[6]

  • Follow Regulations: Adhere strictly to your institution's and local regulations for hazardous waste disposal. Do not discharge into drains or the environment.[8]

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling Protocol cluster_cleanup 3. Post-Handling prep_area Designate & Prepare Work Area (Fume Hood) don_ppe Don Full PPE: Double Gloves, Gown, Goggles, Respirator (if needed) prep_area->don_ppe weigh Weigh & Transfer Solid Inside Fume Hood don_ppe->weigh dissolve Perform Reaction/ Dissolution weigh->dissolve decon Decontaminate Work Surfaces & Equipment dissolve->decon dispose Dispose of Waste in Sealed Hazardous Waste Container decon->dispose doff Doff PPE Carefully dispose->doff wash Wash Hands Thoroughly doff->wash

Caption: Workflow for Safe Handling of this compound.

Conclusion: Building a Culture of Safety

The responsible use of this compound hinges on a deep understanding of its hazards and the disciplined application of protective measures. The protocols and PPE described in this guide are designed to create a self-validating system of safety that protects you, your colleagues, and your research. By internalizing these principles, you contribute to a laboratory environment where scientific advancement and personal safety are mutually reinforcing.

References

  • PubChem. 5-Chloromethyloxazolidin-2-one | C4H6ClNO2 | CID 90815. National Center for Biotechnology Information. [Online] Available at: [Link]

  • Chemstock. Chemwatch GHS SDS in English (European) 39412-5. [Online] Available at: [Link]

  • Carl ROTH. Safety data sheet. [Online] Available at: [Link]

  • NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs. Workplace Solutions. [Online] Available at: [Link]

  • ASHP. Personal Protective Equipment. [Online] Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-Oxazolidinone. [Online] Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloromethyl-2-oxazolidinone
Reactant of Route 2
Reactant of Route 2
5-Chloromethyl-2-oxazolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.